DOTA-tri(t-butyl ester)
Description
The exact mass of the compound Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DOTA-tri(t-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DOTA-tri(t-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUXZXMKYMSWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469329 | |
| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137076-54-1 | |
| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cornerstone of Targeted Radiopharmaceuticals: A Technical Guide to DOTA-tri(t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
DOTA-tri(t-butyl ester), a macrocyclic chelating agent, stands as a pivotal molecule in the advancement of nuclear medicine and molecular imaging.[1][2] Its meticulously designed structure provides a robust platform for the development of targeted radiopharmaceuticals, enabling more precise diagnostic imaging and effective radionuclide therapies. This technical guide delves into the core applications of DOTA-tri(t-butyl ester), providing detailed experimental protocols and quantitative data to support researchers in their quest for novel diagnostic and therapeutic agents.
Core Functionality: A Bifunctional Chelator for Theranostics
At its heart, DOTA-tri(t-butyl ester) is a bifunctional chelator.[2] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle forms exceptionally stable and kinetically inert complexes with a wide array of metal ions, particularly trivalent radiometals.[2][3] This high stability is crucial to prevent the premature release of the radionuclide in vivo.
The defining feature of DOTA-tri(t-butyl ester) is the strategic protection of three of its four carboxylic acid groups as tert-butyl esters.[2] The single free carboxylic acid serves as a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles.[1][2] The acid-labile tert-butyl ester protecting groups can be cleanly removed under mild acidic conditions after bioconjugation, allowing for subsequent radiolabeling.[2] This controlled, stepwise approach simplifies the synthesis of complex radioconjugates.[1]
This dual functionality makes DOTA-tri(t-butyl ester) a cornerstone of "theranostics," an approach that combines diagnostics and therapeutics. The same DOTA-conjugated targeting molecule can be labeled with a diagnostic radionuclide (e.g., Gallium-68 for PET imaging) to visualize and characterize a disease, and then with a therapeutic radionuclide (e.g., Lutetium-177) to deliver a cytotoxic radiation dose to the target tissue.[1]
Key Research Applications
The primary applications of DOTA-tri(t-butyl ester) in research include:
-
Development of Radiopharmaceuticals for PET/SPECT Imaging: By chelating positron-emitting (e.g., ⁶⁸Ga) or gamma-emitting (e.g., ¹¹¹In) radionuclides, DOTA-conjugated biomolecules enable non-invasive imaging of biological processes and disease states with high sensitivity and specificity.[1][4]
-
Targeted Radionuclide Therapy: DOTA chelates therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y) that emit particle radiation (beta or alpha particles) to specifically kill targeted cells, such as cancer cells.[3][5]
-
Precursors for MRI Contrast Agents: While less common, DOTA-tri(t-butyl ester) can serve as a precursor for the synthesis of novel Gadolinium-based MRI contrast agents with improved properties.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of DOTA-tri(t-butyl ester) in the synthesis of radiopharmaceuticals.
| Parameter | Value | Radionuclide(s) | Reference(s) |
| Radiolabeling Efficiency | |||
| DOTA-peptides | >90% to >99% | ⁶⁸Ga, ¹⁷⁷Lu | [7][8][9] |
| DOTA-antibodies | >90% | ¹⁷⁷Lu | [8] |
| Radiochemical Purity | |||
| DOTA-peptides | >95% to >99% | ⁶⁸Ga, ¹⁷⁷Lu | [7][10][11][12] |
| DOTA-antibodies | >98% | ¹⁷⁷Lu | [8] |
| Specific Activity | |||
| ⁶⁸Ga-DOTA-peptides | >250 Ci/mmol | ⁶⁸Ga | [7] |
| ¹⁷⁷Lu-DOTA-Rituximab | ca. 600 MBq/mg | ¹⁷⁷Lu | [5] |
| ¹⁷⁷Lu-TE-1132 | 34 to 339 MBq/nmol | ¹⁷⁷Lu | [8] |
| Parameter | Conditions | Result | Reference(s) |
| In Vitro Stability (Human Serum) | |||
| ¹⁷⁷Lu-DOTA-Rituximab | 72 hours | >94% intact | [5] |
| ⁹⁰Y-DOTA-Rituximab | 72 hours | >88% intact | [5] |
| [¹¹¹In]In-TE-1132 / [¹⁷⁷Lu]Lu-TE-1132 | 240 hours at 37°C | High stability | [8] |
| In Vivo Stability (Human Plasma) | |||
| ¹⁷⁷Lu-DOTATATE | 24 hours post-injection | 23% ± 5% intact | [13] |
| ¹⁷⁷Lu-DOTATATE | 96 hours post-injection | 1.7% ± 0.9% intact | [13] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving DOTA-tri(t-butyl ester).
Bioconjugation of DOTA-tri(t-butyl ester) to a Peptide (Solution Phase)
This protocol describes the coupling of DOTA-tri(t-butyl ester) to a peptide with a free amine group (e.g., the N-terminus or a lysine side chain) in solution.
Materials:
-
DOTA-tri(t-butyl ester)
-
Peptide with a single free amine and other reactive groups protected
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Activation of DOTA-tri(t-butyl ester):
-
Dissolve DOTA-tri(t-butyl ester) (1.5 equivalents relative to the peptide) in anhydrous DMF.
-
Add HATU or HBTU (1.45 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[7]
-
-
Conjugation to the Peptide:
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired DOTA-peptide conjugate.
-
-
Purification:
-
Purify the DOTA(tBu)₃-peptide conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a white powder.
-
Deprotection of tert-Butyl Esters
Materials:
-
DOTA(tBu)₃-peptide conjugate
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Dissolve the lyophilized DOTA(tBu)₃-peptide conjugate in the cleavage cocktail.
-
Stir the mixture at room temperature for 2-4 hours.[10]
-
Precipitate the deprotected DOTA-peptide conjugate by adding the reaction mixture to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether several times to remove residual cleavage reagents.
-
Dry the final DOTA-peptide conjugate under vacuum.
-
Purify the deprotected conjugate by preparative HPLC and lyophilize.
Radiolabeling with Gallium-68
Materials:
-
DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (e.g., 0.2 M, pH 4.5-5.0)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-peptide conjugate dissolved in water or a suitable buffer.[7]
-
Add the sodium acetate buffer to the vial to adjust the pH to 4.5-5.0.[7]
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 90-95°C for 5-20 minutes.[4][7]
-
Cool the reaction vial to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Radiolabeling with Lutetium-177
Materials:
-
DOTA-peptide or DOTA-antibody conjugate
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate or sodium acetate buffer (pH 5.0-5.5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
In a sterile, metal-free reaction vial, add the DOTA-conjugated biomolecule.
-
Add the appropriate buffer to maintain the pH between 5.0 and 5.5.[8]
-
Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Incubate the reaction mixture at 40-95°C for 15-60 minutes.[8][12] The optimal temperature and time will depend on the specific conjugate.
-
Cool the reaction to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of DOTA-tri(t-butyl ester) for the development of radiopharmaceuticals.
Caption: Workflow for the bioconjugation of DOTA-tri(t-butyl ester) to a biomolecule.
Caption: General workflow for the radiolabeling of a DOTA-biomolecule conjugate.
Conclusion
DOTA-tri(t-butyl ester) is an indispensable tool in the field of radiopharmaceutical sciences. Its unique chemical properties facilitate the controlled and efficient synthesis of targeted imaging and therapeutic agents. The detailed protocols and quantitative data presented in this guide aim to empower researchers to leverage the full potential of this versatile chelator in their pursuit of innovative solutions for the diagnosis and treatment of disease. As research continues to advance, the foundational role of DOTA-tri(t-butyl ester) in enabling personalized and precision medicine is set to expand even further.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of Procedures for the Preparation of (177)Lu- and (90)Y-labeled DOTA-Rituximab Based on the Freeze-dried Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOTA-tri(t-butyl ester): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-tri(t-butyl ester), also known by its systematic name 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, is a pivotal bifunctional chelator in the fields of medicinal chemistry, molecular imaging, and drug development.[1] Its unique structural design, featuring a robust macrocyclic core for metal chelation and a single reactive carboxylic acid for bioconjugation, makes it an indispensable tool for the synthesis of targeted radiopharmaceuticals, MRI contrast agents, and other advanced therapeutic and diagnostic agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of DOTA-tri(t-butyl ester).
Chemical Structure and Properties
The core of DOTA-tri(t-butyl ester) is the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.[1] This 12-membered ring with four nitrogen atoms is renowned for its ability to form highly stable and kinetically inert complexes with a variety of metal ions, particularly lanthanides and radiometals used in medical imaging and therapy.[1] The key feature of DOTA-tri(t-butyl ester) is the strategic protection of three of the four carboxylic acid groups as tert-butyl esters. This leaves a single carboxylic acid available for covalent attachment to biomolecules such as peptides, antibodies, or nanoparticles.[1] The tert-butyl ester protecting groups are stable under basic conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for metal chelation after conjugation.[1][4]
Chemical Identifiers and Physical Properties
A summary of the key chemical identifiers and physical properties of DOTA-tri(t-butyl ester) is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₈H₅₂N₄O₈ | [1][5][6][7][] |
| Molecular Weight | 572.73 g/mol | [6][7][][9][10] |
| CAS Number | 137076-54-1 | [1][5][6][9] |
| Appearance | White to pale beige solid/powder | [][] |
| Melting Point | 88-93 °C | [] |
| Solubility | Good solubility in organic solvents like DMF, DCM, chloroform, DMSO, and methanol. Slightly soluble in aqueous base. | [1][9][] |
| Storage Temperature | 2-8°C, under inert atmosphere | [9][] |
Structural Representations
| Representation | Value | References |
| SMILES | CC(C)(C)OC(=O)CN1CCN(CC(=O)O)CCN(CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC1 | [6][] |
| InChI | 1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | [][9] |
| InChI Key | RVUXZXMKYMSWOM-UHFFFAOYSA-N | [][9] |
Experimental Protocols
The bifunctional nature of DOTA-tri(t-butyl ester) allows for a two-stage process in the development of targeted agents: first, conjugation to a biomolecule, and second, radiolabeling with a metal ion.
Bioconjugation to Peptides
This protocol describes a general method for conjugating DOTA-tri(t-butyl ester) to the free amino group of a peptide on a solid support.
Materials:
-
DOTA-tri(t-butyl ester)
-
Peptide on a solid-phase resin with a free N-terminal amine
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Base (e.g., DIPEA or NMM)
-
Solvent (e.g., DMF)
-
Reagents for cleavage and deprotection (e.g., TFA cocktail)
Procedure:
-
Pre-activation of DOTA-tri(t-butyl ester): Dissolve DOTA-tri(t-butyl ester) (3 equivalents relative to the peptide) and a coupling agent like HATU (3 equivalents) in DMF. Add a base such as DIPEA (6 equivalents) and allow the mixture to pre-activate for 15-20 minutes at room temperature.[12]
-
Coupling to the Peptide-Resin: Add the pre-activated DOTA-tri(t-butyl ester) solution to the peptide-resin. The reaction is typically carried out for 2-5 hours at room temperature.[12]
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test to check for the absence of free primary amines.[12]
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF and then dichloromethane (DCM) to remove excess reagents.
-
Cleavage and Deprotection: Treat the DOTA-conjugated peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), to cleave the peptide from the resin and simultaneously remove the tert-butyl ester protecting groups from the DOTA moiety.
-
Purification: The crude DOTA-peptide conjugate is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling with Gallium-68
This protocol outlines a general procedure for labeling a DOTA-peptide conjugate with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging.
Materials:
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
DOTA-peptide conjugate
-
Buffer (e.g., sodium acetate or ammonium acetate) to adjust the pH
-
Heating block or water bath
Procedure:
-
pH Adjustment: Mix the DOTA-peptide conjugate with a suitable buffer, such as sodium acetate, to achieve a pH in the range of 3.5-5.0. This pH range is optimal for the complexation of ⁶⁸Ga.
-
Addition of ⁶⁸Ga: Add the ⁶⁸GaCl₃ eluate to the buffered DOTA-peptide solution.
-
Heating: Heat the reaction mixture at a temperature between 80-95°C for 5-15 minutes.[13] Heating is crucial to ensure efficient and stable complexation of the gallium ion within the DOTA macrocycle.[13]
-
Quality Control: After the labeling reaction, the radiochemical purity of the final ⁶⁸Ga-DOTA-peptide is assessed using methods like radio-TLC or radio-HPLC to ensure that the incorporation of the radionuclide is high and the presence of free ⁶⁸Ga is minimal.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the development of a targeted radiopharmaceutical using DOTA-tri(t-butyl ester).
Logical Pathway for Bifunctional Chelation
The utility of DOTA-tri(t-butyl ester) is rooted in its logical design as a bifunctional molecule. The following diagram illustrates this concept.
Conclusion
DOTA-tri(t-butyl ester) is a cornerstone molecule for the development of advanced diagnostic and therapeutic agents.[1] Its well-defined chemical structure and properties, coupled with straightforward and established protocols for bioconjugation and radiolabeling, have significantly contributed to the progress of molecular imaging and targeted radionuclide therapy. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this versatile bifunctional chelator.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THP Life Science Webshop - DOTA-tri(t-butyl ester) [lifescience.thp.at]
- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macrocyclics.com [macrocyclics.com]
- 6. chemscene.com [chemscene.com]
- 7. DOTA-tris(tert-butyl ester) Novabiochem 137076-54-1 [merckmillipore.com]
- 9. TRI-TERT-BUTYL 1 4 7 10-TETRAAZACYCLODOD | 137076-54-1 [chemicalbook.com]
- 10. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | C28H52N4O8 | CID 11606627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Intricate Dance of Chelation: A Technical Guide to DOTA-tri(t-butyl ester)'s Mechanism of Action
For Immediate Release
A deep dive into the coordination chemistry, stability, and practical application of a pivotal chelator in modern medicine.
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of DOTA-tri(t-butyl ester) as a chelator. This guide details the fundamental principles of its function, from the initial interaction with metal ions to the formation of highly stable complexes crucial for radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents.
DOTA-tri(t-butyl ester) is a cornerstone in the development of targeted diagnostic and therapeutic agents. Its unique structure, featuring a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle with three of its four carboxylic acid arms protected by tert-butyl esters, provides a versatile platform for conjugation to biomolecules. The single free carboxylic acid serves as a reactive handle for covalent attachment to peptides, antibodies, or other targeting vectors, while the DOTA cage securely sequesters a metal ion.
The Chelation Mechanism: A Stepwise Process
The chelation of a metal ion by DOTA is a dynamic process involving the formation of an intermediate complex before locking into a thermodynamically stable and kinetically inert final structure. The process is initiated by the metal ion's interaction with the DOTA macrocycle, leading to an incompletely coordinated intermediate. This is followed by a conformational rearrangement of the macrocycle and its pendant arms to fully encapsulate the metal ion. The four nitrogen atoms of the cyclen ring and the four carboxylate groups coordinate with the metal ion, forming a highly stable complex.
The rate of complex formation is pH-dependent. At lower pH, the reaction is slow, but it accelerates significantly as the pH increases. For instance, the formation of some DOTA-lanthanide complexes is extremely slow at a pH of 2.0 but occurs within minutes at a pH of 6.0[1].
A critical aspect of DOTA's coordination chemistry is the existence of two conformational isomers in its metal complexes: the square antiprism (SAP) and the twisted square antiprism (TSAP). These isomers can interconvert in solution and exhibit different properties, such as the rate of water exchange, which is a key factor in the efficacy of MRI contrast agents.
Thermodynamic Stability and Kinetic Inertness
The effectiveness of DOTA-based agents in vivo hinges on the high thermodynamic stability and kinetic inertness of the metal complex. Thermodynamic stability, often expressed as the logarithm of the stability constant (log K), indicates the strength of the metal-ligand bond. DOTA forms exceptionally stable complexes with a wide range of metal ions relevant to nuclear medicine and imaging.
Kinetic inertness refers to the resistance of the complex to dissociation. This is crucial to prevent the premature release of the potentially toxic free metal ion in the body. DOTA complexes are renowned for their remarkable kinetic inertness, even under acidic conditions. For example, the dissociation of Gd-DOTA is exceedingly slow, highlighting its suitability for in vivo applications[2].
| Metal Ion | log K value | Notes | Reference(s) |
| Gd³⁺ | 22.1 | Computed from rates of formation and dissociation. | [2] |
| Ga³⁺ | 26.05 | Determined by potentiometric titration. | [3] |
| Lu³⁺ | 23.06 | Determined by capillary electrophoresis. | [1] |
| Yb³⁺ | 23.39 | Determined by capillary electrophoresis. | [1] |
| Dy³⁺ | 23.93 | Determined by capillary electrophoresis. | [1] |
| Sm³⁺ | 23.36 | Determined by capillary electrophoresis. | [1] |
| Cu²⁺ | >20 | General value. | |
| Zn²⁺ | >20 | General value. | |
| In³⁺ | High | Used in radiopharmaceuticals. | |
| Y⁹⁰ | High | Used in radiopharmaceuticals. | |
| Ac²²⁵ | High | Used in radiopharmaceuticals. | |
| ¹⁷⁷Lu | High | Used in radiopharmaceuticals. | [4][5][6] |
| ⁶⁸Ga | High | Used in radiopharmaceuticals. | [4][5][6] |
This table presents a summary of stability constants for DOTA with various metal ions. The exact values can vary depending on the experimental conditions.
Experimental Protocols
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes. The procedure involves monitoring the pH of a solution containing the ligand as a titrant (a strong base) is added, both in the presence and absence of the metal ion of interest.
Materials and Equipment:
-
pH meter with a glass electrode
-
Burette
-
Thermostated reaction vessel
-
Standardized strong base solution (e.g., NaOH)
-
Standardized strong acid solution (e.g., HCl)
-
DOTA-tri(t-butyl ester) (deprotected)
-
Metal salt solution of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or NaClO₄)
-
Deionized water, free of CO₂
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Ligand Protonation Titration:
-
Prepare a solution containing a known concentration of the deprotected DOTA ligand and the inert salt.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.
-
-
Metal-Ligand Titration:
-
Prepare a solution containing known concentrations of the deprotected DOTA ligand, the metal salt, and the inert salt.
-
Titrate this solution with the same standardized strong base, again recording the pH at regular intervals.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of titrant).
-
From the ligand protonation curve, calculate the protonation constants of the ligand.
-
Using the data from both titration curves, calculate the stability constant of the metal-ligand complex using appropriate software or calculation methods.
-
Solid-Phase Synthesis of DOTA-Peptide Conjugates
The conjugation of DOTA-tri(t-butyl ester) to a peptide is often performed while the peptide is still attached to a solid-phase resin. This approach simplifies purification and allows for efficient coupling.
Materials and Reagents:
-
Peptide-bound resin (e.g., Rink amide resin)
-
DOTA-tri(t-butyl ester)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., piperidine in DMF for Fmoc removal)
-
Cleavage cocktail (e.g., TFA-based)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid-phase resin using standard Fmoc or Boc chemistry.
-
N-terminal Deprotection: Remove the final N-terminal protecting group (e.g., Fmoc) from the peptide-resin.
-
Activation of DOTA-tri(t-butyl ester): In a separate vessel, dissolve DOTA-tri(t-butyl ester) and the coupling reagent in a suitable solvent (e.g., DMF). Add the base to activate the carboxylic acid.
-
Coupling: Add the activated DOTA solution to the deprotected peptide-resin and allow the reaction to proceed until completion. A Kaiser test can be used to monitor the reaction.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the DOTA-peptide conjugate from the solid support and remove the tert-butyl ester protecting groups from the DOTA moiety simultaneously.
-
Purification and Characterization: Purify the crude DOTA-peptide conjugate by HPLC and confirm its identity by mass spectrometry.
Conclusion
The robust coordination chemistry of DOTA-tri(t-butyl ester) makes it an indispensable tool in the development of targeted radiopharmaceuticals and imaging agents. Its ability to form highly stable and kinetically inert complexes with a wide array of metal ions ensures the safe and effective delivery of the metallic payload to the target site. A thorough understanding of its mechanism of action, stability, and the experimental protocols for its use is paramount for the continued innovation in this critical field of medicine.
References
- 1. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the conformational behavior and stability of the SAP and TSAP isomers of lanthanide(III) NB-DOTA-type chelates. | Semantic Scholar [semanticscholar.org]
- 4. Predicting [177Lu]Lu-HA-DOTATATE kidney and tumor accumulation based on [68Ga]Ga-HA-DOTATATE diagnostic imaging using semi-physiological population pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationships between uptake of [68Ga]Ga-DOTA-TATE and absorbed dose in [177Lu]Lu-DOTA-TATE therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility Profile of DOTA-tri(t-butyl ester): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of DOTA-tri(t-butyl ester), a critical bifunctional chelator in the development of radiopharmaceuticals and molecular imaging agents. Understanding its solubility is paramount for its effective use in synthetic coupling reactions, particularly in the conjugation to biomolecules such as peptides and antibodies.
Core Executive Summary
DOTA-tri(t-butyl ester) exhibits favorable solubility in a range of common organic solvents, facilitating its application in various synthetic protocols. While precise quantitative solubility data across a wide spectrum of solvents is not extensively documented in peer-reviewed literature, a consistent profile of its qualitative solubility has been established through technical data sheets from chemical suppliers and related research articles. This guide synthesizes the available data, provides a detailed experimental protocol for a primary application, and presents a visual workflow for its use in bioconjugation.
Data Presentation: Solubility of DOTA-tri(t-butyl ester)
The following table summarizes the known solubility of DOTA-tri(t-butyl ester) in various solvents. It is important to note that much of the available data is qualitative.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 50 mg/mL* | Good / Slightly Soluble | [1][2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Not Available | Good | |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Not Available | Good | |
| Chloroform | CHCl₃ | Polar Aprotic | Not Available | Good / Slightly Soluble | [3][] |
| Methanol | CH₃OH | Polar Protic | Not Available | Good / Slightly Soluble | [3][] |
| Acetonitrile | C₂H₃N | Polar Aprotic | Not Available | Soluble | [5] |
| Aqueous Base | N/A | Aqueous | Not Available | Slightly Soluble | |
| Water | H₂O | Aqueous | Not Available | Slightly Soluble | [] |
*Note on DMSO solubility: The value of 50 mg/mL is provided by a commercial supplier and may represent a concentration for the preparation of stock solutions rather than the absolute solubility limit. It is also noted that the use of ultrasonic agitation is recommended and that the hygroscopic nature of DMSO can significantly impact the solubility.[1][2]
Experimental Protocols: Peptide Conjugation with DOTA-tri(t-butyl ester)
The primary application of DOTA-tri(t-butyl ester) is its conjugation to peptides for subsequent radiolabeling. The following is a generalized experimental protocol for the solution-phase coupling of DOTA-tri(t-butyl ester) to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).
Materials:
-
DOTA-tri(t-butyl ester)
-
Peptide with a free amine group and other reactive groups protected
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvents: e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Quenching agent: e.g., Piperidine
-
Purification system: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF. In a separate vial, dissolve DOTA-tri(t-butyl ester) (typically 1.2-1.5 molar equivalents relative to the peptide) in anhydrous DMF.
-
Activation: To the solution of DOTA-tri(t-butyl ester), add the coupling agent (e.g., HATU, 1.2-1.5 equivalents) and the base (e.g., DIPEA, 2-3 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid of the DOTA derivative.
-
Coupling Reaction: Add the activated DOTA-tri(t-butyl ester) solution to the peptide solution. The reaction mixture is then stirred at room temperature.
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as analytical HPLC or mass spectrometry, to determine the extent of peptide conjugation. Reactions are typically complete within 2-24 hours.
-
Quenching: Once the reaction is deemed complete, any unreacted activated ester can be quenched by the addition of a small amount of a primary or secondary amine, such as a few drops of piperidine.
-
Solvent Removal: The solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The crude product is purified by preparative reverse-phase HPLC to isolate the DOTA-conjugated peptide.
-
Deprotection: The tert-butyl ester protecting groups on the DOTA moiety are removed by treatment with a strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane or neat TFA, often with scavengers such as triisopropylsilane and water.
-
Final Purification: A final HPLC purification step is performed to yield the pure, deprotected DOTA-peptide conjugate.
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key stages in the solution-phase conjugation of DOTA-tri(t-butyl ester) to a peptide.
Caption: Workflow for peptide conjugation with DOTA-tri(t-butyl ester).
References
A Technical Guide to DOTA-tri(t-butyl ester) in the Synthesis of MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, commonly known as DOTA-tri(t-butyl ester), in the development of advanced Magnetic Resonance Imaging (MRI) contrast agents. DOTA-tri(t-butyl ester) serves as a cornerstone bifunctional chelator, enabling the stable conjugation of paramagnetic ions, such as gadolinium (Gd³⁺), to targeting biomolecules. This targeted delivery enhances image contrast in specific tissues, a crucial aspect of modern diagnostic medicine and preclinical research.[1][2]
Core Properties and Significance
DOTA-tri(t-butyl ester) is a derivative of the macrocyclic ligand DOTA, which is renowned for forming highly stable and kinetically inert complexes with lanthanide ions.[1][2] This exceptional stability is paramount in preventing the in vivo release of toxic free Gd³⁺ ions.[3][4] The defining feature of DOTA-tri(t-butyl ester) is the presence of three tert-butyl ester protecting groups on the carboxylic acid arms of the DOTA macrocycle, leaving one carboxylic acid group free for conjugation.[1] This strategic protection allows for the specific, covalent attachment of the chelator to targeting moieties like peptides, antibodies, or nanoparticles via standard amide bond formation.[1][5] The tert-butyl esters can be subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the chelation of the metal ion.[1][6]
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₂₈H₅₂N₄O₈ | [1][7][] |
| Molecular Weight | 572.7 g/mol | [1][7][9] |
| Appearance | White to pale beige solid powder | [][9] |
| Melting Point | 88-93 °C | [][10] |
| Purity | ≥95% (typically assessed by HPLC) | [][9] |
| Solubility | Good solubility in common organic solvents like DMF and DCM | [1][10] |
Synthesis of MRI Contrast Agents: A Step-by-Step Approach
The synthesis of a targeted MRI contrast agent using DOTA-tri(t-butyl ester) generally follows a well-defined workflow, encompassing conjugation to a targeting molecule, deprotection of the tert-butyl esters, and subsequent metal chelation.
References
- 1. chempep.com [chempep.com]
- 2. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium - Wikipedia [en.wikipedia.org]
- 4. escholarship.org [escholarship.org]
- 5. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel DOTA(Gd3+)–polymer conjugates as potential MRI contrast agents - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. macrocyclics.com [macrocyclics.com]
- 9. DOTA-tri-t-Bu-ester, 95%+ 137076-54-1 India [ottokemi.com]
- 10. DOTA-tris(tert-butyl ester) Novabiochem® | 137076-54-1 [sigmaaldrich.com]
The Gatekeepers of Precision: A Technical Guide to the Role of Tert-Butyl Protecting Groups in DOTA Chelators
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of radiopharmaceutical development, precision is paramount. The ability to selectively modify molecules, ensuring that a potent therapeutic or diagnostic payload is delivered specifically to its target, underpins the success of targeted radionuclide therapies. At the heart of many of these advanced therapeutics lies the DOTA chelator, a cage-like molecule with an exceptional ability to securely encapsulate radiometals. However, the very reactivity that makes DOTA an excellent chelator also presents a significant challenge during the synthesis of complex bioconjugates. This is where the strategic use of protecting groups, particularly tert-butyl esters, becomes indispensable. This technical guide provides an in-depth exploration of the critical role of tert-butyl protecting groups in the synthesis, purification, and application of DOTA chelators in drug development.
The Core Function: Enabling Selective Functionalization
The DOTA macrocycle possesses four carboxylic acid arms, all of which are potential sites for reaction. During the synthesis of DOTA-biomolecule conjugates (e.g., DOTA-peptides or DOTA-antibodies), it is crucial to ensure that the conjugation occurs at a specific, predetermined site, leaving the other carboxylic acids free to coordinate the radiometal. Random conjugation would lead to a heterogeneous mixture of products with suboptimal and unpredictable in vivo behavior.
Tert-butyl groups serve as temporary "gatekeepers" for the carboxylic acid functionalities. By converting three of the four carboxylic acids into their corresponding tert-butyl esters, a single carboxylic acid is left available for conjugation.[1] This "tris-tert-butyl DOTA" (DOTA-tris(t-Bu ester)) is a key intermediate that allows for regioselective amide bond formation with a biomolecule, preventing unwanted cross-linking and side reactions.[2][3] This protection strategy provides meticulous control over the reactivity of the DOTA core during synthesis.[1]
The tert-butyl group is favored for this role due to its stability under a wide range of reaction conditions, including those typically used for peptide synthesis, while being readily removable under specific, mild acidic conditions.[1][2] This orthogonality is a cornerstone of modern chemical synthesis, allowing for sequential and controlled molecular assembly.
Synthesis and Deprotection: A Symphony of Controlled Reactions
The introduction and removal of tert-butyl protecting groups are critical steps in the overall synthetic workflow of DOTA-conjugates.
Synthesis of Tert-Butyl Protected DOTA Derivatives
The synthesis of DOTA-tris(t-Bu ester) typically involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. Careful control of reaction conditions, such as temperature and stoichiometry, is essential to maximize the yield of the desired tris-alkylated product and minimize the formation of di- and tetra-alkylated byproducts.[4] One common method involves reacting cyclen with tert-butyl bromoacetate in the presence of a weak base like sodium bicarbonate or sodium acetate.[4]
A significant advantage of this approach is the selective precipitation of the trialkylated salt from the reaction mixture, which simplifies purification, especially on a large scale.[4] Performing the addition of tert-butyl bromoacetate at low temperatures, such as -20°C, can further suppress over-alkylation and improve the yield of the desired product.[4]
Deprotection: The Gateway to Chelation
Once the DOTA-tris(t-Bu ester) is conjugated to the desired biomolecule, the tert-butyl protecting groups must be removed to liberate the free carboxylic acids, enabling efficient chelation of the radiometal. The acid lability of the tert-butyl ester is the key to this process.[1]
The most common method for deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA).[5][6] This is often performed in a "cleavage cocktail" that also removes other protecting groups used during peptide synthesis and cleaves the conjugate from the solid-phase resin.[5][7] A typical cleavage cocktail consists of TFA, water, and a scavenger such as triisopropylsilane (TIS) to quench the reactive tert-butyl cations generated during the deprotection, preventing side reactions with sensitive amino acid residues.[5] Other acids, such as formic acid, have also been successfully used for deprotection.[8]
The completeness of the deprotection reaction is crucial and is often monitored by analytical techniques such as HPLC and mass spectrometry to ensure the final product is free of any remaining tert-butyl groups.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the efficiency of reactions involving tert-butyl protected DOTA chelators.
| Reaction Step | Reactants | Conditions | Yield (%) | Reference |
| Synthesis of DOTA-tris(t-Bu ester) | Cyclen, tert-butyl bromoacetate, sodium acetate, DMA | -20°C to RT, 24h | 73-80 | [4] |
| Synthesis of DO3A-t-Bu-ester derivative | DO3A-t-Bu-ester, PEG-linker, KHCO3, DMF | 60°C, 12h | 94 | [8] |
| Deprotection of tert-butyl groups | DOTA-t-Bu-ester derivative, formic acid | Not specified | 95 (quantitative) | [8] |
| Peptide Conjugation & Deprotection | DOTA(tBu)3, TATE peptide on resin | HBTU, DIPEA; then TFA/TIS/H2O | 62.6 | [5] |
| Solid-Phase DOTA Synthesis | Bromoacetylated peptide-resin, cyclen, then tert-butyl bromoacetate | DIEA, 3h; then TFA cleavage | 18-37 | [6][9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Hydrobromide (DOTA-tris(t-Bu ester)·HBr)[4]
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
Sodium acetate
-
N,N-dimethylacetamide (DMA)
-
tert-Butyl bromoacetate
-
Deionized water
-
Potassium bicarbonate (KHCO3)
Procedure:
-
To a suspension of cyclen (1.0 eq) and sodium acetate (3.3 eq) in DMA, cool the mixture to -20°C.
-
Add a solution of tert-butyl bromoacetate (3.3 eq) in DMA dropwise over 30 minutes, maintaining the temperature at -20°C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.
-
Pour the reaction mixture into water.
-
Add solid KHCO3 portionwise to precipitate the product as a white solid.
-
Collect the solid by filtration, wash with water, and dry to yield the hydrobromide salt of DOTA-tris(t-Bu ester).
Protocol 2: Solid-Phase Peptide Conjugation with DOTA-tris(t-Bu ester) and Deprotection[5]
Materials:
-
Peptide-bound resin (with N-terminal Fmoc group removed)
-
DOTA-tris(t-Bu ester)
-
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Deionized water
Procedure:
-
Coupling:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, pre-activate DOTA-tris(t-Bu ester) (2.5 eq) with HBTU (2.45 eq) and DIPEA (5.0 eq) in DMF for approximately 2 minutes.
-
Add the activated DOTA solution to the resin and react for 60 minutes. Ultrasound assistance may be used.[10]
-
Wash the resin thoroughly with DMF.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95/2.5/2.5, v/v/v) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude DOTA-peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the crude product.
-
Purify the crude DOTA-peptide by semi-preparative HPLC.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical flow of the synthesis and the rationale behind using tert-butyl protecting groups.
Caption: Synthetic workflow for DOTA-peptide conjugates.
Caption: Rationale for using tert-butyl protecting groups.
Impact on Radiolabeling and Therapeutic Efficacy
The use of tert-butyl protecting groups has a profound, albeit indirect, impact on the radiolabeling efficiency and therapeutic efficacy of DOTA-based radiopharmaceuticals. By ensuring the synthesis of a well-defined, homogeneous product, several key advantages are realized:
-
Reproducible Radiolabeling: A consistent product ensures that radiolabeling procedures can be standardized and validated, leading to reproducible, high radiochemical yields and purity. This is a critical requirement for clinical translation.
-
Predictable Pharmacokinetics: The in vivo behavior of a radiopharmaceutical is highly dependent on its precise chemical structure. A homogeneous DOTA-conjugate will exhibit predictable pharmacokinetics, biodistribution, and clearance profiles, which is essential for accurate dosimetry calculations and effective therapy.
-
Enhanced Target Affinity: Uncontrolled conjugation can potentially mask or alter the binding domain of the targeting biomolecule, reducing its affinity for the target receptor. The site-specific conjugation enabled by protecting groups preserves the biological activity of the targeting vector.
References
- 1. chempep.com [chempep.com]
- 2. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Applications of DOTA Derivatives in Cancer Imaging and Therapy: A Technical Guide
Abstract
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have become a cornerstone in the development of radiopharmaceuticals for oncology.[1][2] Their ability to form highly stable complexes with a wide range of metal ions has enabled the creation of a versatile platform for both diagnostic imaging and targeted radionuclide therapy.[1][3][4] This technical guide provides an in-depth overview of the applications of DOTA derivatives in cancer, focusing on the "theranostic" approach, which combines diagnosis and therapy. It covers the key DOTA-based agents, their clinical and preclinical performance, and detailed experimental protocols for their development and evaluation, aimed at researchers, scientists, and drug development professionals in the field.
The Core Principle: DOTA-Based Theranostics
The power of DOTA lies in its versatility as a bifunctional chelator.[3] One part of the molecule, the DOTA cage, securely binds a radionuclide, while the other part can be conjugated to a targeting moiety, such as a peptide or antibody, that seeks out specific receptors overexpressed on cancer cells.[1] This modular design is the foundation of the theranostic paradigm: "see what you treat."[5]
-
For Imaging (Diagnosis): DOTA is chelated with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga).[2] The resulting radiopharmaceutical, such as ⁶⁸Ga-DOTATATE, is administered to the patient and accumulates at the tumor sites. A Positron Emission Tomography (PET) scan then reveals the precise location, size, and receptor status of the tumors, providing critical information for staging and treatment planning.[6][7]
-
For Therapy (Treatment): Once the target is validated by imaging, the same DOTA-conjugated targeting molecule is chelated with a therapeutic radionuclide, such as the β-emitter Lutetium-177 (¹⁷⁷Lu) or the α-emitter Actinium-225 (²²⁵Ac).[8][9] This therapeutic agent, for instance, ¹⁷⁷Lu-DOTATATE, follows the same biological pathway as its imaging counterpart, delivering a cytotoxic radiation dose directly to the cancer cells while minimizing damage to healthy tissue.[10]
Key Applications and Targets
The most successful application of DOTA-based radiopharmaceuticals has been in the management of neuroendocrine tumors (NETs), which often overexpress somatostatin receptor subtype 2 (SSTR2).[11]
Neuroendocrine Tumors (NETs): Targeting SSTR2
DOTA is conjugated to synthetic somatostatin analogues like octreotate (TATE) or octreotide (TOC).[8]
-
⁶⁸Ga-DOTATATE / ⁶⁸Ga-DOTATOC: These are now the gold standard for imaging NETs, demonstrating superior sensitivity and specificity compared to previous methods like ¹¹¹In-pentetreotide (Octreoscan).[6][12][13]
-
¹⁷⁷Lu-DOTATATE (Lutathera®): This agent received FDA and EMA approval for treating SSTR-positive gastroenteropancreatic NETs (GEP-NETs).[10][14] It was the first commercially approved peptide receptor radionuclide therapy (PRRT), marking a significant milestone.[15]
Prostate Cancer: Targeting PSMA
Prostate-Specific Membrane Antigen (PSMA) is highly expressed on prostate cancer cells. DOTA has been successfully conjugated to small molecules that bind PSMA, creating theranostic pairs for imaging and therapy.
Emerging Targets
Research is ongoing to apply the DOTA platform to other targets, including:
-
Folate Receptor (FR): Overexpressed in ovarian, lung, and other cancers.[16][17]
-
Fibroblast Activation Protein (FAP): A target in the tumor microenvironment of various cancers.[18][19]
-
CD20: For lymphoma, using DOTA-conjugated antibodies like Rituximab.[20]
Quantitative Data Summary
The efficacy and utility of DOTA-based agents are supported by robust quantitative data from clinical trials and preclinical studies.
Table 1: Imaging Performance for Neuroendocrine Tumors
This table compares ⁶⁸Ga-DOTATATE PET/CT with the former standard, ¹¹¹In-pentetreotide scintigraphy.
| Parameter | ⁶⁸Ga-DOTATATE PET/CT | ¹¹¹In-Pentetreotide Imaging | Reference |
| Patient Impact | Changed treatment in 36% of patients | - | [13] |
| Lesion Detection | Equivalent or Superior in 100% of patients | Inferior in a significant subset | [13] |
| Patient Selection | Correctly identified patients eligible for PRRT | Misclassified 3 of 12 patients as ineligible | [13] |
| Advantages | Higher sensitivity, lower radiation, faster | Lower resolution, multi-day protocol | [11][12] |
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-DOTATATE (NETTER-1 Phase III Trial)
This trial established ¹⁷⁷Lu-DOTATATE as a standard of care for advanced, progressive, SSTR-positive midgut NETs.[10][21]
| Endpoint | ¹⁷⁷Lu-DOTATATE + Octreotide (n=116) | High-Dose Octreotide (Control, n=115) | Hazard Ratio (HR) |
| Progression-Free Survival (PFS) at 20 months | 65.2% | 10.8% | 0.21 |
| Objective Response Rate (ORR) | 18% | 3% | - |
| Overall Survival (OS), Median | 48.0 months | 36.2 months | 0.84 |
Table 3: Preclinical Performance and Radiolabeling Data
This table summarizes key preclinical data for various DOTA-conjugates.
| Compound | Target | Radionuclide | Radiochemical Yield | Binding Affinity (Kd) | Reference |
| DOTA-Rituximab | CD20 | ¹⁷⁷Lu | > 95% | ~1 nM | [20][22] |
| DOTA-Folate (P3026) | Folate Receptor | ⁶⁷/⁶⁸Ga | High | 4.65 ± 0.82 nM | [16][17] |
| DOTA-MGS5 | CCK2R | ⁶⁸Ga | > 95% | High | [23] |
| DOTATOC | SSTR2 | ⁹⁰Y | 96.2 ± 4.9% (manual) | - | [24] |
| DOTATOC | ¹⁷⁷Lu | 98.3 ± 0.6% (manual) | - | [24] |
Key Experimental Protocols
The development of novel DOTA-based radiopharmaceuticals follows a standardized workflow from chemical synthesis to preclinical validation.
Protocol: Solid-Phase Synthesis of DOTA-Peptide Conjugates
This method allows for the versatile and site-specific introduction of DOTA onto a peptide.[25]
-
Resin Preparation: Start with a suitable solid-phase resin (e.g., Rink amide resin).
-
Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to build the desired peptide sequence.
-
DOTA Conjugation: On the deprotected N-terminus of the peptide still attached to the resin, couple a protected DOTA derivative (e.g., DOTA-tris(t-Bu ester)). This is a critical step to ensure a single, defined conjugation site.[25]
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the DOTA-peptide from the resin and remove all protecting groups simultaneously.
-
Purification: Purify the crude DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Protocol: ⁶⁸Ga Radiolabeling for PET Imaging
This protocol outlines a typical automated or semi-automated labeling procedure.[23][24]
-
Generator Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
Pre-concentration (Optional): The eluate can be purified and concentrated on a cation-exchange cartridge.
-
Reaction: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-peptide conjugate (typically 5-20 µg) in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.
-
Heating: Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the percentage of ⁶⁸Ga incorporated into the DOTA-peptide using radio-TLC or radio-HPLC. The acceptance criterion is typically >95%.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the product is safe for injection.
-
-
Formulation: The final product is passed through a sterile filter into a sterile vial and diluted with saline for injection.
Protocol: In Vitro Receptor Binding Assay
This assay determines the affinity (Kd) of the radiolabeled peptide for its target receptor.[16]
-
Cell Culture: Use a cell line known to express the target receptor (e.g., KB cells for folate receptor, AR42J cells for SSTR2).
-
Competition Assay: Plate a fixed number of cells in multi-well plates. Add a constant, low concentration of the radiolabeled DOTA-peptide (hot ligand).
-
Add Competitor: To different wells, add increasing concentrations of the corresponding non-radiolabeled (cold) peptide conjugate. This will compete with the hot ligand for receptor binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C to prevent internalization) for 1-2 hours.
-
Washing: Wash the cells with ice-cold buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of the cold competitor. Use non-linear regression analysis (e.g., one-site competition model) to calculate the IC₅₀ value, which can then be used to determine the dissociation constant (Kd).
Protocol: In Vivo Biodistribution in a Xenograft Model
This study evaluates the uptake of the radiotracer in tumors and various organs over time.[16][23]
-
Animal Model: Use immunocompromised mice (e.g., nude mice) bearing subcutaneous xenograft tumors from a relevant human cancer cell line.
-
Radiotracer Injection: Inject a known activity (e.g., 1-2 MBq) of the purified, radiolabeled DOTA-peptide into the tail vein of each mouse.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Dissection: Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards of the injected dose for calibration.
-
Data Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Analysis: Analyze the data to determine tumor-to-organ ratios and the clearance profile of the radiotracer, which are critical for assessing imaging potential and estimating radiation dosimetry for therapy.
Conclusion and Future Directions
DOTA derivatives have fundamentally changed the landscape of nuclear oncology, providing a robust and adaptable platform for creating highly specific imaging and therapeutic agents. The clinical success of ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE has paved the way for a new era of personalized medicine in oncology. Future developments are focused on several key areas:
-
New Targets: Expanding the library of targeting molecules to address a wider range of cancers.
-
Targeted Alpha Therapy (TAT): Increasing use of α-emitters like ²²⁵Ac, which offer higher linear energy transfer and may be more effective for treating micrometastases.[26][27]
-
Novel Chelators: Developing new chelators with even faster labeling kinetics or improved stability for challenging radionuclides.[28]
-
Combination Therapies: Investigating the synergistic effects of PRRT with other cancer treatments, such as chemotherapy, immunotherapy, or DNA repair inhibitors.
The continued innovation in the chemistry of DOTA and its bioconjugates promises to deliver even more powerful tools for diagnosing and treating cancer with unprecedented precision.
References
- 1. DOTA Derivatives - CD Bioparticles [cd-bioparticles.net]
- 2. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Radiotheranostics in oncology: current challenges and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 7. netrf.org [netrf.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. Review: The Role of Radiolabeled DOTA-Conjugated Peptides for Imaging and Treatment of Childhood Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of 68Ga-DOTATATE PET/CT in Well Differentiated Neuroendocrine Tumors: A Case-Based Approach Illustrates Potential Benefits and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of new folate-based PET radiotracers: preclinical evaluation of ⁶⁸Ga-DOTA-folate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Impact of DOTA-Chelators on the Antitumor Activity of 177Lu-DOTA-Rituximab Preparations in Lymphoma Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial [mdpi.com]
- 24. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Advancement of Targeted Alpha Therapy and the Role of Click Chemistry Therein | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to DOTA-tri(t-butyl ester) as a Precursor for Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
DOTA-tri(t-butyl ester), a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), stands as a critical precursor in the development of next-generation radiopharmaceuticals.[1][2] Its unique chemical structure, featuring three tert-butyl ester protecting groups, allows for a controlled and specific conjugation to biomolecules, such as peptides and antibodies.[2][3] This strategic design is pivotal for creating high-purity radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy.[2][3]
The core of its function lies in the DOTA macrocycle's exceptional ability to form highly stable and kinetically inert complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and others.[2][4][5] This stability is crucial to prevent the premature release of the radionuclide in vivo, thereby minimizing off-target toxicity and enhancing the diagnostic or therapeutic efficacy.[2]
Chemical Properties and Structure
DOTA-tri(t-butyl ester), or 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, possesses a molecular formula of C₂₈H₅₂N₄O₈ and a molecular weight of 572.7 g/mol .[2][6] The key feature of this molecule is the presence of three acid-labile tert-butyl ester groups protecting the carboxylic acid functionalities, while leaving one carboxylic acid group free for conjugation.[2] This allows for the covalent attachment of the DOTA chelator to a targeting biomolecule through standard peptide coupling chemistries.[4][7] Following conjugation, the tert-butyl groups can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the four carboxylic acid arms of the DOTA cage, ready for radiometal chelation.[2]
Experimental Protocols
The development of DOTA-based radiopharmaceuticals involves two primary stages: the conjugation of DOTA-tri(t-butyl ester) to a targeting vector and the subsequent radiolabeling with a suitable radionuclide.
1. Conjugation of DOTA-tri(t-butyl ester) to a Peptide
This protocol outlines the solution-phase conjugation of an activated form of DOTA-tri(t-butyl ester) (e.g., NHS-ester) to a peptide containing a free amine group.[4][7][8]
-
Materials:
-
Peptide of interest with a free amine group
-
DOTA-tri(t-butyl ester)-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for product characterization
-
-
Procedure:
-
Dissolve the peptide in anhydrous DMF or DMSO.
-
Add 2-3 equivalents of DIPEA to the peptide solution to adjust the pH to approximately 8-9.[8]
-
In a separate vial, dissolve 1.5-2 equivalents of DOTA-tri(t-butyl ester)-NHS ester in a minimal amount of anhydrous DMF or DMSO.[8]
-
Add the DOTA-ester solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[8]
-
Monitor the reaction progress using analytical HPLC.
-
Upon completion, purify the DOTA-peptide conjugate using preparative HPLC.[8]
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the purified conjugate and store at -20°C or below.[8]
-
Prior to radiolabeling, cleave the tert-butyl protecting groups using trifluoroacetic acid (TFA).
-
2. Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol describes the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.
-
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (e.g., 1M or 2.5M)
-
Sterile reaction vial
-
Heating block
-
C18 Sep-Pak cartridge for purification (optional)
-
Ethanol
-
Sterile water
-
Radio-HPLC or radio-TLC for quality control
-
-
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator.[1]
-
In a sterile reaction vial, add approximately 5-20 nmol of the DOTA-conjugated peptide.[8]
-
Add sodium acetate buffer to the reaction vial to adjust the pH to a range of 3.5-5.0.[1][8][9]
-
Gently mix the solution and incubate at 90-95°C for 5-20 minutes.[1][8]
-
After incubation, allow the vial to cool to room temperature.
-
(Optional but recommended) Purify the radiolabeled peptide using a C18 SPE cartridge. Condition the cartridge with ethanol followed by sterile water. Load the reaction mixture, wash with sterile water to remove unreacted ⁶⁸Ga, and elute the product with an ethanol/water mixture.[8]
-
Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.
-
3. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide with ¹⁷⁷Lu.
-
Materials:
-
DOTA-conjugated peptide
-
[¹⁷⁷Lu]LuCl₃ solution
-
Sodium ascorbate or ammonium acetate buffer
-
Sterile reaction vial
-
Heating block
-
DTPA solution (optional, for quenching)
-
Radio-HPLC or radio-TLC for quality control
-
-
Procedure:
-
In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 11-17 µg/GBq) with a suitable buffer (e.g., sodium ascorbate) to achieve a pH of 4.6-4.9.[10][11]
-
Add the [¹⁷⁷Lu]LuCl₃ solution to the vial.
-
Incubate the reaction mixture at 90-95°C for 20-30 minutes.[10][11]
-
After incubation, cool the reaction vial.
-
(Optional) Add a DTPA solution to complex any unreacted ¹⁷⁷Lu.
-
Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.
-
Quantitative Data Summary
The efficiency and success of radiolabeling are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Conditions for ⁶⁸Ga-Labeling of DOTA-Peptides
| Parameter | Value | Reference |
| Peptide Amount | 5 - 25 µg | [1][8][12] |
| pH | 3.5 - 5.0 | [1][8][9] |
| Temperature | 90 - 100 °C | [1][9][13] |
| Incubation Time | 4 - 20 minutes | [1][8][12] |
| Radiochemical Purity | >90 - 98% | [1][9][12] |
| Specific Activity | >250 Ci/mmol | [1] |
Table 2: Reaction Conditions for ¹⁷⁷Lu-Labeling of DOTA-Peptides
| Parameter | Value | Reference |
| Peptide Amount | 10 - 17 µg/GBq | [10][11] |
| pH | 4.6 - 4.9 | [11] |
| Temperature | 90 - 95 °C | [10][11] |
| Incubation Time | 20 - 30 minutes | [10][11] |
| Radiochemical Purity | >95 - 99% | [10][14] |
| Radiochemical Yield | 82.0 - 98.3% | [11] |
Table 3: Stability of ⁶⁸Ga-DOTA-Radiopharmaceuticals
| Compound | Stability Condition | Duration | Radiochemical Purity | Reference |
| ⁶⁸Ga-DOTA-TBIA101 | In vitro (whole blood, plasma, serum) | 180 minutes | ≥97.2% | [9] |
| ⁶⁸Ga-FAP-2286 | Post-synthesis | 4 hours | >94% | [12] |
Signaling Pathways and Experimental Workflows
The ultimate function of a DOTA-based radiopharmaceutical is determined by the targeting biomolecule to which it is conjugated. For instance, a radiolabeled peptide targeting a specific cell surface receptor will initiate a signaling cascade upon binding.
Signaling Pathway Example: Somatostatin Receptor Targeting
Many DOTA-peptides, such as DOTA-TATE and DOTA-TOC, target somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors.[15] The binding of the radiopharmaceutical to the SSTR can lead to receptor-mediated internalization, concentrating the radioactivity within the tumor cell for imaging or therapy.
Caption: Receptor-mediated internalization of a DOTA-based radiopharmaceutical.
Experimental Workflow for Radiopharmaceutical Development
The development and evaluation of a new DOTA-based radiopharmaceutical follows a structured workflow from initial synthesis to preclinical assessment.
Caption: Workflow for DOTA-based radiopharmaceutical development.
Logical Relationship of Components
The successful application of a DOTA-based radiopharmaceutical relies on the interplay of its core components.
Caption: Interrelationship of radiopharmaceutical components.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 6. macrocyclics.com [macrocyclics.com]
- 7. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. (68)Ga-labeled DOTA-peptides and (68)Ga-labeled radiopharmaceuticals for positron emission tomography: current status of research, clinical applications, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Stability of DOTA-tri(t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and stability guidelines for DOTA-tri(t-butyl ester), a critical bifunctional chelator used in radiopharmaceutical chemistry, molecular imaging, and targeted radionuclide therapy. Proper handling and storage are paramount to ensure its integrity and performance in research and drug development applications.
Overview and Chemical Properties
DOTA-tri(t-butyl ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The three tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, allowing for selective conjugation to biomolecules through the single free carboxylic acid. This strategic protection is crucial for the synthesis of bioconjugates. The tert-butyl esters are typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), after conjugation.
The DOTA macrocycle is renowned for forming highly stable and kinetically inert complexes with a variety of metal ions, which is essential for preventing the premature release of radionuclides in vivo.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for DOTA-tri(t-butyl ester) as a solid powder, based on information from various suppliers. It is crucial to consult the certificate of analysis and product datasheet for the specific lot being used.
| Parameter | Recommendation | Source |
| Temperature | 2-8 °C (Short-term) | [1][] |
| -20 °C (Long-term) | [3] | |
| -80 °C (Long-term) | [3] | |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen). | [][3] |
| Light | Protect from light. | [3][4] |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | [4][5] |
| Form | Solid powder. | [1] |
Stability and Shelf-Life
DOTA-tri(t-butyl ester) is generally stable when stored under the recommended conditions. However, its stability can be compromised by exposure to incompatible materials or improper storage.
Shelf-Life of Stock Solutions
For stock solutions, the recommended storage period varies significantly with temperature:
| Storage Temperature | Recommended Shelf-Life | Source |
| -20 °C | Up to 1 month (protect from light, stored under nitrogen) | [3] |
| -80 °C | Up to 6 months (protect from light, stored under nitrogen) | [3] |
It is best practice to prepare working solutions for in vivo experiments freshly on the day of use. If precipitation or phase separation occurs during the preparation of solutions, heating and/or sonication may be used to aid dissolution.
Incompatible Materials
To prevent degradation, avoid contact with the following:
Hazardous Decomposition
Under fire conditions, DOTA-tri(t-butyl ester) may decompose and emit toxic fumes.
Experimental Protocols
Caption: Workflow for assessing the stability of DOTA-tri(t-butyl ester).
Handling and Safety Precautions
When handling DOTA-tri(t-butyl ester), it is important to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear protective gloves.
-
Respiratory Protection: Avoid breathing dust. Use in a well-ventilated area or with appropriate exhaust ventilation.[5]
-
Skin Protection: Wear a lab coat. Avoid skin contact.[5]
First Aid Measures
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical attention.
Logical Flow for Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of DOTA-tri(t-butyl ester).
Caption: Decision tree for the storage and handling of DOTA-tri(t-butyl ester).
References
Methodological & Application
Application Notes and Protocols for DOTA-tri(t-butyl ester) Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1] DOTA-tri(t-butyl ester) is a widely utilized chelating agent for this purpose. Its three tert-butyl ester groups provide a strategic protection scheme, leaving a single carboxylic acid available for covalent coupling to a primary amine on a peptide, such as the N-terminus or a lysine side chain.[2] This selective protection prevents unwanted side reactions and allows for controlled conjugation.[2] The tert-butyl esters are acid-labile and can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final DOTA-peptide conjugate ready for radiolabeling.[2] This document provides detailed protocols for the conjugation of DOTA-tri(t-butyl ester) to peptides, including both solid-phase and solution-phase methods, followed by deprotection and purification.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation of DOTA-tri(t-butyl ester) to peptides, compiled from various sources.
| Parameter | Value/Range | Reference |
| Conjugation Reagents (Molar Equivalents) | ||
| DOTA-tri(t-butyl ester) | 2.5 - 4.0 eq | [1][3] |
| HBTU / HATU | 2.45 - 3.9 eq | [1][3][4] |
| DIPEA | 5.0 - 15.0 eq | [1][3] |
| Reaction Conditions | ||
| Activation Time | ~2 min | [1] |
| Conjugation Time | 60 min - 16 h | [1][3] |
| Cleavage and Deprotection | ||
| Reagent | TFA/TIS/H₂O (95:2.5:2.5) | [1][3] |
| Time | 3 h | [1] |
| Purification | ||
| Method | Semi-preparative HPLC | [1] |
| Column | Reversed-phase C18 | [1] |
Experimental Workflow
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with DOTA-tri(t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of the bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) into peptides via solid-phase peptide synthesis (SPPS) using DOTA-tri(t-butyl ester). This methodology is crucial for the development of peptide-based radiopharmaceuticals and molecular imaging agents.
Introduction
DOTA is a highly effective chelator for various metal ions, particularly trivalent metals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), which are used in Positron Emission Tomography (PET) and targeted radionuclide therapy, respectively.[1][2] The conjugation of DOTA to peptides that target specific biological markers, such as tumor receptors, allows for the targeted delivery of these radioisotopes for diagnostic imaging and therapeutic applications.[2][3]
The use of DOTA-tri(t-butyl ester) is a standard and effective method for introducing the DOTA moiety during Fmoc-based SPPS.[1][4] The three tert-butyl ester groups protect the carboxylates of DOTA during peptide chain assembly, while the single free carboxylic acid allows for its coupling to the N-terminal amine of the resin-bound peptide.[5] These protecting groups are then removed during the final acid cleavage step.[1]
Experimental Protocols
The following protocols outline the key steps for the synthesis of DOTA-conjugated peptides on a solid support.
Peptide Synthesis
Standard Fmoc-based solid-phase peptide synthesis (SPPS) is performed on a suitable resin (e.g., Wang resin, Rink amide resin) to assemble the desired peptide sequence.[6] This involves sequential steps of Fmoc deprotection using piperidine, followed by amino acid coupling facilitated by activating agents like HBTU/HOBt or HATU in the presence of a base such as DIPEA.[6]
Coupling of DOTA-tri(t-butyl ester)
This step involves the conjugation of the DOTA moiety to the N-terminus of the fully assembled, resin-bound peptide.
Materials:
-
Peptide-resin
-
DOTA-tri(t-butyl ester)
-
O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, pre-activate the DOTA-tri(t-butyl ester) (typically 3 equivalents relative to the resin substitution) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for approximately 15 minutes.[7]
-
Add the pre-activated DOTA solution to the swollen peptide-resin.
-
Allow the coupling reaction to proceed for a specified time, typically ranging from 5 hours to overnight, at room temperature.[7]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the absence of free primary amines and thus a successful coupling.[7]
-
After a successful coupling, wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove any unreacted reagents and byproducts.
Deprotection and Cleavage
The final step involves the simultaneous deprotection of the tert-butyl ester groups on the DOTA moiety and the side-chain protecting groups of the amino acids, as well as the cleavage of the DOTA-peptide conjugate from the solid support.
Materials:
-
DOTA-peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[7][8]
Protocol:
-
Wash the DOTA-peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Incubate the mixture at room temperature for 2-3 hours with occasional agitation.[8]
-
Filter the resin and collect the filtrate containing the cleaved DOTA-peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the crude DOTA-peptide under vacuum.
Purification and Analysis
The crude DOTA-peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[3] The identity and purity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3][7]
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis and characterization of DOTA-peptides.
| Parameter | Typical Value | Method of Determination | Reference |
| DOTA Coupling Efficiency | >95% | Kaiser Test | [7] |
| Overall Yield | 18% - 63% | Gravimetric analysis after purification | [8] |
| Purity | >95% | RP-HPLC | [4] |
| Radiolabeling Efficiency (with ⁶⁸Ga) | 90% - 95% | Radio-HPLC | [4][7] |
| Specific Radioactivity | >250 Ci/mmol | Radio-HPLC | [4][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of a DOTA-conjugated peptide.
Caption: Workflow for SPPS of DOTA-peptides.
DOTA Coupling Reaction
This diagram details the key chemical transformation during the coupling of DOTA-tri(t-butyl ester) to the peptide.
Caption: DOTA-tri(t-butyl ester) coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 5. chempep.com [chempep.com]
- 6. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Labeling using DOTA-tri(t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the conjugation of the bifunctional chelator DOTA-tri(t-butyl ester) to a monoclonal antibody (mAb). This process is a critical step in the development of antibody-drug conjugates (ADCs) and radioimmunoconjugates for therapeutic and diagnostic applications. The protocol covers the activation of DOTA-tri(t-butyl ester), conjugation to the antibody, purification of the conjugate, removal of protecting groups, and subsequent characterization to ensure the quality and integrity of the final product.
Overview of the Labeling Procedure
The covalent attachment of DOTA-tri(t-butyl ester) to an antibody involves a multi-step process that begins with the activation of the chelator's free carboxylic acid group. This activated form then reacts with primary amines, primarily the ε-amino groups of lysine residues on the antibody surface, to form a stable amide bond. Following the conjugation reaction, the unreacted chelator is removed, and the tert-butyl ester protecting groups on the DOTA molecule are cleaved to allow for efficient chelation of a metal ion. Rigorous characterization of the final DOTA-antibody conjugate is essential to determine the chelator-to-antibody ratio (CAR) and to confirm that the antibody's immunoreactivity has been preserved.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody labeling procedure. These values are provided as a general guideline and may require optimization for specific antibodies and applications.
Table 1: Reaction Conditions for DOTA-tri(t-butyl ester) Conjugation
| Parameter | Recommended Range | Typical Value |
| Molar Ratio (DOTA-ester:Antibody) | 5:1 to 50:1 | 20:1 |
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL |
| Reaction Buffer | Carbonate/Bicarbonate or Borate buffer | 0.1 M Sodium Bicarbonate, pH 8.5 |
| Reaction Temperature | 4°C to 37°C | Room Temperature (20-25°C) |
| Incubation Time | 1 - 24 hours | 4 hours |
Table 2: Parameters for Characterization of DOTA-Antibody Conjugate
| Parameter | Method | Typical Result |
| Chelator-to-Antibody Ratio (CAR) | Mass Spectrometry (MALDI-TOF or LC-MS) | 2 - 8 |
| Immunoreactivity | ELISA or Flow Cytometry (Lindmo Assay) | > 80% of unconjugated antibody |
| Purity | Size-Exclusion Chromatography (SEC-HPLC) | > 95% monomer |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a buffer free of primary amines (e.g., PBS)
-
DOTA-tri(t-butyl ester)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Step-by-Step Experimental Workflow
Step 1: Antibody Preparation
-
If the antibody solution contains primary amines (e.g., Tris buffer) or protein stabilizers (e.g., BSA), it must be purified.
-
Perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5) using a centrifugal filter unit or a desalting column.
-
Adjust the final antibody concentration to 5 mg/mL in the bicarbonate buffer.
Step 2: Activation of DOTA-tri(t-butyl ester)
-
Dissolve DOTA-tri(t-butyl ester) in anhydrous DMF to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF to a concentration of 10 mg/mL each.
-
To activate the DOTA-tri(t-butyl ester), mix it with the EDC and NHS solutions at a molar ratio of 1:1.2:1.2 (DOTA:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
Step 3: Conjugation of Activated DOTA to the Antibody
-
Add the freshly activated DOTA-ester solution to the prepared antibody solution. The recommended molar excess of DOTA-ester to antibody is 20:1.
-
Gently mix the reaction solution and incubate for 4 hours at room temperature with gentle agitation.
Step 4: Purification of the DOTA-Antibody Conjugate
-
Remove the unreacted DOTA-ester and byproducts by purifying the conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the antibody conjugate, which will elute in the void volume.
-
Alternatively, use a centrifugal filter unit to wash the conjugate with PBS.
-
Pool the purified conjugate fractions and determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Step 5: Deprotection of tert-Butyl Esters
-
Lyophilize the purified DOTA(t-butyl)₃-antibody conjugate to dryness.
-
Resuspend the lyophilized conjugate in neat trifluoroacetic acid (TFA).
-
Incubate for 1-2 hours at room temperature to cleave the tert-butyl protecting groups.
-
Remove the TFA by rotary evaporation or by drying under a stream of nitrogen.
-
Resuspend the deprotected DOTA-antibody conjugate in a suitable buffer for storage, such as PBS, and adjust the pH to 7.4.
Characterization of the DOTA-Antibody Conjugate
Determination of Chelator-to-Antibody Ratio (CAR) by Mass Spectrometry:
-
Analyze the purified DOTA-antibody conjugate using MALDI-TOF or LC-MS.
-
The mass spectrum will show a distribution of peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, or more DOTA molecules.
-
The average CAR can be calculated from the relative intensities of these peaks.
Assessment of Immunoreactivity by Lindmo Assay:
-
Radiolabel a small aliquot of the DOTA-antibody conjugate with a suitable radionuclide.
-
Prepare a series of dilutions of target cells that express the antigen recognized by the antibody.
-
Incubate a fixed, tracer amount of the radiolabeled conjugate with each cell dilution until binding equilibrium is reached.
-
Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
-
Plot the ratio of total-to-bound radioactivity versus the reciprocal of the cell concentration.
-
The immunoreactive fraction is determined by linear extrapolation to infinite antigen excess.[1][2]
Visualizations
Caption: Experimental workflow for antibody labeling with DOTA-tri(t-butyl ester).
Caption: Inhibition of HER2 signaling pathway by a Trastuzumab-DOTA conjugate.[3][4]
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency: Ensure the antibody is in an amine-free buffer at the correct pH. Use fresh, high-quality EDC and NHS, and perform the activation step in anhydrous DMF. The molar ratio of DOTA-ester to antibody can be increased.
-
Antibody Aggregation: Over-conjugation can lead to aggregation.[1] Reduce the molar excess of the DOTA-ester in the conjugation reaction. Ensure gentle mixing during the reaction and avoid harsh conditions during purification and deprotection.
-
Loss of Immunoreactivity: A high chelator-to-antibody ratio can sterically hinder the antigen-binding site of the antibody.[1] It is crucial to test a range of molar ratios to find the optimal balance between conjugation efficiency and preserved immunoreactivity. The Lindmo assay is a critical quality control step to confirm the binding capability of the final conjugate.[1][2]
-
Incomplete Deprotection: Ensure complete removal of water before adding TFA. The incubation time in TFA can be extended if necessary. The success of the deprotection can be indirectly assessed by the efficiency of subsequent radiolabeling.
References
- 1. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
Application Notes and Protocols: Deprotection of DOTA-tri(t-butyl ester) using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator of paramount importance in the fields of nuclear medicine and molecular imaging. Its ability to form highly stable complexes with a variety of metal ions, particularly lanthanides and radionuclides, makes it an essential component in the design of contrast agents for Magnetic Resonance Imaging (MRI) and radiopharmaceuticals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
The synthesis of DOTA-conjugated biomolecules, such as peptides and antibodies, often employs DOTA-tri(t-butyl ester) as a key intermediate. The three tert-butyl ester groups serve as protecting groups for the carboxylates, preventing their interference in the coupling of the fourth, free carboxylic acid to the biomolecule. The final and critical step in the synthesis of the DOTA-conjugate is the removal of these tert-butyl protecting groups to enable efficient chelation of the desired metal ion.
Trifluoroacetic acid (TFA) is the most commonly used reagent for the deprotection of tert-butyl esters due to its strong acidity and the volatility of its byproducts, which simplifies purification. This application note provides a detailed protocol for the deprotection of DOTA-tri(t-butyl ester) using TFA, along with relevant technical data and a discussion of the reaction mechanism.
Reaction Mechanism
The deprotection of tert-butyl esters with trifluoroacetic acid proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation can then be neutralized by several pathways, including deprotonation by the trifluoroacetate anion to form isobutylene gas, or reaction with the trifluoroacetate anion to form tert-butyl trifluoroacetate. In the context of peptide chemistry, scavengers such as water and triisopropylsilane (TIS) are often added to the reaction mixture to trap the reactive tert-butyl cations and prevent side reactions with sensitive amino acid residues.
Experimental Protocols
This section provides a general protocol for the solution-phase deprotection of DOTA-tri(t-butyl ester) or its conjugates. The specific conditions may require optimization depending on the substrate and the desired scale of the reaction.
Materials and Equipment:
-
DOTA-tri(t-butyl ester) or DOTA(tBu)3-conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, recommended for peptide conjugates)
-
Water, deionized
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Rotary evaporator
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Mass spectrometer (e.g., LC-MS) for reaction monitoring and product confirmation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the DOTA-tri(t-butyl ester) derivative in anhydrous dichloromethane (DCM). A typical concentration is in the range of 10-50 mg/mL.
-
Preparation of Cleavage Mixture: Prepare the deprotection cocktail. A commonly used mixture, especially for peptide conjugates, consists of TFA, water, and TIS in a volumetric ratio of 95:2.5:2.5. For substrates without sensitive functional groups, a solution of TFA in DCM (e.g., 50% v/v) can be used.
-
Deprotection Reaction: Cool the solution of the DOTA derivative to 0 °C using an ice bath. Slowly add the freshly prepared TFA cleavage mixture to the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the deprotection can be monitored by analytical HPLC or LC-MS by observing the disappearance of the starting material and the appearance of the fully deprotected product. It is important to note that the cleavage of the tert-butyl esters from the DOTA macrocycle can be sluggish due to the protonation of the basic ring nitrogens by TFA.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the crude product can be co-evaporated with DCM or methanol several times.
-
The resulting residue is then triturated with cold diethyl ether to precipitate the deprotected DOTA derivative as a solid.
-
The solid product is collected by filtration or centrifugation, washed with cold diethyl ether, and dried under vacuum.
-
-
Purification: The crude product can be further purified by preparative reverse-phase HPLC to achieve high purity. The choice of the mobile phase and gradient will depend on the properties of the DOTA-conjugate.
-
Characterization: The final product should be characterized by analytical HPLC to confirm its purity and by mass spectrometry to verify its molecular weight.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the TFA-mediated deprotection of DOTA-tri(t-butyl ester) and its derivatives. It is important to note that the yields are often reported for multi-step syntheses, and the efficiency of the deprotection step can be influenced by the nature of the conjugated molecule.
| Substrate | Deprotection Conditions | Reaction Time | Temperature | Yield | Reference |
| DOTA-conjugated peptide on resin | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | 3 h | Room Temp. | 62.6% (overall) | [1] |
| DOTA-conjugated peptide on resin | TFA/TIBS/H₂O (95:2.5:2.5 v/v/v) | 2 x 30 min | Room Temp. | Not specified | [2] |
| DOTA-derivative in solution | TFA in DCM | Not specified | Not specified | 77% | |
| DOTA-Tyr3-octreotide conjugate | TFA | Not specified | Not specified | 60±5% (overall) | [3][4] |
| DOTA-glycoconjugate | 4N HCl (aqueous) | 4 h | Room Temp. | Quantitative | [5] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the deprotection mechanism and the general experimental workflow.
References
- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the small-scale synthesis of DOTA-Tyr3 -octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a DOTA-C-glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [68Ga]Ga-DOTA-C-glyco-RGD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling DOTA-Conjugated Peptides with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging, largely due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator system and its short half-life of 68 minutes.[1][2][3] This makes it particularly suitable for imaging with peptides that have rapid pharmacokinetics.[4] The chelation of ⁶⁸Ga with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to peptides allows for the specific targeting of various cellular markers, with ⁶⁸Ga-DOTATATE for neuroendocrine tumor imaging being a prime example of its clinical success.[5][6] This document provides detailed protocols and application notes for the radiolabeling of DOTA-conjugated peptides with ⁶⁸Ga, aimed at ensuring high radiochemical purity and specific activity for preclinical and clinical research.
Key Radiolabeling Parameters and Quality Control
The successful radiolabeling of DOTA-conjugated peptides with ⁶⁸Ga is dependent on several critical parameters. Optimization of these factors is crucial for achieving high radiochemical yield and purity.
| Parameter | Typical Range/Value | Notes | Key References |
| pH | 3.5 - 4.5 | Optimal for ⁶⁸Ga incorporation into the DOTA chelator. Lower or higher pH can significantly decrease labeling efficiency. | [1][7][8][9] |
| Temperature | 85 - 95 °C | Heating is typically required for efficient labeling of DOTA-peptides. | [1][8][10] |
| Reaction Time | 5 - 20 minutes | The short half-life of ⁶⁸Ga necessitates a rapid labeling process. | [5][7][8] |
| Peptide Amount | 20 - 50 µg | The amount can be adjusted based on the desired specific activity and the activity of the ⁶⁸Ga eluate. | [1][11] |
| Buffer | Sodium Acetate or HEPES | Used to maintain the optimal pH for the labeling reaction. | [1][11] |
| Radiochemical Purity (RCP) | > 95% | Determined by iTLC and/or HPLC. | [5][9][11][12] |
| Specific Activity | > 35 MBq/nmol | Can vary depending on the labeling conditions and the specific peptide. | [13] |
Experimental Protocols
Materials and Equipment
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide
-
Sterile, metal-free water for injection
-
Sodium acetate buffer (1 M, pH 4.5) or HEPES buffer (1.5 M, pH 4.0)
-
Cation exchange cartridge (e.g., SCX)
-
Acidified 5 M NaCl solution
-
Sterile reaction vial (1.5 - 2 mL)
-
Heating block or water bath
-
Lead shielding
-
Dose calibrator
-
Instant thin-layer chromatography (iTLC) system
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Sterile filters (0.22 µm)
Gallium-68 Elution and Concentration Workflow
The following diagram illustrates the initial steps of obtaining and concentrating Gallium-68 from a generator.
Caption: Workflow for ⁶⁸Ga elution and concentration.
Radiolabeling Protocol
This protocol is a general guideline and may require optimization for specific peptides.
-
Preparation of the Reaction Mixture: In a sterile reaction vial, combine 25-35 nmol of the DOTA-conjugated peptide with 0.35 mL of 1 M sodium acetate buffer (pH 4.5).[1]
-
Elution and Addition of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge and then elute it with a small volume of acidified 5 M NaCl solution directly into the reaction vial containing the peptide and buffer.[1][2]
-
Incubation: Securely cap the reaction vial and place it in a pre-heated heating block or water bath at 95°C for 10-15 minutes.[11][12]
-
Cooling and Neutralization: After incubation, allow the vial to cool to room temperature. The reaction mixture can be neutralized with a suitable buffer if required for subsequent steps or administration.
-
Sterile Filtration: Draw the final radiolabeled peptide solution through a 0.22 µm sterile filter into a sterile collection vial.
Quality Control Protocol
1. Radiochemical Purity by iTLC:
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v) is commonly used.[12]
-
Procedure: Apply a small spot of the radiolabeled peptide solution onto the iTLC strip. Develop the chromatogram until the solvent front nears the top.
-
Analysis: In this system, the ⁶⁸Ga-DOTA-peptide complex migrates with the solvent front (Rf ≈ 0.9-1.0), while free ⁶⁸Ga remains at the origin (Rf ≈ 0-0.1).[12] Calculate the radiochemical purity by integrating the peaks.
2. Radiochemical Purity by HPLC:
-
System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is a common mobile phase system.
-
Detection: The eluate is monitored with both a UV detector (at ~220 or 280 nm) and a radioactivity detector.
-
Analysis: The retention time of the ⁶⁸Ga-DOTA-peptide should be compared to that of the non-radioactive peptide standard. The radiochemical purity is the percentage of the total radioactivity that corresponds to the peak of the desired product.
3. Measurement of pH:
-
Use pH-indicator strips to ensure the final product has a physiologically acceptable pH (typically between 4.5 and 8.5) before administration.
Automated Synthesis
For routine clinical production, automated synthesis modules are often employed. These systems integrate the elution, purification, labeling, and final formulation steps, which enhances reproducibility and radiation safety.[1][3][11] The general principles of the manual labeling protocol are adapted for these automated platforms.
The logical flow of an automated synthesis process is depicted below.
Caption: Automated synthesis workflow for ⁶⁸Ga-peptides.
Conclusion
The radiolabeling of DOTA-conjugated peptides with Gallium-68 is a well-established and robust method for the preparation of PET radiopharmaceuticals. By carefully controlling the reaction parameters and implementing rigorous quality control procedures, it is possible to consistently produce high-quality radiolabeled peptides suitable for a wide range of research and clinical applications. The use of automated synthesis modules can further streamline this process, ensuring efficiency and compliance with good manufacturing practices.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ga-68 DOTANOC PET/CT imaging in detection of primary site in patients with metastatic neuroendocrine tumours of unknown origin and its impact on clinical decision making: experience from a tertiary care centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 11. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers | MDPI [mdpi.com]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for Radiolabeling of DOTA Chelates with Lutetrium-177 and Yttrium-90
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of DOTA-conjugated molecules with Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), two key radionuclides in targeted radionuclide therapy. The following sections outline step-by-step methodologies, summarize critical reaction parameters in tabular format for easy comparison, and include quality control procedures to ensure the production of high-quality radiopharmaceuticals.
Introduction
The use of peptides and other targeting molecules conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has become a cornerstone of peptide receptor radionuclide therapy (PRRT). DOTA forms stable complexes with trivalent radiometals like ¹⁷⁷Lu and ⁹⁰Y.[1][2][3] ¹⁷⁷Lu is favored for its theranostic properties, emitting both beta particles for therapy and gamma rays for imaging, while ⁹⁰Y is a pure high-energy beta emitter suitable for treating larger tumor burdens.[1][3][4] The successful clinical application of these radiopharmaceuticals, such as [¹⁷⁷Lu]Lu-DOTATATE and [⁹⁰Y]Y-DOTATOC, relies on robust and reproducible radiolabeling procedures.[1][2][5]
Radiolabeling Principles
The radiolabeling of DOTA-chelates with ¹⁷⁷Lu and ⁹⁰Y involves the formation of a coordination complex between the radiometal and the DOTA macrocycle. This reaction is influenced by several factors including pH, temperature, incubation time, and the molar ratio of the radionuclide to the DOTA-conjugated precursor.[6][7] Optimization of these parameters is crucial to achieve high radiochemical purity and specific activity.[6][7]
Experimental Protocols
The following protocols describe manual methods for radiolabeling DOTA-conjugated peptides with ¹⁷⁷Lu and ⁹⁰Y. These procedures should be performed in a certified hot cell under aseptic conditions, adhering to all relevant radiation safety and Good Manufacturing Practice (GMP) guidelines.[8][9]
¹⁷⁷Lu-DOTA-Peptide Radiolabeling Protocol
This protocol is suitable for the preparation of therapeutic doses of ¹⁷⁷Lu-labeled DOTA-peptides such as DOTATATE or PSMA-617.[1][10]
Materials:
-
¹⁷⁷LuCl₃ solution (no-carrier-added or carrier-added)
-
DOTA-conjugated peptide (e.g., DOTATATE, PSMA-617)
-
Reaction Buffer: Ascorbate or Acetate buffer (pH 4.5-5.0)[10]
-
Gentisic acid (optional, as a radioprotectant)[11]
-
Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 4 mg/mL)[10]
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
C18 Sep-Pak light cartridge for purification[10]
-
Ethanol (70% and absolute)[10]
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-peptide in the reaction buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Gently mix and verify the pH of the reaction mixture is between 4.5 and 5.0.[10]
-
Incubate the reaction vial in a dry heat block or water bath at 80-95°C for 20-30 minutes.[10]
-
After incubation, allow the vial to cool to room temperature.
-
Add the DTPA quenching solution to complex any unchelated ¹⁷⁷Lu.
-
For purification, precondition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge. The ¹⁷⁷Lu-DOTA-peptide will be retained.
-
Wash the cartridge with sterile water to remove unreacted ¹⁷⁷Lu and other hydrophilic impurities.
-
Elute the purified ¹⁷⁷Lu-DOTA-peptide from the cartridge with ethanol.
-
Evaporate the ethanol and reconstitute the final product in 0.9% Sodium Chloride for injection.
-
Sterilize the final product by passing it through a 0.22 µm filter into a sterile vial.
-
Perform quality control tests as described in Section 5.
⁹⁰Y-DOTA-Peptide Radiolabeling Protocol
This protocol outlines the procedure for preparing therapeutic doses of ⁹⁰Y-labeled DOTA-peptides like DOTATOC or DOTATATE.
Materials:
-
⁹⁰YCl₃ solution
-
DOTA-conjugated peptide (e.g., DOTATOC, DOTATATE)
-
Reaction Buffer: Sodium ascorbate/gentisic acid buffer (pH 3.5-4.5)[2]
-
Quenching Solution: DTPA solution
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
C18 Sep-Pak light cartridge for purification
-
Ethanol (70% and absolute)
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile reaction vial, combine the DOTA-peptide with the reaction buffer.
-
Add the required activity of ⁹⁰YCl₃ to the vial.
-
Ensure the final pH of the reaction mixture is between 3.5 and 4.5.[2]
-
Incubate the reaction mixture at 80-95°C for 20-40 minutes. A longer incubation time of around 39 minutes may lead to a higher radiochemical yield.[7]
-
After cooling, add DTPA solution to chelate any free ⁹⁰Y.
-
Purify the product using a C18 Sep-Pak cartridge as described in the ¹⁷⁷Lu protocol.
-
Elute the ⁹⁰Y-DOTA-peptide with ethanol.
-
Remove the ethanol by evaporation and formulate the final product in 0.9% Sodium Chloride.
-
Sterilize the final solution by filtration through a 0.22 µm filter.
-
Conduct quality control testing as detailed in Section 5.
Quantitative Data Summary
The following tables summarize key quantitative data for the radiolabeling of DOTA-chelates with ¹⁷⁷Lu and ⁹⁰Y.
Table 1: ¹⁷⁷Lu-DOTA-Peptide Radiolabeling Parameters
| Parameter | Value | Reference |
| Radionuclide | ¹⁷⁷LuCl₃ (CA or NCA) | [1] |
| DOTA-Peptide | DOTATATE, PSMA-617 | [1] |
| Peptide Amount | 0.22 ± 0.06 µmol | [1] |
| ¹⁷⁷Lu Amount | 0.07 ± 0.02 µmol | [1] |
| Molar Ratio (Peptide:¹⁷⁷Lu) | 2.38 - 4.94 | [1] |
| Reaction Buffer | Ascorbate or Acetate | [10] |
| pH | 4.5 - 5.0 | [10] |
| Temperature | 80 - 95°C | [10] |
| Incubation Time | 20 - 30 minutes | [10] |
| Radiochemical Yield | > 80% | [1] |
| Radiochemical Purity (post-purification) | ~100% | [1] |
| Specific Activity (CA ¹⁷⁷Lu) | 20 ± 4.34 Ci/mg | [1] |
Table 2: ⁹⁰Y-DOTA-Peptide Radiolabeling Parameters
| Parameter | Value | Reference |
| Radionuclide | ⁹⁰YCl₃ | [2] |
| DOTA-Peptide | DOTATATE, DOTATOC | [2][7] |
| Peptide Amount | 1 mg | [2] |
| ⁹⁰Y Activity | up to 37 GBq (1 Ci) | [2] |
| Reaction Buffer | Sodium ascorbate and gentisic acid | [2] |
| pH | 3.5 - 4.5 | [2][7] |
| Temperature | 80°C | [6] |
| Incubation Time | 20 - 39 minutes | [6][7] |
| Radiochemical Yield (30 min) | 95.6% ± 0.8% | [7] |
| Radiochemical Yield (39 min) | 98.2% ± 1.1% | [7] |
| Specific Activity | 46.9 MBq/nmol | [7] |
Quality Control
A comprehensive quality control program is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[12]
Table 3: Quality Control Specifications for ¹⁷⁷Lu- and ⁹⁰Y-DOTA-Peptides
| Test | Method | Specification | Reference |
| Appearance | Visual Inspection | Clear, colorless solution | [12] |
| pH | pH meter or pH paper | 4.5 - 8.5 | [5][13] |
| Radionuclidic Purity | Gamma Spectroscopy | Conforms to radionuclide specifications | [14] |
| Radiochemical Purity | HPLC, ITLC-SG | ≥ 95% | [5][15] |
| Sterility | Compendial Methods | Sterile | [9] |
| Bacterial Endotoxins | LAL Test | < 175 EU/V | [5] |
Radiochemical Purity Determination:
-
Instant Thin Layer Chromatography (ITLC-SG): A common method for rapid quality control. For ¹⁷⁷Lu-DOTATATE, using 0.1 M sodium citrate (pH 5.5) as the mobile phase, the labeled peptide remains at the origin (Rf = 0.1-0.2) while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).[16]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining radiochemical purity as it can separate the desired product from impurities and radiolytic degradation products.[1][15]
Visualizations
Experimental Workflow
Caption: General experimental workflow for radiolabeling DOTA-peptides.
Logical Relationship of Radiolabeling Parameters
Caption: Key parameters influencing radiolabeling efficiency and purity.
References
- 1. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inis.iaea.org [inis.iaea.org]
- 10. benchchem.com [benchchem.com]
- 11. barc.gov.in [barc.gov.in]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. radiology.wisc.edu [radiology.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
Application Notes and Protocols: Synthesis of DOTA-TATE Conjugates for Neuroendocrine Tumor Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, radiolabeling, and quality control of DOTA-TATE conjugates. DOTA-TATE is a crucial peptide-chelator conjugate used for the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). When radiolabeled with a suitable radionuclide, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT), it becomes a powerful theranostic agent.
Introduction: DOTA-TATE for Neuroendocrine Tumors
DOTA-TATE is a synthetic peptide analogue of somatostatin, consisting of the octapeptide Tyr³-octreotate (TATE) conjugated to the macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1] The TATE portion of the molecule has a high binding affinity for somatostatin receptors, particularly subtype 2 (SSTR2), which are highly overexpressed on the surface of well-differentiated neuroendocrine tumor cells.[2] The DOTA moiety serves as a stable chelator for various radiometals.[3][4]
The combination of the SSTR2-targeting peptide and a radionuclide via the DOTA chelator allows for the specific delivery of radiation to tumor cells for imaging or therapeutic purposes.[5] ⁶⁸Ga-DOTA-TATE is a widely used radiopharmaceutical for PET imaging to localize primary NETs and their metastases.[1][2] The FDA has approved kits for the preparation of ⁶⁸Ga-DOTA-TATE, such as NETSPOT®.[6][7]
Synthesis of DOTA-TATE Precursor
The synthesis of the DOTA-TATE peptide conjugate is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. Recent advancements have utilized ultrasonic agitation to significantly reduce synthesis time and improve yields.[7][8][9]
Key Synthesis Steps:
-
Peptide Assembly: The linear octapeptide is assembled on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
DOTA Conjugation: A protected DOTA derivative is coupled to the N-terminal amine of the peptide.
-
Cyclization: A disulfide bridge is formed between two cysteine residues to create the cyclic TATE structure.
-
Cleavage and Deprotection: The completed DOTA-TATE conjugate is cleaved from the resin, and all protecting groups are removed.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Recent studies have shown that ultrasonic-assisted SPPS can reduce the total synthesis time for DOTA-TATE to approximately 70 minutes with a yield of around 29%.[8][9]
Radiolabeling of DOTA-TATE with Gallium-68
The radiolabeling of the DOTA-TATE precursor with ⁶⁸Ga is a critical step to produce the final radiopharmaceutical for PET imaging. This process is a straightforward, one-step synthesis that requires precise control of pH, temperature, and reaction time.[10]
Experimental Protocol: Manual Synthesis of ⁶⁸Ga-DOTA-TATE
Materials:
-
DOTA-TATE precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for ⁶⁸Ga elution
-
Sodium acetate buffer (e.g., 1 M or 2.5 M)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
C18 Sep-Pak light cartridge for purification
-
Ethanol for cartridge conditioning
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions. Fractionated elution can be used to obtain a higher concentration of ⁶⁸Ga in a smaller volume.[11]
-
pH Adjustment: In a sterile reaction vial, add the DOTA-TATE precursor (typically 10-20 µg). Add the ⁶⁸Ga eluate to the vial. Adjust the pH of the reaction mixture to between 3.5 and 4.5 using a sodium acetate buffer.[11]
-
Incubation: Heat the reaction vial at 95°C for 7-15 minutes.[6][12][13]
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-TATE will be retained on the cartridge, while unreacted ⁶⁸Ga and impurities will pass through.
-
Wash the cartridge with 10 mL of sterile water.
-
Elute the purified ⁶⁸Ga-DOTA-TATE from the cartridge with a small volume (e.g., 0.5-1 mL) of 50-55% ethanol solution.[14]
-
-
Formulation: Dilute the final product with a suitable buffer (e.g., phosphate-buffered saline) to a final ethanol concentration below 10% and pass it through a 0.22 µm sterile filter into a sterile product vial.[14][15]
Automated Synthesis: Automated synthesis modules are commonly used for the production of ⁶⁸Ga-DOTA-TATE to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP).[16][17] These systems perform the elution, labeling, and purification steps in a closed, sterile cassette.[15]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and quality control of ⁶⁸Ga-DOTA-TATE.
Table 1: Synthesis Parameters and Yields
| Parameter | Value | Reference |
| Precursor Amount | 10 - 20 µg | [18] |
| Reaction Temperature | 95 °C | [12][13] |
| Reaction Time | 7 - 15 min | [6][12] |
| pH | 3.5 - 4.5 | [11] |
| Radiochemical Yield | > 70% | [16] |
| Apparent Molar Activity | 63 ± 13 GBq/µmol (Generator) | [14] |
| Apparent Molar Activity | 518 ± 32 GBq/µmol (Cyclotron) | [14] |
Table 2: Quality Control Specifications
| Test | Method | Specification | Reference |
| Radiochemical Purity | HPLC / ITLC | > 95% | [15][16] |
| pH of Final Product | pH strips | 7.0 | [15] |
| Germanium-68 Breakthrough | Gamma Spectroscopy | < 0.001% | [15][16] |
| Sterility | Standard Methods | Sterile | [15] |
| Endotoxin Level | LAL Test | < 17.5 EU/mL | [15] |
Quality Control Protocols
Rigorous quality control is mandatory to ensure the safety and efficacy of the final ⁶⁸Ga-DOTA-TATE product.
Protocol: Radiochemical Purity Testing by ITLC
Materials:
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Mobile Phase 1: 1 M ammonium acetate/methanol (1:1 v/v) to determine ⁶⁸Ga-colloid.[15]
-
Mobile Phase 2: 50 mM sodium citrate to determine free ⁶⁸Ga.[19]
-
Radio-TLC scanner
Procedure:
-
Spot a small amount (1-5 µL) of the final ⁶⁸Ga-DOTA-TATE product onto two separate ITLC-SG strips.
-
Develop one strip using Mobile Phase 1 and the other using Mobile Phase 2.
-
Allow the solvent front to travel near the top of the strips.
-
Analyze the strips using a radio-TLC scanner to determine the distribution of radioactivity.
Interpretation:
-
In Mobile Phase 1, ⁶⁸Ga-colloid remains at the origin (Rf = 0.0-0.2), while ⁶⁸Ga-DOTA-TATE and free ⁶⁸Ga move with the solvent front (Rf = 0.8-1.0).[15]
-
In a citrate mobile phase, free ⁶⁸Ga moves with the solvent front, while ⁶⁸Ga-DOTA-TATE remains at the origin.
Protocol: Radiochemical Purity Testing by HPLC
System:
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient elution
-
UV detector and a radiodetector
Procedure:
-
Inject a small volume of the final product into the HPLC system.
-
Run a gradient elution (e.g., from 95% A to 100% B over 15-20 minutes).
-
Monitor the eluate with both UV and radiodetectors.
-
The retention time of ⁶⁸Ga-DOTA-TATE should match that of a non-radioactive standard.[15] Radiochemical purity is calculated as the percentage of total radioactivity that corresponds to the ⁶⁸Ga-DOTA-TATE peak.[13][16]
Visualizations
References
- 1. DOTA-TATE - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA- linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [68Ga]Ga-DOTA-TOC: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized production and quality control of 68Ga-DOTATATE [irjnm.tums.ac.ir]
- 13. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 14. 68Ga-DOTATATE Prepared from Cyclotron-Produced 68Ga: An Integrated Solution from Cyclotron Vault to Safety Assessment and Diagnostic Efficacy in Neuroendocrine Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gallium-68 DOTATATE Production with Automated PET Radiopharmaceutical Synthesis System: A Three Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DOTA Conjugation using HATU and DIPEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules is a critical step in the development of radiopharmaceuticals for imaging and therapy.[1][2] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with a hindered base such as DIPEA (N,N-Diisopropylethylamine) has become a preferred method for achieving efficient amide bond formation between the carboxylic acid moiety of a DOTA derivative and an amine group on a target molecule, such as a peptide or antibody.[3][4] This method is favored for its rapid reaction rates, high coupling efficiency, and its ability to suppress racemization.[3][5]
These application notes provide detailed protocols and supporting data for the conjugation of DOTA using HATU and DIPEA in both solution-phase and solid-phase synthesis.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for DOTA conjugation reactions using HATU and DIPEA. These values should be considered as starting points for optimization.
Table 1: General Reaction Conditions for HATU/DIPEA Mediated DOTA Conjugation
| Parameter | Solution-Phase Conjugation | Solid-Phase Peptide Synthesis (SPPS) |
| DOTA Derivative | 1.0 - 1.5 equivalents | 2.0 - 5.0 equivalents |
| HATU | 1.0 - 1.5 equivalents | 1.9 - 4.5 equivalents |
| DIPEA | 2.0 - 5.0 equivalents | 4.0 - 10.0 equivalents |
| Solvent | DMF, DCM, ACN, THF | DMF, NMP, DCM |
| Reaction Time | 1 - 18 hours | 30 minutes - 5 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
Table 2: Reported Yields for HATU/DIPEA Mediated DOTA Conjugation
| Substrate | DOTA Derivative | Yield | Reference |
| Hydrazide | Boc-DOTA-COOH | 72% | [6] |
| Resin-bound Bombesin Peptides | DOTA-tris-(t-Bu ester) | High (Qualitative - Negative Kaiser Test) | [7] |
Reaction Mechanism and Workflow
The HATU/DIPEA mediated coupling reaction proceeds through the activation of a carboxylic acid to form a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by an amine.[3][8]
Caption: HATU/DIPEA mediated amide bond formation mechanism.
A generalized workflow for DOTA conjugation is depicted below, outlining the key stages from reagent preparation to final product analysis.
Caption: General experimental workflow for DOTA conjugation.
Experimental Protocols
Protocol 1: Solution-Phase DOTA Conjugation to an Amine-Containing Molecule
This protocol describes a general procedure for the conjugation of a DOTA derivative to a molecule containing a primary or secondary amine in solution.
Materials:
-
DOTA derivative with a free carboxylic acid (e.g., Boc-DOTA-COOH)
-
Amine-containing molecule
-
HATU
-
DIPEA
-
Anhydrous DMF (or other suitable aprotic solvent like DCM)
-
Quenching solution (e.g., water)
-
Extraction solvent (e.g., ethyl acetate)
-
Saturated aqueous NaHCO3, water, and brine for washing
-
Anhydrous Na2SO4 for drying
-
HPLC system for purification
-
LC-MS for reaction monitoring and characterization
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the DOTA derivative (1.0 eq.) in anhydrous DMF.[3]
-
Base Addition: Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes.[3]
-
Activation: Add HATU (1.0-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3][6]
-
Amine Addition: Add the amine-containing molecule (1.0-1.1 eq.) to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[3] For more complex conjugations, the reaction may be stirred overnight.[6]
-
Workup: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.[3][6]
-
Characterization: Confirm the identity and purity of the DOTA-conjugate using mass spectrometry and analytical HPLC.[6][9]
Protocol 2: Solid-Phase DOTA Conjugation to a Peptide
This protocol outlines the conjugation of a DOTA derivative to the N-terminus of a peptide synthesized on a solid-phase resin.
Materials:
-
Peptide-bound resin with a deprotected N-terminal amine
-
DOTA derivative suitable for SPPS (e.g., DOTA-tris(t-Bu)-ester)
-
HATU
-
DIPEA
-
DMF
-
DCM
-
Kaiser test kit for monitoring
-
Cleavage cocktail (e.g., TFA/TIS/Water)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc protecting group of the resin-bound peptide is removed. Wash the resin thoroughly with DMF.
-
Activation of DOTA: In a separate vessel, dissolve the DOTA derivative (3.0 eq.), HATU (3.0 eq.), and DIPEA (6.0 eq.) in DMF. Allow the mixture to pre-activate for 15 minutes.[7]
-
Coupling: Add the activated DOTA solution to the resin. Agitate the reaction mixture at room temperature for up to 5 hours.[7]
-
Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[7]
-
Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the DOTA-peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude DOTA-peptide by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as HATU is moisture-sensitive.[3] Consider increasing the equivalents of coupling reagents or extending the reaction time.
-
Side Reactions: Protect nucleophilic side chains on the biomolecule to prevent unwanted reactions with the activated DOTA.[3] While HATU minimizes racemization, avoid excessively high reaction temperatures.[3]
-
Difficult Purification: The byproduct tetramethylurea can be challenging to remove.[3] Proper workup and optimized chromatography are crucial.
Conclusion
The use of HATU and DIPEA provides a robust and efficient method for the conjugation of DOTA to a wide range of biomolecules. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of radiopharmaceutical development. Optimization of the reaction conditions for each specific substrate is recommended to achieve the highest yields and purity.
References
- 1. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [helda.helsinki.fi]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing DOTA-tri(t-butyl ester) Stock Solutions for Experimental Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
DOTA-tri(t-butyl ester), also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, is a widely utilized bifunctional chelator in the fields of radiopharmaceutical chemistry, molecular imaging, and targeted radionuclide therapy.[1] Its structure incorporates the robust DOTA macrocycle, which forms highly stable complexes with a variety of metal ions, and a single free carboxylic acid group that allows for covalent conjugation to biomolecules such as peptides and antibodies.[1][2] The three tert-butyl ester protecting groups prevent unwanted side reactions during conjugation, ensuring site-specific labeling.[1] This document provides detailed protocols for the preparation of DOTA-tri(t-butyl ester) stock solutions for use in various experimental applications, including bioconjugation and radiolabeling.
Physicochemical Properties and Solubility
Proper preparation of DOTA-tri(t-butyl ester) stock solutions begins with an understanding of its key physicochemical properties and solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₂N₄O₈ | [1][3][4][5] |
| Molecular Weight | 572.73 g/mol | [3][6][] |
| Appearance | White to light yellow or pale beige solid/powder | [3][] |
| Melting Point | 88-93 °C | [3][] |
DOTA-tri(t-butyl ester) exhibits good solubility in common organic solvents, which is advantageous for its application in synthetic coupling reactions.[1] Specific solubility data is crucial for preparing accurate and effective stock solutions.
| Solvent | Solubility | Notes | Reference |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL (87.30 mM) | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility. | [6] |
| Dimethylformamide (DMF) | Good solubility | - | [3] |
| Dichloromethane (DCM) | Good solubility | - | [3] |
| Methanol | Good solubility | - | [1] |
| Chloroform | Good solubility | - | [1] |
Storage and Stability
Proper storage of both the solid compound and prepared stock solutions is critical to maintain the integrity of DOTA-tri(t-butyl ester).
Solid Compound: It is recommended to store the solid powder at 2-8°C, desiccated and protected from light.[3][][8]
Stock Solutions: For optimal stability, prepared stock solutions should be stored under the following conditions:
| Storage Temperature | Duration | Notes | Reference |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under an inert gas like nitrogen and protect from light. | [6] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store under an inert gas like nitrogen and protect from light. | [6] |
Experimental Protocols
Preparation of a DOTA-tri(t-butyl ester) Stock Solution in DMSO
This protocol describes the preparation of a 10 mM DOTA-tri(t-butyl ester) stock solution in DMSO, a common solvent for bioconjugation reactions.
Materials:
-
DOTA-tri(t-butyl ester) (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of DOTA-tri(t-butyl ester) and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of DOTA-tri(t-butyl ester) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.73 mg of DOTA-tri(t-butyl ester) (Molecular Weight = 572.73 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the DOTA-tri(t-butyl ester). For a 10 mM solution, this would be 1 mL.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[6]
Caption: Workflow for preparing a DOTA-tri(t-butyl ester) stock solution.
Application in Bioconjugation
DOTA-tri(t-butyl ester) stock solutions are frequently used for the conjugation of the DOTA chelator to primary amines (e.g., lysine residues) on biomolecules. This is typically achieved by activating the free carboxylic acid of DOTA-tri(t-butyl ester) with coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), or phosphonium/uronium-based reagents like HATU or HBTU.[1]
Caption: General pathway for the bioconjugation of DOTA-tri(t-butyl ester).
Conclusion
The preparation of high-quality DOTA-tri(t-butyl ester) stock solutions is a fundamental step for successful bioconjugation and subsequent radiolabeling experiments. By following the detailed protocols for dissolution and storage outlined in this document, researchers can ensure the integrity and reactivity of this critical bifunctional chelator, leading to more reliable and reproducible experimental outcomes in the development of novel radiopharmaceuticals and molecular imaging agents.
References
- 1. chempep.com [chempep.com]
- 2. DOTA(tBu)3-OH | 137076-54-1 | DTB-5003-PI | Biosynth [biosynth.com]
- 3. DOTA-tris(tert-butyl ester) Novabiochem 137076-54-1 [sigmaaldrich.com]
- 4. macrocyclics.com [macrocyclics.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Troubleshooting & Optimization
improving low yield in DOTA-tri(t-butyl ester) conjugation reactions
Welcome to the technical support center for DOTA-tri(t-butyl ester) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments for improved yields and conjugate quality.
Troubleshooting Guide
This guide addresses common issues encountered during DOTA-tri(t-butyl ester) conjugation to proteins, peptides, and antibodies.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions with primary amines (like lysine residues) is between 7.2 and 8.5. A pH below this range can lead to protonation of the amine, rendering it unreactive. Conversely, a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction. Recommendation: Perform the conjugation in a buffer with a pH between 8.0 and 8.5, such as sodium bicarbonate or borate buffer.[1] Monitor the pH throughout the reaction, as the hydrolysis of the NHS ester can cause a drop in pH. |
| Inactive DOTA-tri(t-butyl ester) Reagent | The NHS ester of DOTA-tri(t-butyl ester) is susceptible to hydrolysis, especially when exposed to moisture. Recommendation: Use a fresh, high-quality reagent. Store the DOTA-tri(t-butyl ester) desiccated at the recommended temperature. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use. |
| Insufficient Molar Ratio of DOTA Reagent | A low molar excess of the DOTA reagent over the biomolecule can result in incomplete conjugation. Recommendation: Increase the molar ratio of DOTA-tri(t-butyl ester) to the biomolecule. It is advisable to perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 20:1, 50:1) to determine the optimal condition for your specific molecule.[1][2] |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower yields. Recommendation: Ensure your biomolecule is in an amine-free buffer like PBS, HEPES, or bicarbonate buffer. If a buffer exchange is necessary, use a desalting column or dialysis. |
| Low Reaction Temperature | While room temperature is often sufficient, some conjugations may benefit from slightly elevated temperatures to increase the reaction rate. However, this must be balanced with the thermal stability of the biomolecule. Recommendation: If the biomolecule is stable, consider running the reaction at a controlled temperature of around 37°C.[3] For more sensitive proteins, a longer reaction time at 4°C may be a viable alternative. |
Problem 2: Protein/Peptide Precipitation or Aggregation During/After Conjugation
| Potential Cause | Troubleshooting Steps & Rationale |
| High Reagent Concentration | Adding a concentrated DOTA-reagent solution too quickly can create localized high concentrations, leading to protein denaturation and precipitation.[4] Recommendation: Add the dissolved DOTA-tri(t-butyl ester) to the protein solution slowly and with gentle, continuous mixing. |
| Over-Conjugation | Attaching a high number of DOTA molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[5] This is particularly relevant when using high molar excesses of the DOTA reagent. Recommendation: Reduce the molar excess of the DOTA reagent. Analyze the conjugate using mass spectrometry to determine the average number of DOTA molecules per biomolecule and correlate this with aggregation propensity. |
| Suboptimal Buffer Conditions | Incorrect pH or low ionic strength can reduce protein solubility and promote aggregation. Recommendation: Ensure the conjugation buffer has an appropriate pH and ionic strength for your specific protein. Consider adding stabilizers like 5% glycerol to your buffers.[6][7] |
| Conformational Instability | The conjugation process itself can sometimes induce conformational changes in the protein, exposing hydrophobic regions and leading to aggregation. Recommendation: Perform conjugation at a lower temperature (e.g., 4°C) for a longer duration. Analyze the final product for aggregates using Size Exclusion Chromatography (SEC). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of DOTA-tri(t-butyl ester) to my antibody/protein?
A starting point for optimization is typically a 20-fold molar excess of the DOTA reagent.[1] However, the optimal ratio is highly dependent on the specific biomolecule and the desired degree of conjugation. It is recommended to test a range of ratios (e.g., 5:1, 20:1, 50:1) to find the best balance between conjugation efficiency and potential for aggregation or loss of biological activity.[1][2]
Q2: Which buffer system is best for DOTA conjugation?
Phosphate-buffered saline (PBS) at a pH adjusted to 8.0-8.5, sodium bicarbonate buffer (0.1 M, pH 8.5), and borate buffer (50 mM, pH 8.5) are commonly used and effective for NHS ester conjugations.[3] Avoid buffers containing primary amines like Tris or glycine.
Q3: How do I remove the tert-butyl protecting groups after conjugation?
The tert-butyl ester protecting groups are typically removed under acidic conditions, most commonly by treatment with trifluoroacetic acid (TFA).[8] A common procedure involves incubating the purified conjugate in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature.
Q4: How can I confirm that the conjugation was successful and determine the yield?
Several analytical techniques can be used:
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is the most direct method to confirm conjugation and determine the distribution of species with different numbers of DOTA molecules attached.[9][10]
-
HPLC: Reversed-phase HPLC can be used to purify the conjugate and often shows a shift in retention time compared to the unconjugated biomolecule.[8]
-
UV-Vis Spectroscopy: While not directly confirming DOTA conjugation, it is used to determine the protein concentration, which is necessary for yield calculations.
Q5: What is the impact of a high chelator-to-antibody ratio (CAR) on my final product?
A high CAR can have several consequences, including:
-
Decreased Immunoreactivity: Conjugation at or near the antigen-binding sites can reduce the antibody's affinity for its target.[11][12]
-
Increased Aggregation: As mentioned in the troubleshooting guide, over-conjugation can lead to aggregation.
-
Altered Pharmacokinetics: A high number of hydrophilic DOTA molecules can change the overall charge and biodistribution of the antibody in vivo, potentially leading to faster clearance or increased uptake in non-target organs like the liver and spleen.[5][12]
Data Presentation
Table 1: Effect of Molar Ratio and pH on DOTA Conjugation Efficiency
| Biomolecule | Molar Excess of DOTA-NHS ester | Reaction pH | Average Conjugation Rate (DOTA molecules/biomolecule) | Reference |
| sdAb A1-His | 20-fold | 8.0 | 0.4 | [1] |
| sdAb A1-His | 50-fold | 8.0 | 1.1 | [1] |
| sdAb A1-His | 20-fold | 9.0 | 1.3 | [1] |
| Rituximab | 100-fold | Not Specified | ~18 | [2] |
| Rituximab | 10-fold | Not Specified | ~5 | [2] |
Table 2: Impact of Chelator-to-Antibody Ratio (CAR) on Immunoreactivity and Tumor Uptake
| Antibody | CAR | Immunoreactivity | Tumor Uptake (%ID/g at 24h) | Reference |
| Lym-1 | up to 5 | No significant loss | Not significantly affected | [11] |
| Lym-1 | up to 11 | >75% of original | Decreased | [11] |
| 1C1m-Fc | 3 | High | 18.8 ± 1.5 | [5] |
| 1C1m-Fc | 11 | Decreased | 5.3 ± 1.6 | [5] |
Experimental Protocols
Protocol 1: General Procedure for DOTA-tri(t-butyl ester) Conjugation to an Antibody
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
DOTA Reagent Preparation:
-
Immediately before use, dissolve the DOTA-tri(t-butyl ester) NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the volume of the DOTA stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the DOTA solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted DOTA reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: HPLC Purification of DOTA-Conjugated Peptides
-
System Preparation:
-
Use a reversed-phase C18 column.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the column with 95% A and 5% B.
-
Dissolve the crude, deprotected DOTA-peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% B to 95% B over 30 minutes.[8]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major product peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Visualizations
Caption: Workflow for DOTA conjugation, purification, and analysis.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the extent of chelate substitution on the immunoreactivity and biodistribution of 2IT-BAT-Lym-1 immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Deprotection of t-Butyl Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete deprotection of t-butyl esters.
Frequently Asked Questions (FAQs)
Q1: My t-butyl ester deprotection is incomplete. What are the common causes?
Incomplete deprotection of t-butyl esters is a frequent issue that can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The most common method for t-butyl ester cleavage is acidolysis. If the acid used, typically trifluoroacetic acid (TFA), is not strong enough or its concentration is too low, the reaction may not proceed to completion.[1]
-
Suboptimal Reaction Time or Temperature: Deprotection reactions require sufficient time for completion. If the reaction time is too short or the temperature is too low, unreacted starting material may remain.
-
Steric Hindrance: Increased steric bulk around the ester functionality can hinder the approach of the acid catalyst, slowing down the cleavage reaction and potentially leading to incomplete conversion under standard conditions.[2]
-
Solvent Effects: The choice of solvent is crucial. It must be able to dissolve the substrate and be compatible with the acidic conditions. Poor solubility can lead to a heterogeneous reaction mixture and incomplete deprotection.
-
Presence of Acid-Labile Protecting Groups: The presence of other acid-sensitive functional groups in the molecule can compete for the acid, leading to incomplete deprotection of the desired t-butyl ester.[1]
Q2: I'm observing unexpected side products after the deprotection reaction. What could be the cause?
The formation of side products is a common challenge during t-butyl ester deprotection. The primary cause is the generation of a stable tert-butyl cation as a byproduct of the cleavage.[1][3] This reactive electrophile can lead to:
-
Alkylation of Nucleophilic Residues: The tert-butyl cation can alkylate nucleophilic functional groups within your molecule, such as the indole ring of tryptophan, the thioether of methionine, or the phenolic hydroxyl group of tyrosine.[1][2]
-
Formation of t-Butyl Ethers: If the reaction mixture contains alcoholic solvents or residual water, the tert-butyl cation can be trapped to form t-butyl ethers or t-butanol.
-
Re-esterification: In some cases, the liberated carboxylic acid can react with the t-butyl cation, leading to the reformation of the starting material, although this is less common under strongly acidic conditions.
Q3: How can I prevent the formation of side products caused by the t-butyl cation?
To minimize side reactions, it is essential to "scavenge" or trap the tert-butyl cation as it is formed. This is achieved by adding a nucleophilic scavenger to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reacts with the t-butyl cation.
-
Thioanisole: Often used to protect methionine and tryptophan residues from alkylation.
-
Water: Can act as a scavenger, but its presence may not be compatible with all substrates or reaction conditions.
Q4: Are there alternative, milder methods for t-butyl ester deprotection if strong acids are not suitable for my substrate?
Yes, several milder and more selective methods for t-butyl ester deprotection have been developed to accommodate sensitive substrates. These include:
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in dichloromethane (DCM) can selectively cleave t-butyl esters, sometimes in the presence of other acid-labile groups like N-Boc.[4][5][6][7]
-
Cerium(III) Chloride and Sodium Iodide: This system has been shown to be effective for the selective deprotection of t-butyl esters.[8][9]
-
Aqueous Phosphoric Acid: This offers an environmentally benign and mild option for deprotection.[9][10]
-
"Magic Blue" (tris(4-bromophenyl)aminium radical cation) and Triethylsilane: This combination provides a mild method for deprotection under neutral conditions.[10][11]
-
Thermal Deprotection: In some cases, t-butyl esters can be cleaved thermally, often in a continuous flow reactor at elevated temperatures, which avoids the need for acidic reagents.[12][13]
-
Silica Gel in Refluxing Toluene: This method has been reported for the cleavage of t-butyl esters.[14]
Troubleshooting Guide
If you are experiencing incomplete deprotection, consider the following troubleshooting steps:
| Issue | Recommended Action |
| Incomplete Conversion | 1. Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 20% to 50% in DCM).[1] 2. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) and extend the reaction time until the starting material is consumed.[1][2] 3. Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture, being mindful of potential side reactions. |
| Side Product Formation | 1. Add Scavengers: Introduce scavengers like triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture before adding the acid.[1] 2. Optimize Scavenger Cocktail: If standard scavengers are ineffective, a cocktail of different scavengers may be necessary to protect multiple sensitive functional groups. |
| Substrate Insolubility | 1. Change Solvent System: Ensure your substrate is fully dissolved. Consider alternative solvents that are compatible with acidic conditions, such as 1,4-dioxane for HCl-based deprotection. |
| Acid-Labile Substrate | 1. Use Milder Conditions: Explore alternative deprotection methods that do not rely on strong acids, such as those utilizing Lewis acids or enzymatic cleavage.[4][8][12][14] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol outlines a typical procedure for the deprotection of a t-butyl ester using trifluoroacetic acid in dichloromethane.
-
Dissolution: Dissolve the t-butyl ester-containing substrate in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Scavengers (Optional but Recommended): If your substrate contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5–5% (v/v).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[15]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1–2 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting carboxylic acid (often as a TFA salt) can be used directly or further purified. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
This protocol provides a milder alternative for deprotecting t-butyl esters.
-
Dissolution: Dissolve the t-butyl ester substrate in dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂, typically 3-5 equivalents) to the solution.[16]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion. Reaction times can vary significantly depending on the substrate.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a mild aqueous acid to remove the zinc salts. Dry the organic layer, filter, and concentrate to yield the carboxylic acid.
Visual Guides
Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.
Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for DOTA Conjugate Radiolabeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for the successful radiolabeling of DOTA-conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for radiolabeling DOTA conjugates?
A1: The optimal pH for radiolabeling DOTA-peptides is generally between 4.0 and 5.0.[1][2] For many common radionuclides, a more specific optimal range of pH 4.0-4.5 is recommended for efficient labeling kinetics.[1][2]
Q2: Why is maintaining the optimal pH crucial for successful radiolabeling?
A2: The pH of the reaction mixture is a critical parameter that directly influences the radiolabeling efficiency. At a pH below 4, the kinetics of the labeling reaction slow down significantly due to the protonation of the DOTA chelator.[1][2] Conversely, at a pH above 5, there is an increased risk of forming radionuclide hydroxides, which are unavailable for chelation and can lead to lower radiochemical purity.[1][2]
Q3: Does the optimal pH vary for different radiometals?
A3: Yes, while the general range is similar, the optimal pH can vary slightly depending on the radiometal being used. For instance, studies have shown optimal labeling of DOTA-peptides with ⁹⁰Y and ¹⁷⁷Lu at pH 4.0-4.5.[1][2] For ⁶⁸Ga, a pH range of 3.5-4.0 has been used effectively.[3] For ⁴⁴Sc, the optimal pH is slightly broader, ranging from 4 to 6.[4][5]
Q4: What are suitable buffers for DOTA radiolabeling reactions?
A4: Acetate-based buffers, such as sodium acetate or ammonium acetate, are commonly used to maintain the desired pH during radiolabeling.[6][7][8] It is crucial to select a buffer that does not compete with the DOTA conjugate for the radiometal.[8] Some studies have explored the use of other buffers like HEPES and MES, which in some cases have resulted in higher specific activities compared to acetate buffers.[7][8]
Q5: How does an incorrect pH affect the final radiolabeled product?
A5: An incorrect pH can lead to several undesirable outcomes, including low radiolabeling yield, reduced radiochemical purity due to the formation of colloids and hydroxides, and inconsistent reaction kinetics.[1][2][3] This can compromise the quality of the radiopharmaceutical and its suitability for imaging or therapeutic applications.
Troubleshooting Guides
Guide 1: Low Radiolabeling Yield
This guide provides a systematic approach to troubleshooting low radiochemical yields, with a focus on pH-related issues.
Problem: Consistently low incorporation of the radionuclide into the DOTA conjugate.
Potential Cause: The pH of the reaction mixture is outside the optimal range.
Troubleshooting Steps:
-
Verify pH Measurement:
-
Ensure your pH meter is properly calibrated.
-
Measure the pH of the final reaction mixture, not just the buffer stock solution. The addition of the radionuclide solution, which is often acidic, can lower the final pH.
-
-
Adjust Buffer Concentration/Volume:
-
If the pH is too low, you may need to use a higher concentration of your acetate buffer or a larger volume to adequately buffer the reaction mixture.
-
-
Evaluate Radionuclide Solution:
-
Be aware of the acidity of the incoming radionuclide solution. Some generator eluates or commercially available radionuclides are in acidic solutions (e.g., 0.05 M HCl), which will impact the final pH.[6]
-
-
Consider Metal Contaminants:
-
Trace metal contaminants can compete with the desired radionuclide for chelation by DOTA, leading to lower yields. Ensure high-purity reagents and water are used.
-
Caption: Troubleshooting workflow for low radiolabeling yield.
Guide 2: Inconsistent Radiolabeling Results
Problem: Significant variability in radiolabeling efficiency between experiments.
Potential Cause: Poor pH control and buffering capacity.
Troubleshooting Steps:
-
Standardize Buffer Preparation:
-
Implement a strict, standardized protocol for preparing your buffer solutions to ensure consistency in concentration and pH.
-
-
Assess Buffering Capacity:
-
Your chosen buffer must have sufficient capacity to maintain a stable pH upon addition of the acidic radionuclide solution. If you observe a significant drop in pH, consider increasing the buffer concentration.
-
-
Pre-determine Optimal Buffer Volume:
-
Perform a titration experiment by adding small aliquots of your radionuclide solution (or a non-radioactive acidic solution of similar molarity) to your buffered DOTA-conjugate solution and measuring the pH change. This will help you determine the precise volume of buffer needed to maintain the optimal pH.
-
Caption: Decision tree for addressing inconsistent radiolabeling results.
Quantitative Data Summary
The following table summarizes the optimal pH conditions for radiolabeling DOTA conjugates with various commonly used radiometals.
| Radiometal | Optimal pH Range | Notes |
| ⁹⁰Y | 4.0 - 4.5 | Labeling is typically complete within 20 minutes at 80°C.[1] |
| ¹¹¹In | 4.0 - 4.5 | Requires higher temperatures (e.g., 100°C for 30 minutes) for complete labeling.[1] |
| ¹⁷⁷Lu | 4.0 - 4.5 | Similar to ⁹⁰Y, labeling is generally complete within 20 minutes at 80°C.[1][2] |
| ⁶⁸Ga | 3.5 - 4.0 | Complete incorporation can be achieved in as little as 5 minutes at 80°C.[3] |
| ⁴⁴Sc | 4.0 - 6.0 | Offers a slightly wider optimal pH range compared to other radiometals.[4][5] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Radiolabeling a Novel DOTA Conjugate
This protocol outlines a general method for determining the optimal pH for radiolabeling a new DOTA-conjugated molecule.
Materials:
-
DOTA-conjugate stock solution (concentration determined by UV-Vis spectrophotometry)
-
Radionuclide of interest in a solution of known acidity
-
Sodium acetate buffer (e.g., 1 M), with pH adjusted to various set points (e.g., 3.5, 4.0, 4.5, 5.0, 5.5, 6.0)
-
Metal-free water
-
Reaction vials (e.g., Eppendorf tubes)
-
Heating block or water bath
-
Calibrated pH meter
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Prepare Reaction Mixtures:
-
In separate reaction vials, aliquot a fixed amount of the DOTA-conjugate.
-
To each vial, add a pre-determined volume of a specific pH sodium acetate buffer.
-
Add metal-free water to bring the pre-radionuclide addition volume to a consistent level.
-
-
Radionuclide Addition and Incubation:
-
Carefully add a known activity of the radionuclide to each reaction vial.
-
Gently mix the contents of each vial.
-
Measure the final pH of a non-radioactive mock reaction to confirm the pH is at the desired setpoint.
-
Incubate all vials at the optimal temperature and for a fixed duration (e.g., 80°C for 20 minutes).
-
-
Quenching and Quality Control:
-
After incubation, cool the vials to room temperature.
-
Perform quality control on a small aliquot from each vial using radio-TLC or radio-HPLC to determine the radiochemical yield.
-
-
Data Analysis:
-
Plot the radiochemical yield as a function of the final reaction pH.
-
The pH that results in the highest radiochemical yield is the optimal pH for your DOTA conjugate and radiometal combination.
-
Caption: Experimental workflow for pH optimization.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Metal Contamination in Radiolabeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate and resolve issues related to metal contamination in radiolabeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is metal contamination in the context of radiolabeling, and why is it a concern?
A1: Metal contamination refers to the presence of unwanted metal ions in radiolabeling reaction mixtures. These contaminants can compete with the desired radiometal for the chelator, leading to reduced radiolabeling yield and lower specific activity of the final radiopharmaceutical product.[1][2][3] Even trace amounts of metal impurities, at parts-per-billion (ppb) levels, can significantly impact the efficiency of the labeling reaction.[2]
Q2: What are the common sources of metal contamination in a radiolabeling experiment?
A2: Metal contaminants can be introduced from various sources throughout the experimental process. Key sources include:
-
Reagents and Solvents: Water, buffers, and precursor solutions may contain trace metal impurities.[1][4]
-
Glassware and Labware: Standard laboratory glassware and pipette tips can leach metal ions into solutions.[4]
-
Instrumentation: Components of automated synthesis modules, such as tubing and vials, can be a source of contamination.[5] Metal needles should be avoided when transferring acidic radionuclide solutions.[2]
-
Radionuclide Source: The radionuclide eluate from a generator can contain metallic impurities leached from the generator column and shielding materials.[3][6] For instance, lead (Pb) can leach from the lead shielding of the generator.[3]
-
Environmental Factors: Dust and other airborne particulates in the laboratory can introduce metal contaminants.
Q3: Which metal ions are particularly problematic for radiolabeling reactions?
A3: The specific problematic metal ions depend on the chelator and radiometal being used. However, some common interfering metal ions include:
-
Iron (Fe³⁺)
-
Aluminum (Al³⁺)
-
Zinc (Zn²⁺)
-
Copper (Cu²⁺)
-
Lead (Pb²⁺)
-
Calcium (Ca²⁺)
For example, in ⁶⁸Ga radiolabeling, Fe³⁺, Al³⁺, and native Ga³⁺ can compete with ⁶⁸Ga³⁺ for the chelator.[3][8]
Q4: What is Chelex 100 resin, and how does it help in preventing metal contamination?
A4: Chelex 100 is a chelating ion-exchange resin with a high affinity for polyvalent metal ions.[7][9] It is composed of a styrene-divinylbenzene copolymer with iminodiacetate ions that act as chelating groups.[7][9] This resin is highly effective at scavenging trace metal contaminants from buffers and other aqueous solutions without significantly altering the concentration of non-metal ions.[7][10] It shows a strong selectivity for divalent and trivalent metal ions over monovalent cations like sodium and potassium.[7][10] Treating buffers with Chelex 100 can significantly reduce the burden of metal contamination and improve radiolabeling efficiencies.[11]
Q5: Are there alternatives to Chelex 100 for removing metal contaminants?
A5: While Chelex 100 is a widely used and effective option, other chelating agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) can also be used to complex trace metals in solutions.[1][12][13] These agents can be added to buffers to sequester metal ions and prevent them from interfering with the radiolabeling reaction.[12] However, it is crucial to ensure that the chelating agent itself does not interfere with the subsequent radiolabeling step.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield or Labeling Efficiency
Possible Cause: Metal ion contamination competing with the radiometal for the chelator.
Troubleshooting Steps:
-
Assess all Reagents:
-
Use high-purity, trace metal-grade water and reagents for all preparations.[1]
-
Prepare fresh buffers and solutions using metal-free techniques (see Experimental Protocols section).
-
-
Treat Buffers with Chelex 100:
-
Evaluate Labware:
-
Use metal-free plasticware whenever possible.
-
If glassware must be used, ensure it is thoroughly acid-washed to remove any trace metals from the surface.
-
-
Check Radionuclide Eluate:
-
If using a generator, be aware that the eluate can be a source of metal impurities.[3] Consider pre-purification of the eluate if metal contamination is suspected.
-
-
Introduce a Metal Scavenger:
-
In some cases, adding a small amount of a chelating agent like EDTA or DTPA to the reaction mixture (if compatible with the reaction chemistry) can help sequester contaminating metals.[12]
-
Issue 2: Inconsistent or Non-Reproducible Radiolabeling Results
Possible Cause: Intermittent metal contamination from various sources.
Troubleshooting Steps:
-
Standardize Procedures:
-
Implement and strictly follow Standard Operating Procedures (SOPs) for preparing all reagents and for the entire radiolabeling process to minimize variability.
-
-
Source Isolation:
-
Systematically test each component of the reaction (water, buffers, precursor, radionuclide) to identify the source of contamination. This can be done by substituting each component with a new, high-purity batch and observing the effect on the radiolabeling outcome.
-
-
Environmental Control:
-
Perform radiolabeling in a clean environment, such as a laminar flow hood, to minimize contamination from airborne particulates.
-
-
Quality Control of Starting Materials:
-
Perform regular quality control checks on all starting materials to ensure they meet the required purity standards.
-
Data Presentation
Table 1: Common Metal Contaminants in ⁶⁸Ge/⁶⁸Ga Generator Eluate and Their Potential Impact
| Metal Ion | Typical Concentration Range (µM) in Eluate[8] | Impact on Radiolabeling with THP Chelator[8] |
| Al³⁺ | 0.1 - 1 | Reduces Radiochemical Yield (RCY) at concentrations ≥5 µM |
| Fe³⁺ | 0.01 - 0.1 | Reduces RCY at concentrations ≥5 µM |
| ⁿᵃᵗGa³⁺ | 0.01 - 0.1 | Reduces RCY at concentrations ≥5 µM |
| Pb²⁺ | 0.1 - 1 | No significant effect on RCY |
| Ti⁴⁺ | 0.9 - 1.5 | Reduces RCY at concentrations ≥5 µM |
| ⁿᵃᵗZn²⁺ | 0.1 - 1 | No significant effect on RCY |
Table 2: Selectivity of Chelex 100 Resin
| Ion Type | Selectivity over Monovalent Cations (e.g., Na⁺, K⁺)[7][10] |
| Divalent Ions (e.g., Cu²⁺, Fe²⁺) | Approximately 5,000 to 1 |
| Transition Metals | Very strong attraction, even in high salt concentrations |
Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers using Chelex 100 Resin
Objective: To prepare buffers with minimal trace metal contamination for use in radiolabeling reactions.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
High-purity buffer components
-
Chelex 100 resin (analytical or biotechnology grade)[7]
-
Metal-free containers (e.g., acid-washed glass or new polypropylene)
-
Glass column or beaker
-
Stir plate and stir bar (optional, for batch method)
Procedure (Column Method):
-
Prepare a slurry of Chelex 100 resin in high-purity water.
-
Pack a glass or plastic column with the Chelex 100 resin.
-
Wash the column with several bed volumes of high-purity water to remove any preservatives and fine particles.
-
Prepare the desired buffer solution using high-purity water and reagents.
-
Slowly pass the buffer solution through the Chelex 100 column.
-
Collect the metal-free buffer in a designated metal-free container.
-
Store the buffer in the sealed metal-free container to prevent re-contamination.
Procedure (Batch Method):
-
Prepare the desired buffer solution in a metal-free beaker.
-
Add Chelex 100 resin to the buffer solution (approximately 1-5 g of resin per 100 mL of buffer).
-
Stir the mixture gently for at least 1-2 hours at room temperature.[1]
-
Allow the resin to settle to the bottom of the beaker.[1]
-
Carefully decant or filter the buffer to separate it from the resin.
-
Store the treated buffer in a sealed, metal-free container.
Protocol 2: Quality Control for Metal Contamination using Instant Thin Layer Chromatography (ITLC)
Objective: To assess the impact of potential metal contamination on radiochemical purity.
Materials:
-
Radiolabeling reaction mixture
-
Instant Thin Layer Chromatography (ITLC) strips
-
Appropriate mobile phase (solvent system)
-
Developing chamber
-
Radio-TLC scanner or gamma counter
-
10 mM DTPA solution, pH 6[11]
Procedure:
-
Withdraw two equal aliquots from the radiolabeling reaction mixture.
-
To one aliquot, add a 10 mM DTPA solution to a final concentration of 1 mM. Incubate for 10 minutes at room temperature.[11] The DTPA will chelate any unbound radiometal.
-
Spot both the treated and untreated aliquots onto separate ITLC strips.
-
Develop the strips in a chamber with the appropriate mobile phase. The choice of mobile phase will depend on the specific radiopharmaceutical and is designed to separate the radiolabeled product from free radiometal.
-
After development, allow the strips to dry and then scan them using a radio-TLC scanner or cut them into sections and count using a gamma counter to determine the distribution of radioactivity.
-
Interpretation: A significant increase in the percentage of free radiometal in the DTPA-treated sample compared to the untreated sample can indicate the presence of competing metal ions that were displaced by the DTPA.
Mandatory Visualizations
Caption: Troubleshooting workflow for low radiochemical yield.
Caption: Experimental workflow for metal-free radiolabeling.
References
- 1. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 4. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Based Radiopharmaceuticals in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. bio-rad.com [bio-rad.com]
- 8. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelex 100 - Wikipedia [en.wikipedia.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
Technical Support Center: Improving the Solubility of Peptide-DOTA Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges encountered with peptide-DOTA conjugates.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My newly synthesized peptide-DOTA conjugate won't dissolve in an aqueous buffer. What is the first and most crucial step to take?
A: The first step is to analyze the amino acid sequence of your peptide to determine its overall charge at neutral pH. The solubility of a peptide is lowest at its isoelectric point (pI), where it has a net neutral charge.[1] For basic peptides (rich in Lys, Arg, His), try dissolving in a slightly acidic solution like 10% acetic acid.[2] For acidic peptides (rich in Asp, Glu), try a slightly basic solution such as 1% ammonium bicarbonate.[2] Adjusting the pH away from the pI increases the net charge, enhancing interaction with water.[1]
Q2: I have a very hydrophobic peptide-DOTA conjugate. What common organic solvents can I use as a first attempt to dissolve it?
A: For highly hydrophobic conjugates, it is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent.[3] Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), isopropanol, or acetonitrile.[2][3] Once the conjugate is dissolved, you can slowly add your desired aqueous buffer stepwise to reach the final concentration.[2] Always start with a small test volume to find the optimal conditions.[2]
Q3: My conjugate contains Cysteine (Cys) or Methionine (Met) residues. Are there any solvents I should avoid?
A: Yes, you should avoid using DMSO if your peptide sequence contains Cys or Met.[3] DMSO is a mild oxidizing agent and can lead to the oxidation of the sulfur-containing side chains of these amino acids, potentially affecting the conjugate's structure and function.[3] Consider using DMF or another suitable organic solvent instead.
Q4: Can I gently heat or sonicate my sample to improve solubility?
A: Yes, both are common techniques. Sonication can help break up aggregates and improve the rate of dissolution.[2][4] Gentle warming can also increase solubility, but this must be done with caution to avoid thermal degradation of the peptide.[2][4] It is advisable to monitor the sample closely and not exceed 40°C.[4]
Q5: After dissolving my conjugate, I still see some particulates. What should I do before using it in an assay?
A: It is crucial to centrifuge your peptide solution to pellet any undissolved material before use in any experiment.[2][4] This ensures that you are working with a truly solubilized conjugate and prevents inaccurate concentration measurements or false results in biological assays.[5]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Formulation-Based Strategies for Solubility Enhancement
If your peptide-DOTA conjugate exhibits poor solubility, modifying its formulation is the most direct approach. This involves altering the solvent environment to favor dissolution.
-
pH Adjustment: As mentioned in the FAQs, moving the pH of the solution away from the peptide's isoelectric point (pI) is the most effective initial strategy.[1] This increases the net charge, leading to greater electrostatic repulsion between molecules and stronger interactions with water.
-
Co-solvents: The addition of water-miscible organic solvents can disrupt hydrophobic interactions that lead to aggregation.[1][2]
-
Solubilizing Excipients: Various additives can be included in the formulation to improve solubility and prevent aggregation. These are particularly useful for preparing stable formulations for in vivo studies.[6][7]
The table below summarizes common excipients used to improve the solubility of peptide and protein formulations.
| Excipient Category | Examples | Typical Use | Key Considerations |
| Co-solvents | DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 300/400) | Dissolving hydrophobic peptides | Start with a minimal amount; check compatibility with downstream assays. DMSO can oxidize Met/Cys.[2][3][6] |
| Surfactants (Non-ionic) | Polysorbate (Tween) 20/80, Poloxamers, Cremophor EL, Solutol HS 15 | Stabilize against aggregation by reducing surface tension | Can form micelles to encapsulate hydrophobic regions.[6][8][9] Dodecyl maltoside is also effective.[10] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with hydrophobic side chains | Can effectively "hide" hydrophobic parts of the molecule from the aqueous environment.[4][6] |
| Sugars & Polyols | Mannitol, Sucrose, Trehalose, Sorbitol | Act as cryoprotectants and stabilizers, especially for lyophilized products | Increase the stability of the native conformation.[8][10] |
| Amino Acids | Arginine, Glycine, Histidine | Can suppress aggregation and increase solubility | Arginine is particularly effective at preventing protein-protein interactions.[8] |
Guide 2: Chemical Modification Strategies for Inherently Poor Solubility
When formulation changes are insufficient, the intrinsic solubility of the conjugate must be improved through chemical modification. These changes are typically designed prior to synthesis.
-
Peptide Sequence Modification: Replacing hydrophobic amino acids (e.g., Val, Leu, Phe) with more hydrophilic or charged ones can significantly improve solubility.[1][3] The introduction of D-amino acids can also be effective by disrupting the formation of ordered secondary structures like beta-sheets, which often lead to aggregation.[1][4]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a powerful and widely used strategy.[1] PEG chains create a hydrophilic shield around the conjugate, increasing its water solubility and hydrodynamic size, which also serves to reduce renal clearance and extend its plasma half-life.[1][11]
-
Linker Design: The linker connecting the peptide to the DOTA chelator can be engineered to improve solubility. Incorporating hydrophilic components, such as short PEG chains or charged amino acids like lysine, into the linker can prevent aggregation and improve the overall solubility of the conjugate.[11][12] Adding a spacer can also prevent unwanted side reactions during synthesis.[13]
Section 3: Experimental Protocols
Protocol 1: General Reconstitution Protocol for a Lyophilized Peptide-DOTA Conjugate
Objective: To safely and effectively dissolve a lyophilized peptide-DOTA conjugate for experimental use.
Materials:
-
Lyophilized peptide-DOTA conjugate
-
Sterile, high-purity water
-
Appropriate acidic (e.g., 10% acetic acid) or basic (e.g., 1% ammonium bicarbonate) solution
-
Appropriate organic solvent (e.g., DMSO, DMF), if needed
-
Vortex mixer, sonicator bath, microcentrifuge
Methodology:
-
Pre-analysis: Before opening the vial, determine if the peptide is acidic, basic, or neutral/hydrophobic based on its amino acid sequence.
-
Initial Dissolution (for hydrophobic peptides): If the peptide is highly hydrophobic, add a minimal volume of an appropriate organic solvent (e.g., 20-50 µL of DMSO) to the vial. Gently vortex to dissolve the powder completely.
-
Aqueous Reconstitution:
-
For Acidic Peptides: Add a small amount of basic buffer (e.g., 1% ammonium bicarbonate) and vortex. If solubility remains poor, proceed to stepwise dilution with sterile water.
-
For Basic Peptides: Add a small amount of acidic buffer (e.g., 10% acetic acid) and vortex. Proceed to stepwise dilution with sterile water.
-
For Pre-dissolved Hydrophobic Peptides: Slowly add the desired aqueous buffer to the organic solution in a dropwise manner while gently vortexing. Adding the aqueous phase too quickly can cause the peptide to precipitate.
-
-
Enhancement Steps: If the conjugate is still not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[2] Avoid excessive heating.
-
Final Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates.[4]
-
Quantification: Carefully transfer the supernatant to a new, sterile tube. Determine the final concentration of the solubilized peptide, for instance, via UV-Vis spectrophotometry or a quantitative amino acid analysis.[5]
Protocol 2: Small-Scale Solubility Screening
Objective: To efficiently determine the optimal solvent conditions for a peptide-DOTA conjugate using minimal material.
Methodology:
-
Prepare a concentrated stock solution of the peptide-DOTA conjugate in a strong organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a series of potential buffers in a 96-well plate. This should include buffers with varying pH (e.g., pH 4, 5, 6, 7, 8, 9) and buffers containing different co-solvents or excipients (e.g., 10% ethanol, 5% PEG400, 1% Tween 80).
-
Add a small aliquot (e.g., 1-2 µL) of the concentrated peptide stock solution to each well, bringing the final peptide concentration to the desired working range (e.g., 1 mg/mL).
-
Mix the plate gently and let it equilibrate at room temperature for 30-60 minutes.
-
Visually inspect each well for precipitation or turbidity. For a more quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 600 nm) on a plate reader to assess turbidity. Wells with lower absorbance indicate better solubility. This approach is based on the principle of a turbidimetric solubility assay.[5]
Section 4: Visual Guides & Workflows
Caption: A troubleshooting workflow for addressing solubility issues with peptide-DOTA conjugates.
Caption: Key strategies for enhancing the solubility of peptide-DOTA conjugates.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. News - How to increase the solubility of peptides? [gtpeptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOTA-tri(t-butyl ester) Peptide Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the coupling of DOTA-tri(t-butyl ester) to peptides.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Coupling
Symptoms:
-
Low yield of the desired DOTA-peptide conjugate.
-
Presence of unreacted peptide starting material detected by HPLC or Mass Spectrometry.
-
Positive Kaiser test after the coupling step, indicating unreacted primary amines on the solid-phase support.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance | The bulky DOTA-tri(t-butyl ester) molecule can experience difficulty accessing the N-terminal amine or lysine side chain of the peptide, especially if the peptide sequence contains other bulky amino acids.[2] To address this, consider the following: - Choice of Coupling Reagent: Utilize a more potent coupling reagent. HATU is often more effective than HBTU for sterically hindered couplings due to the formation of a more reactive OAt-ester intermediate.[3] - Reaction Conditions: Increase the coupling reaction time (e.g., to 4-24 hours) and/or gently increase the temperature. However, be cautious with temperature increases as this may elevate the risk of racemization.[2] - Double Coupling: Perform a second coupling step with fresh reagents immediately after the first to drive the reaction to completion.[4] |
| Peptide Aggregation | "Difficult sequences," often rich in hydrophobic residues, can aggregate on the solid-phase support, preventing efficient reagent diffusion and reaction.[2] To mitigate this: - Solvent Choice: Switch to a more disruptive solvent system, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or a mixture of DMF and dichloromethane (DCM).[1] |
| Suboptimal Reagent Concentration or Quality | Degraded coupling reagents or incorrect stoichiometry can lead to poor activation of the DOTA-tri(t-butyl ester) carboxyl group. - Reagent Preparation: Always use fresh, high-quality coupling reagents and solvents. - Stoichiometry: Use an appropriate excess of the DOTA-tri(t-butyl ester) and coupling reagents. A typical starting point is 1.5 to 3 equivalents of DOTA-tri(t-butyl ester) and coupling reagents relative to the peptide. |
| Hydrolysis of Activated DOTA-Ester | The activated DOTA-tri(t-butyl ester) is susceptible to hydrolysis by trace amounts of water in the reaction mixture, which deactivates it. - Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of Deletion Sequences in the Final Product
Symptoms:
-
Mass spectrometry analysis reveals peptide species missing the DOTA moiety.
-
HPLC chromatogram shows multiple peaks corresponding to the desired product and the un-conjugated peptide.
Potential Cause and Solution:
This issue is a direct result of incomplete coupling in the previous step. Unreacted peptide amines will continue to participate in subsequent synthesis steps if not permanently blocked.
| Potential Cause | Recommended Action |
| Incomplete Coupling | Unreacted N-terminal or lysine amines on the peptide. |
| Solution: Capping | After the DOTA coupling step, it is crucial to "cap" any unreacted amines to prevent them from reacting further. This is achieved by acetylating the unreacted amines, rendering them unreactive.[1] A standard capping procedure involves treating the resin with a solution of acetic anhydride and a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), in DMF.[5][6] |
Issue 3: Incomplete Deprotection of tert-Butyl Groups
Symptoms:
-
Mass spectrometry analysis shows a heterogeneous product mixture with masses corresponding to the DOTA-peptide with one, two, or three remaining tert-butyl groups.
-
Broad or multiple peaks in the HPLC chromatogram of the final product.
Potential Cause and Solution:
| Potential Cause | Recommended Action |
| Inefficient Acidolysis | The tert-butyl ester groups on the DOTA moiety are removed by acidolysis, typically with trifluoroacetic acid (TFA).[7] The proximity of the basic nitrogen atoms in the DOTA ring can slow down the cleavage of these ester groups.[8] |
| Solution: Optimized Cleavage | - Extended Cleavage Time: Increase the duration of the TFA cleavage step. Monitor the progress of the deprotection by HPLC if possible. - Use of Scavengers: While scavengers are primarily used to protect sensitive amino acid side chains, ensuring an effective scavenger cocktail (e.g., with triisopropylsilane and water) can help to efficiently quench the tert-butyl cations generated during deprotection, which can sometimes interfere with complete cleavage.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during DOTA-tri(t-butyl ester) peptide coupling?
A1: The most common side products include:
-
Deletion sequences: Peptides that have not been conjugated with the DOTA moiety due to incomplete coupling.[2]
-
Partially deprotected conjugates: DOTA-peptides where one or more of the tert-butyl ester groups have not been successfully removed during the final cleavage step.[8]
-
Products of racemization: While often a minor concern for imaging applications, some loss of stereochemical integrity at the amino acid alpha-carbon can occur, particularly with certain coupling reagents or elevated temperatures.[3][4]
Q2: Which coupling reagent is best for DOTA-tri(t-butyl ester) coupling?
A2: For routine couplings, standard reagents like HBTU can be effective. However, due to the steric bulk of DOTA-tri(t-butyl ester), more potent uronium-based reagents like HATU are often preferred.[3] HATU forms a more reactive activated ester, which can lead to faster and more complete coupling, especially for sterically hindered reactions.[3]
Q3: How can I confirm that my coupling reaction has gone to completion?
A3: For solid-phase synthesis, the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[1] A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling is likely complete. For solution-phase coupling and for final product analysis, HPLC and mass spectrometry are essential for confirming the identity and purity of the DOTA-peptide conjugate.[4]
Q4: Is it necessary to cap unreacted amines after DOTA coupling?
A4: Yes, capping is a critical step in solid-phase peptide synthesis to ensure the purity of the final product.[1] Any unreacted amines that are not capped will result in the formation of deletion sequences, which can be difficult to separate from the desired DOTA-peptide conjugate during purification.[1]
Q5: What are the optimal conditions for removing the tert-butyl protecting groups from the DOTA moiety?
A5: The tert-butyl groups are typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[7] The reaction progress should be monitored as the cleavage of these esters can be slow due to the proximity of the basic ring nitrogens.[8] An extended reaction time may be necessary for complete removal.
Experimental Protocols
Protocol 1: DOTA-tri(t-butyl ester) Coupling to a Resin-Bound Peptide
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve 2-3 equivalents of DOTA-tri(t-butyl ester), 2-3 equivalents of a coupling reagent (e.g., HATU), and 4-6 equivalents of a non-nucleophilic base (e.g., DIPEA) in DMF. Pre-activate for 15 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling can be performed.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 2: Capping of Unreacted Amines
-
Washing: After the coupling reaction, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a fresh capping solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine).[5]
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[1]
-
Washing: Filter the resin and wash it thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin.
Visualizations
Caption: Workflow for DOTA-tri(t-butyl ester) peptide coupling and capping.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. DOTA-tris(tert-butyl ester) Novabiochem® | 137076-54-1 [sigmaaldrich.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOTA Labeling Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the reaction time and temperature for DOTA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DOTA-NHS esters to proteins or peptides?
The optimal pH for DOTA-NHS ester labeling reactions is typically between 8.0 and 9.0. The deprotonated primary amine groups (like the epsilon-amine of lysine) on the protein or peptide are more nucleophilic and react efficiently with the N-hydroxysuccinimide (NHS) ester. A pH below 7.5 can lead to significantly slower reaction rates, while a pH above 9.0 can accelerate the hydrolysis of the NHS ester, reducing the efficiency of the conjugation.
Q2: What are the recommended starting points for reaction temperature and time?
The ideal temperature and time are interdependent. For initial experiments, incubation at room temperature (20-25°C) for 1 to 4 hours is a common starting point. Some protocols recommend reacting at 4°C for a longer period (e.g., 12-24 hours), especially for sensitive proteins, to minimize potential degradation or aggregation. Optimization may be required, and pilot experiments are recommended to determine the best conditions for your specific molecule.
Q3: What molar ratio of DOTA-NHS ester to protein/peptide should I use?
A molar excess of the DOTA-NHS ester is generally required to drive the reaction to completion. For peptides, a 2 to 10-fold molar excess is a typical starting range. For larger molecules like antibodies, a 5 to 20-fold molar excess is often used. The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of labeling.
Q4: Which buffers should be used for the conjugation reaction?
It is critical to use an amine-free buffer, as primary amines will compete with the target molecule for reaction with the NHS ester. Buffers such as phosphate-buffered saline (PBS) at pH 8.0-8.5 or bicarbonate/carbonate buffer (100 mM, pH 8.2-8.5) are excellent choices. Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine.
Q5: How can I determine if the DOTA conjugation was successful?
Successful conjugation can be confirmed using various analytical techniques. Mass spectrometry (MALDI-TOF or ESI-MS) is a direct method to observe the mass shift corresponding to the addition of DOTA moieties. HPLC analysis can also be used to separate the conjugated product from the unlabeled starting material, often showing a shift in retention time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect pH: The pH of the reaction buffer is too low (<7.5), reducing the nucleophilicity of the primary amines. | Verify the pH of the reaction buffer is between 8.0 and 9.0. Use a freshly prepared buffer. |
| Suboptimal Temperature/Time: Incubation time is too short or the temperature is too low for the reaction to proceed efficiently. | Increase the incubation time or temperature. Consider running a time-course experiment (e.g., 1, 2, 4, 8 hours) to find the optimal duration. | |
| Hydrolyzed DOTA-NHS Ester: The DOTA-NHS ester reagent has been degraded by moisture. | Purchase new reagent. Always dissolve the DOTA-NHS ester in an anhydrous organic solvent (like DMSO or DMF) immediately before adding it to the aqueous reaction buffer. | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine, ammonium salts). | Prepare a fresh, amine-free buffer such as PBS or sodium bicarbonate. | |
| Precipitation/Aggregation of Protein/Peptide | High Concentration of Organic Solvent: The volume of organic solvent (used to dissolve the DOTA-NHS ester) is too high, causing the protein to precipitate. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| Protein Instability: The protein or peptide is not stable at the reaction pH or temperature. | Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen different buffer conditions to find one that maintains protein stability. | |
| Difficulty Removing Unconjugated DOTA | Inefficient Purification Method: The chosen purification method is not suitable for separating the small DOTA molecule from the much larger conjugate. | For proteins and large peptides, use size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane. For smaller peptides, reverse-phase HPLC (RP-HPLC) is often the most effective method. |
Optimization of Reaction Parameters: A Summary
The following table summarizes typical starting conditions and their impact on DOTA labeling efficiency. These should be used as a guide for initial experiments, and further optimization is often necessary for each specific molecule.
| Parameter | Starting Range | Effect on Labeling Efficiency | Notes |
| Temperature | 4°C to 25°C (Room Temp) | Higher temperatures increase the reaction rate but may also increase hydrolysis of the NHS ester and risk protein degradation. | Start at room temperature. Use 4°C for sensitive proteins, but increase the reaction time accordingly. |
| Reaction Time | 1 to 24 hours | Longer reaction times can lead to higher conjugation efficiency, but also increase the risk of side reactions or product degradation. | Monitor the reaction progress at different time points (e.g., 1, 4, 12 hours) to find the optimum. |
| pH | 8.0 to 9.0 | Crucial for deprotonation of primary amines. Efficiency drops sharply below pH 7.5. NHS ester hydrolysis increases above pH 9.0. | Use a reliable pH meter and freshly prepared amine-free buffers (e.g., PBS, bicarbonate). |
| Molar Ratio (DOTA:Molecule) | 2:1 to 20:1 | A higher molar excess of DOTA-NHS ester drives the reaction towards higher labeling but can lead to multiple conjugations on a single molecule. | Start with a 5-10 fold excess. The optimal ratio depends on the number of available lysines and the desired degree of labeling. |
Experimental Protocols
Protocol: DOTA-NHS Ester Conjugation to an Antibody
This protocol provides a general workflow for conjugating a DOTA-NHS ester to an antibody.
1. Materials and Reagents:
- Antibody in an amine-free buffer (e.g., PBS, pH 8.2)
- DOTA-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.2
- Purification column (e.g., Sephadex G-25 or equivalent size-exclusion column)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
2. Antibody Preparation:
- If the antibody is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer. This can be done using dialysis or a desalting column.
- Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
3. DOTA-NHS Ester Preparation:
- Allow the DOTA-NHS ester vial to warm to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution (e.g., 10 mg/mL) of the DOTA-NHS ester in anhydrous DMSO immediately before use.
4. Conjugation Reaction:
- Calculate the required volume of the DOTA-NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold).
- Add the calculated volume of the DOTA-NHS ester solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
5. Reaction Quenching (Optional):
- To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris.
- Incubate for 15-30 minutes at room temperature.
6. Purification:
- Remove unconjugated DOTA-NHS ester and byproducts by applying the reaction mixture to a pre-equilibrated size-exclusion chromatography column.
- Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
- Pool the fractions containing the purified DOTA-conjugated antibody.
7. Characterization:
- Determine the final concentration of the conjugate.
- Analyze the degree of labeling using mass spectrometry.
- Store the conjugate at 4°C or -20°C as appropriate for the specific antibody.
Visualizations
The following diagrams illustrate key workflows for DOTA labeling.
Caption: General experimental workflow for DOTA-NHS ester conjugation.
Caption: Troubleshooting flowchart for low DOTA labeling efficiency.
Technical Support Center: Purification of DOTA-Labeled Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of DOTA-labeled antibodies.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of DOTA-labeled antibodies in a question-and-answer format.
Issue 1: Low Recovery of DOTA-Labeled Antibody After Purification
Question: We are experiencing a significant loss of our DOTA-labeled antibody during the purification process using size-exclusion chromatography (SEC). What are the potential causes and how can we improve the yield?
Answer: Low recovery of DOTA-labeled antibodies post-purification is a common challenge. Several factors can contribute to this issue. It is crucial to optimize your purification protocol by considering the following:
-
Non-Specific Binding: The antibody may be interacting with the chromatography resin. To mitigate this, consider adjusting the buffer composition. Optimizing the ionic strength of the mobile phase is critical; low ionic strength (<0.1 M) can lead to charge-related secondary interactions, while high ionic strength (>1.0 M) may cause hydrophobicity-related interactions[1]. The addition of additives like arginine can also help prevent the antibody from binding to the stationary phase surface[1].
-
Aggregation: The conjugation process or subsequent handling steps might induce antibody aggregation. Aggregates can be lost during purification. To address this, evaluate the stability of your antibody and optimize storage conditions to prevent aggregation[2]. During purification, adjusting the pH, temperature, and salt concentration can also minimize aggregation[2].
-
Column Overloading: Exceeding the loading capacity of your chromatography column can lead to poor separation and loss of product. Ensure you are operating within the recommended loading capacity for your specific column.
-
Improper Elution Conditions: The elution buffer may not be optimal for recovering the labeled antibody. Optimize the elution conditions, including buffer composition and pH, to ensure complete elution from the column[2].
Issue 2: Presence of Aggregates in the Purified DOTA-Labeled Antibody
Question: Our final purified DOTA-labeled antibody product shows a significant amount of aggregates when analyzed by SEC. What steps can we take to reduce aggregation?
Answer: Antibody aggregation is a frequent concern, as it can affect the efficacy and safety of the final product[3]. The presence of aggregates in purified DOTA-labeled antibodies can stem from several factors throughout the conjugation and purification process.
-
Conjugation Chemistry: The process of conjugating DOTA chelators to the antibody can sometimes lead to the formation of cross-linked species, which contribute to aggregation[4]. Optimizing the conjugation reaction conditions, such as the molar ratio of DOTA-NHS to antibody, pH, and temperature, can help minimize this[4].
-
Buffer Conditions: The composition of the buffers used during conjugation and purification plays a crucial role. Ensure that the pH and ionic strength of your buffers are optimized for the stability of your specific antibody.
-
Handling and Storage: Repeated freeze-thaw cycles and exposure to harsh conditions can induce aggregation. It is important to handle the antibody solution gently and store it under optimal conditions to maintain its stability[2].
-
Purification Method: While SEC is effective at separating monomers from aggregates, the process itself can sometimes contribute to aggregation if the conditions are not ideal. Consider optimizing the mobile phase composition and flow rate[3]. In some cases, hydrophobic interaction chromatography (HIC) can be employed to remove aggregates[5].
Issue 3: Incomplete Removal of Unconjugated DOTA
Question: We are detecting free, unconjugated DOTA in our final product. How can we improve its removal during purification?
Answer: The presence of unconjugated DOTA is undesirable as it can compete with the DOTA-labeled antibody for radiometal binding, leading to lower radiolabeling efficiencies[6].
-
Purification Technique: Size-exclusion chromatography (SEC) and desalting columns are effective methods for removing low-molecular-weight species like unconjugated DOTA from the much larger antibody conjugate[].
-
Diafiltration: Vacuum diafiltration is another powerful technique for removing unconjugated chelators. This method involves repeatedly concentrating the antibody solution and diluting it with fresh buffer, effectively washing away the smaller molecules[6].
-
Sufficient Separation: Ensure that your SEC column has adequate resolution to separate the antibody conjugate from the small molecule. The choice of column and optimization of run conditions are key.
Issue 4: Altered Immunoreactivity of the DOTA-Labeled Antibody
Question: After DOTA conjugation and purification, we observed a decrease in the immunoreactivity of our antibody. Why does this happen and can it be prevented?
Answer: A decrease in immunoreactivity is a critical issue as it can compromise the targeting ability of the antibody.
-
Number of DOTA Molecules: A high number of DOTA chelators conjugated to a single antibody molecule can sterically hinder the antigen-binding sites, leading to reduced immunoreactivity[8][9]. It is important to control the DOTA-to-antibody ratio during the conjugation reaction.
-
Conjugation Site: Random conjugation to lysine residues can sometimes occur in or near the complementarity-determining regions (CDRs), affecting antigen binding. Site-specific conjugation methods can help to avoid this issue[10].
-
Harsh Reaction or Purification Conditions: Exposure to non-optimal pH, temperature, or buffers during conjugation and purification can lead to denaturation and loss of activity[10]. It is essential to use mild conditions that preserve the structural integrity of the antibody[10].
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying DOTA-labeled antibodies?
A1: Size-exclusion chromatography (SEC) is one of the most widely used techniques for the purification of DOTA-labeled antibodies[3][11]. It effectively separates the larger antibody conjugates from smaller impurities such as unconjugated DOTA, reaction byproducts, and salts[]. Affinity chromatography, which utilizes ligands that specifically bind to antibodies, is also a common and highly effective purification method[12].
Q2: How does the number of DOTA chelators per antibody affect its properties?
A2: The number of DOTA molecules conjugated to an antibody, often referred to as the chelator-to-antibody ratio (CAR), can significantly impact the biological properties of the conjugate. A higher CAR can lead to:
-
Decreased immunoreactivity due to steric hindrance of the antigen-binding sites[8][9].
-
Altered pharmacokinetics , potentially leading to faster clearance from the blood and increased uptake in organs like the liver and spleen[8][9].
-
Increased potential for aggregation [13].
Therefore, it is crucial to control and optimize the CAR to achieve the desired balance between radiolabeling efficiency and biological function.
Q3: What analytical techniques are used to characterize purified DOTA-labeled antibodies?
A3: A variety of analytical techniques are employed to ensure the quality, purity, and integrity of the final product[14][15][16]. These include:
-
Size-Exclusion Chromatography (SEC): To assess purity and quantify aggregates, monomers, and fragments[][17].
-
SDS-PAGE: To check for the integrity of the antibody and confirm conjugation[].
-
Mass Spectrometry (MS): To determine the exact mass of the conjugate and confirm the number of attached DOTA molecules[18].
-
UV-Vis Spectroscopy: To determine the antibody concentration and, in some cases, estimate the degree of labeling[][19].
-
Immunoreactivity Assays (e.g., ELISA): To confirm that the antibody retains its ability to bind to its target antigen[9][16].
Q4: What are some key considerations for the buffers used in purification?
A4: The choice of buffer is critical for maintaining the stability and integrity of the DOTA-labeled antibody throughout the purification process. Key considerations include:
-
pH: The pH should be maintained in a range where the antibody is stable, typically around neutral pH.
-
Ionic Strength: As mentioned in the troubleshooting guide, the salt concentration needs to be optimized to prevent non-specific interactions with the chromatography matrix[1].
-
Buffer Components: Avoid buffers containing primary amines (e.g., Tris) if you are performing an amine-reactive conjugation step, as they will compete with the antibody for reaction with the DOTA-NHS ester[20][21]. Phosphate buffers are commonly used[20].
Quantitative Data Summary
Table 1: Impact of DOTA-to-Antibody Ratio on Immunoreactivity and Biodistribution
| DOTA per Antibody | Immunoreactivity (%) | Tumor Uptake (%IA/g at 24h) | Blood Clearance (%IA/g at 24h) | Liver Uptake (24h) | Reference |
| 1 | 85.1 ± 1.3 | 18.8 ± 1.5 | 10.2 ± 0.6 | Lower | [8] |
| 3 | 86.2 ± 2.7 | 18.8 ± 1.5 | - | Higher | [8] |
| 6 | 87.5 ± 1.0 | - | - | - | [8] |
| 8.5 | 78.0 ± 1.4 | - | - | - | [8] |
| 11 | 24.0 ± 1.7 | 5.3 ± 1.6 | 2.2 ± 0.7 | - | [8] |
IA/g: Injected Activity per gram of tissue.
Table 2: Influence of Purification Method on Product Purity
| Purification Step | Purity Level | Common Impurities Removed | Reference |
| Affinity Chromatography | High | Host cell proteins, DNA, product-related impurities | |
| Size-Exclusion Chromatography | High | Aggregates, fragments, unconjugated DOTA, salts | [3][] |
| Ion-Exchange Chromatography | High | Charge variants, product-related impurities | [2][5] |
| Diafiltration / Buffer Exchange | - | Unconjugated DOTA, salts, small molecule impurities | [20][22] |
Experimental Protocols
Protocol 1: General Workflow for DOTA-Antibody Conjugation and Purification
-
Buffer Exchange: The antibody is first buffer-exchanged into a conjugation buffer (e.g., 0.1 M NaHCO₃, pH 8.2-8.5) to remove any interfering substances and to optimize the pH for the conjugation reaction. This can be achieved using diafiltration or a desalting column[20][22].
-
Conjugation Reaction: A solution of DOTA-NHS ester is added to the antibody solution at a specific molar ratio. The reaction is typically incubated for 1-4 hours at room temperature or 4°C with gentle mixing[].
-
Quenching the Reaction: The reaction can be stopped by adding a quenching agent like glycine or by proceeding directly to purification.
-
Purification: The DOTA-labeled antibody is purified to remove unconjugated DOTA, reaction byproducts, and any aggregates. Size-exclusion chromatography (SEC) is a common method for this step[].
-
Characterization: The purified conjugate is then characterized using techniques such as SEC-HPLC, SDS-PAGE, and mass spectrometry to determine purity, integrity, and the DOTA-to-antibody ratio. Immunoreactivity is also assessed.
Protocol 2: Size-Exclusion Chromatography (SEC) for Purification
-
Column Equilibration: Equilibrate the SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., phosphate-buffered saline, PBS) at a defined flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved[23].
-
Sample Loading: Load the crude DOTA-labeled antibody solution onto the column. The injection volume should not exceed the recommended limit for the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger DOTA-antibody conjugate will elute first, followed by smaller impurities like unconjugated DOTA.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm.
-
Pooling and Analysis: Pool the fractions containing the purified monomeric DOTA-labeled antibody. Analyze the pooled fractions for purity, concentration, and integrity.
Visualizations
Caption: Workflow for DOTA-labeled antibody production.
Caption: Decision tree for troubleshooting purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips For Antibody Purification Troubleshooting [biochain.in]
- 3. shimadzu.com [shimadzu.com]
- 4. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [ouci.dntb.gov.ua]
- 16. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fortislife.com [fortislife.com]
- 21. Antibody Conjugation Troubleshooting [bio-techne.com]
- 22. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 23. Optimizing asymmetric antibody purification: a semi-automated process and its digital integration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Insoluble Metal Hydroxide Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and prevent the formation of insoluble metal hydroxides, a common challenge during the radiolabeling of molecules with metallic radionuclides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the causes and consequences of metal hydroxide formation.
Q1: What is insoluble metal hydroxide formation and why does it occur during radiolabeling?
A: Many therapeutic and diagnostic radiometals, particularly trivalent metals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Zirconium-89 (⁸⁹Zr), are susceptible to hydrolysis in aqueous solutions. As the pH of the reaction mixture increases, the metal ions (e.g., Ga³⁺, Lu³⁺) react with hydroxide ions (OH⁻) to form soluble hydroxo cations, and eventually, insoluble metal hydroxide precipitates or colloids (e.g., Ga(OH)₃, Zr(OH)₄).[1][2][3] This process is highly dependent on the pH of the solution and the specific metal ion.[1][3]
Q2: How does the formation of these colloids affect my radiolabeling results?
A: The formation of insoluble metal hydroxides, often referred to as colloid formation, is detrimental to radiolabeling for two main reasons:
-
Reduced Radiolabeling Yield: Once the radiometal precipitates as a hydroxide, it is no longer available to be chelated by your ligand (e.g., DOTA, NOTA), leading to significantly lower radiochemical yields.[4][5]
Q3: Which radiometals are most prone to this issue?
A: Trivalent (M³⁺) and tetravalent (M⁴⁺) radiometals are particularly susceptible. This includes:
-
Gallium-68 (⁶⁸Ga): Prone to forming Ga(OH)₃ at a pH above 3-4 in the absence of a chelator.[2]
-
Lutetium-177 (¹⁷⁷Lu): Can form insoluble hydroxides at a pH above 6.[6]
-
Zirconium-89 (⁸⁹Zr): Progressively hydrolyzes with increasing pH, forming various hydroxo cations and eventually Zr(OH)₄.[1][7]
-
Actinium-225 (²²⁵Ac) and Yttrium-90 (⁹⁰Y): As trivalent metals, they also require careful pH control to prevent precipitation.[8][9]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during radiolabeling experiments.
Q4: My radiochemical yield is unexpectedly low. How do I know if metal hydroxide formation is the cause?
A: Low yield is a primary indicator of colloid formation. To confirm, you should perform a quality control check specifically designed to detect these impurities. The most common method is instant thin-layer chromatography (iTLC). Colloidal hydroxides are large, insoluble particles that will remain at the origin (Rf = 0.0) in most mobile phases, while the desired radiolabeled product and free metal will migrate.[2][10] An unexpectedly large fraction of activity at the iTLC origin is a strong sign of colloid formation.
Q5: I've confirmed colloid formation. What are the immediate steps to solve this?
A: The most critical parameter to check and adjust is the pH of your reaction mixture.
-
Verify pH: Use a calibrated pH meter or high-precision pH strips to measure the final pH of your labeling reaction. Do not rely solely on the pH of the buffer stock, as the addition of the radiometal solution (often in acid) can lower the pH.[11]
-
Adjust Buffer: Your buffer choice and concentration are crucial. Ensure you are using a buffer system appropriate for your radiometal that can maintain the optimal pH range throughout the reaction.[5] Buffers like sodium acetate or ammonium acetate are commonly used.[6][11][12]
-
Purify the Product: After the reaction, you can often salvage the product by purifying it. Solid-phase extraction (SPE) using a C18 cartridge is a fast and effective method to separate the desired lipophilic radiolabeled compound from unreacted (hydrophilic) radiometal and insoluble colloids.[2][5] The colloids will remain trapped on the cartridge along with the product, but can be separated during the elution step.[5]
Q6: My in vivo images show high, unexpected uptake in the liver and spleen. Is this related to colloid formation?
A: Yes, this is a classic sign of colloidal impurity administration.[2] The reticuloendothelial system (RES) in the liver and spleen rapidly clears particulate matter from circulation. If your quality control did not adequately detect and quantify colloid content, you may be injecting these impurities, leading to misleading biodistribution. The solution is to refine your quality control methods (see Section 4) and implement post-labeling purification steps like SPE to remove the colloids.[2]
Section 3: Proactive Prevention Strategies
The best approach is to prevent hydroxide formation from the start. This section outlines key preventative measures.
Q7: How do I select the correct buffer and pH for my experiment?
A: The optimal pH is a balance: it must be high enough to deprotonate the chelator's carboxylic acid groups for efficient metal coordination, but low enough to prevent metal hydroxide formation.[6] The ideal pH varies by the metal and chelator combination.
-
Consult the Literature: Start with established protocols for your specific radiometal and chelator (e.g., DOTA, NOTA, DFO).
-
Buffer Choice: Use buffers that do not strongly complex the metal ion. Acetate and citrate buffers are common choices.[1][11][13] While widely used, HEPES has been reported to sometimes yield lower radiochemical purity compared to acetate buffers for certain radiopharmaceuticals.[4][11]
-
Buffer Concentration: Buffer concentration can also impact labeling efficiency. For ¹⁷⁷Lu-PSMA-ALB-56, increasing ammonium acetate concentration from 0.05 M to 0.5 M improved the radiochemical purity.[11]
Data Presentation: pH and Buffer Effects on Radiolabeling
The following tables summarize key quantitative data for optimizing your reaction conditions.
Table 1: Recommended pH Ranges for Common Radiometals
| Radiometal | Common Chelator(s) | Typical Optimal pH Range | Reference(s) |
|---|---|---|---|
| Gallium-68 (⁶⁸Ga) | DOTA, NOTA | 3.5 - 4.5 | [2][5][14] |
| Lutetium-177 (¹⁷⁷Lu) | DOTA, PSMA-ligands | 4.0 - 5.5 | [6][9][11][12] |
| Zirconium-89 (⁸⁹Zr) | DFO | ~7.0 (neutral) | [15] |
| Yttrium-90 (⁹⁰Y) | DOTA | ~5.5 |[9] |
Table 2: Example of Buffer Impact on ¹⁷⁷Lu-PSMA-ALB-56 Radiolabeling
| Buffer System (Initial pH adjusted to 4.5) | Radiochemical Purity (RCP %) Mean ± SD |
|---|---|
| HEPES 1.25 M | 94.31 ± 2.57 |
| Ammonium Acetate 0.05 M | 95.84 ± 3.49 |
| Ammonium Acetate 0.5 M | 97.16 ± 2.61 |
| Sodium Acetate 0.1 M | 98.07 ± 0.86 |
| Sodium Acetate 0.5 M | 98.43 ± 0.33 |
Data adapted from a study on ¹⁷⁷Lu-PSMA-ALB-56, demonstrating that sodium acetate provided the highest RCP.[11]
Visualization of Key Processes
The following diagrams illustrate the critical relationships and workflows in managing hydroxide formation.
Caption: Influence of pH on radiometal speciation and labeling outcome.
Caption: Troubleshooting workflow for low radiolabeling yield.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to managing hydroxide formation.
Protocol 1: General Method for pH Optimization of a DOTA-conjugated Peptide
This protocol provides a framework for determining the optimal reaction pH for a novel DOTA-peptide with a trivalent radiometal (e.g., ¹⁷⁷Lu or ⁶⁸Ga).
Materials:
-
DOTA-conjugated peptide stock solution (e.g., 1 mg/mL in water).
-
Radiometal solution (e.g., ¹⁷⁷LuCl₃ in 0.04 M HCl).
-
Buffers: 0.5 M Sodium Acetate (pH 4.0, 4.5, 5.0, 5.5, 6.0).
-
Reaction vials (e.g., 1.5 mL Eppendorf tubes).
-
Heating block set to the required temperature (e.g., 95°C).
-
Quality control system (e.g., radio-TLC or radio-HPLC).
Methodology:
-
Prepare Reaction Vials: In separate vials, add a fixed amount of the DOTA-peptide (e.g., 10 µg).
-
Buffer Addition: To each vial, add a volume of one of the sodium acetate buffers (e.g., 200 µL) to create a series of reactions at pH 4.0, 4.5, 5.0, 5.5, and 6.0.
-
pH Confirmation (Optional but Recommended): In a parallel set of non-radioactive vials, replicate the additions and measure the final pH with a calibrated micro-pH probe to ensure the buffer maintains the target pH after all components are mixed.
-
Radiometal Addition: Add a known activity of the radiometal (e.g., ~74 MBq of ¹⁷⁷Lu) to each reaction vial.[11] The volume should be minimal to not significantly alter the pH.[11]
-
Incubation: Vortex each vial gently and place it in the heating block at the specified temperature (e.g., 95°C) for the required time (e.g., 20 minutes).
-
Quench Reaction: After incubation, cool the vials to room temperature. A quenching agent like EDTA can be added to complex any remaining free radiometal, though this may not be necessary for initial optimization.
-
Quality Control Analysis: For each reaction, determine the radiochemical yield using a validated radio-TLC or radio-HPLC method.
-
Determine Optimum: Plot the radiochemical yield against the pH. The pH that provides the highest yield with the lowest amount of colloid formation (activity at Rf=0.0 on TLC) is the optimum for this system.
Protocol 2: Quality Control via iTLC for Detection of Colloidal ⁶⁸Ga
This protocol describes a common method to quantify the percentage of colloidal ⁶⁸Ga-hydroxide in a radiolabeling reaction mixture.
Materials:
-
iTLC-SG (silica gel impregnated) strips.
-
Developing chamber (e.g., a small beaker with a lid or a dedicated chromatography tank).
-
Mobile Phase: A 1:1 (v/v) mixture of Methanol and 1 M Ammonium Acetate.[4]
-
Sample application device (e.g., micropipette or syringe).
-
Radio-TLC scanner or a well counter for quantifying strip sections.
Methodology:
-
Prepare Chamber: Add the mobile phase to the developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow the atmosphere to saturate for at least 10 minutes.
-
Spot the Strip: Draw a pencil line about 1 cm from the bottom of an iTLC-SG strip. Carefully spot 1-2 µL of your radiolabeling reaction mixture onto the center of the line. Allow the spot to air dry for 30-60 seconds. Do not use heat to dry the spot, as this can alter the chemical species.[16]
-
Develop the Strip: Place the spotted strip into the chamber, ensuring the sample spot is above the solvent level. Close the chamber and allow the solvent front to migrate up the strip until it is about 1 cm from the top edge.
-
Dry and Cut: Remove the strip from the chamber and mark the solvent front with a pencil. Allow the strip to dry completely. Cut the strip in half, separating the origin (bottom half) from the solvent front (top half).
-
Quantify Radioactivity: Measure the counts in each half using a radio-TLC scanner or a well counter.
-
Calculate Results:
-
The colloidal ⁶⁸Ga-hydroxide and the labeled product will remain at the origin (Rf = 0.0 - 0.1).
-
The free ⁶⁸Ga will migrate with the solvent front (Rf = 0.9 - 1.0).
-
This specific system is designed to isolate free ⁶⁸Ga. To differentiate colloid from the labeled product (which also stays at the origin), a second TLC system (e.g., citrate buffer mobile phase) is required where the labeled product migrates but the colloid does not.
-
% Colloid = (Counts at Origin / Total Counts on Strip) x 100. A high percentage indicates a problem with the labeling reaction.
-
References
- 1. Preparation of Zirconium-89 Solutions for Radiopharmaceutical Purposes: Interrelation Between Formulation, Radiochemical Purity, Stability and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of purification of Ga-68-labeled exendin on in vivo distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedmechtech.com [appliedmechtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microfluidic radiolabeling of biomolecules with PET radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
Validation & Comparative
A Researcher's Guide to Analytical Methods for Characterizing DOTA-Peptide Conjugates
For researchers, scientists, and drug development professionals navigating the complexities of DOTA-peptide conjugate characterization, a clear understanding of the available analytical methods is paramount. This guide provides an objective comparison of key techniques, supported by experimental data, to aid in the selection of the most appropriate methods for ensuring the identity, purity, and stability of these critical therapeutic and diagnostic agents.
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides is a cornerstone in the development of radiopharmaceuticals for imaging and therapy. Rigorous analytical characterization is essential to guarantee the quality and efficacy of the final product. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers unique advantages and provides complementary information, making a multi-faceted analytical approach the most robust strategy.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC and its higher-pressure counterpart, UPLC, are the workhorses for purity assessment and quantification of DOTA-peptide conjugates. These techniques separate the conjugate from unreacted starting materials, byproducts, and other impurities based on their physicochemical properties, most commonly hydrophobicity through reversed-phase chromatography.
Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC/UPLC) |
| Primary Use | Purity assessment, quantification, stability testing |
| Typical Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |
| Detection | UV-Vis (typically at 214, 220, or 280 nm), Radiodetector |
| Resolution | Good chromatographic separation with resolution >1.5 between the desired product and impurities is achievable[1]. |
| Linearity Range | 0.5-100 μg/mL for DOTA-TATE and DOTA-TOC has been demonstrated[1]. |
| Limit of Detection (LOD) | In the low µg/mL range, dependent on the peptide's chromophore. |
| Limit of Quantification (LOQ) | Typically in the range of 0.5 µg/mL for UV detection[1]. For radiolabeled peptides, the LLOQ can be in the range of 0.300-130 MBq/mL[2]. |
Experimental Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of a DOTA-peptide conjugate and separate it from unconjugated peptide and other impurities.
Instrumentation:
-
HPLC or UPLC system with a UV-Vis detector (and radiodetector for radiolabeled conjugates)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile
-
Sample dissolved in a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the eluent at 214 nm and/or 280 nm. For radiolabeled conjugates, a radiodetector is used in series.
-
The purity is calculated by integrating the peak area of the desired conjugate and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of DOTA-peptide conjugates by providing a precise measurement of their molecular weight. It can also be used to assess purity and identify impurities. The two most common ionization techniques used are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
Performance Comparison
| Parameter | Mass Spectrometry (MALDI-TOF & ESI-MS) |
| Primary Use | Identity confirmation (molecular weight), impurity identification |
| Ionization Techniques | MALDI, ESI |
| Mass Analyzers | Time-of-Flight (TOF), Quadrupole, Orbitrap |
| Mass Accuracy | High-resolution instruments like Orbitrap MS offer high mass accuracy, which is beneficial for identifying modifications with small mass changes[3]. MALDI-TOF can provide mass accuracy within a few ppm with internal calibration. |
| Sensitivity | Extremely sensitive, capable of detecting analytes at the femtomole to attomole level. LC-MS/MS can achieve LLOQs in the 5-10 pg/mL range for some peptides[4]. |
| Throughput | MALDI-TOF offers high throughput for rapid screening. ESI-MS, when coupled with LC, has a lower throughput due to the chromatographic separation time. |
Comparison of MALDI-TOF and ESI-MS
| Feature | MALDI-TOF | ESI-MS |
| Ionization State | Primarily produces singly charged ions ([M+H]+). This leads to simpler spectra that are easier to interpret. | Produces multiply charged ions, which allows for the analysis of very large molecules on instruments with a limited m/z range. |
| Sample Tolerance | More tolerant to salts and buffers. | Requires cleaner samples; often coupled with LC for online desalting and separation. |
| Fragmentation | "Soft" ionization technique with minimal fragmentation. | Also a "soft" ionization technique, but in-source fragmentation can be induced. |
| Coupling | Typically an offline technique, though coupling to LC is possible. | Easily coupled to liquid chromatography (LC-MS) for complex mixture analysis. |
| Best For | Rapid confirmation of molecular weight and purity of relatively clean samples. | Analysis of complex mixtures, obtaining detailed structural information through fragmentation (MS/MS), and accurate mass measurements of large conjugates. |
Experimental Protocol: Identity Confirmation by MALDI-TOF MS
Objective: To confirm the molecular weight of the synthesized DOTA-peptide conjugate.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Reagents:
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in acetonitrile/water with 0.1% TFA)
-
Purified DOTA-peptide conjugate
Procedure:
-
Mix the purified peptide solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, allowing co-crystallization of the sample and matrix.
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed monoisotopic or average mass with the calculated theoretical mass of the DOTA-peptide conjugate.
References
- 1. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of [177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Quality Control of 68Ga-Labeled DOTA Peptides by HPLC
The burgeoning field of nuclear medicine relies heavily on the quality and purity of radiopharmaceuticals for accurate diagnostic imaging and therapy. Gallium-68 (68Ga)-labeled DOTA peptides, such as 68Ga-DOTATATE, 68Ga-DOTATOC, and 68Ga-DOTA-NOC, are at the forefront of positron emission tomography (PET) imaging for neuroendocrine tumors. Ensuring the radiochemical purity of these agents is paramount for patient safety and diagnostic accuracy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable method for the quality control of these radiopharmaceuticals. This guide provides a comparative overview of HPLC methods for the quality control of 68Ga-labeled DOTA peptides, supported by experimental data and protocols, and contrasts it with Thin-Layer Chromatography (TLC).
Comparison of HPLC and TLC for Radiochemical Purity
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common methods for assessing the radiochemical purity of 68Ga-labeled DOTA peptides. While both aim to separate the desired radiolabeled peptide from impurities like free 68Ga3+ and colloidal 68Ga, they differ significantly in their precision and reliability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. | Separation based on differential migration of analytes up a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase. |
| Resolution | High resolution, capable of separating structurally similar compounds. | Lower resolution compared to HPLC. |
| Quantification | Highly accurate and reproducible quantification using a radioactivity detector. | Semi-quantitative, relies on scanning the plate and can be less precise. |
| Automation | Fully automated systems are common, ensuring high throughput and reproducibility. | Can be manual or semi-automated. |
| Analysis Time | Typically 15-20 minutes per sample.[1] | Faster, often completed in a few minutes. |
| Reported Purity | Radiochemical purity often reported as >99%.[1][2] | Radiochemical purity is also frequently reported as >99%, though some studies suggest TLC may yield slightly lower values than HPLC.[3][4] |
| Discrepancies | Some research indicates that colloidal gallium-68 might be retained on the HPLC column, potentially leading to an overestimation of radiochemical purity in some cases.[4] | Considered a simpler and faster method, but may not effectively separate all impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quality control. Below are representative experimental protocols for HPLC and TLC analysis of 68Ga-labeled DOTA peptides.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a synthesis of common practices for the quality control of 68Ga-DOTATATE.[3][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector (monitoring at 220 nm) and a radioactivity detector.
-
Mobile Phase:
-
Gradient: A gradient elution is typically used, for example: 0–8 min 24% B, 8–9 min from 24% B to 60% B, 9–14 min 60% B, 14–14.01 min 60%–24% B, 14.01–16 min 24% B.[3]
-
Expected Retention Time for 68Ga-DOTATATE: Around 5.5 minutes.[3]
Thin-Layer Chromatography (TLC) Protocol
TLC provides a rapid, alternative method for assessing radiochemical purity.[1][3]
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.[3]
-
Mobile Phase: A 1:1 mixture of 1 M ammonium acetate and methanol is used to separate the 68Ga-peptide (Rf = 0.8–1.0) from colloidal 68Ga (Rf = 0.0–0.2).[3]
-
Procedure:
-
A small spot of the final product is applied to the bottom of the ITLC-SG strip.
-
The strip is placed in a chromatography tank containing the mobile phase.
-
The mobile phase is allowed to ascend the strip.
-
The strip is then removed, dried, and scanned using a radio-TLC scanner to determine the distribution of radioactivity.
-
Quantitative Data Summary
The following table summarizes typical quality control results for 68Ga-DOTATATE obtained using HPLC and TLC.
| Parameter | HPLC | TLC | Acceptance Criteria | Reference |
| Radiochemical Purity (RCP) | >99% (e.g., 99.45%, 99.78%, 99.75% in validation batches) | >99% | >95% | [3] |
| Retention Time of 68Ga-DOTATATE | ~5.5 min | N/A | Consistent with reference standard | [3] |
| Specific Activity | 1200-1850 MBq/nM | N/A | High specific activity is desirable | [1][2] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the production and quality control of 68Ga-labeled DOTA peptides and the logical relationship between the key quality control tests.
Caption: Production and Quality Control Workflow for 68Ga-DOTA Peptides.
Caption: Logical Relationship of Radiochemical Purity Tests.
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. Optimized production and quality control of 68Ga-DOTATATE [irjnm.tums.ac.ir]
- 3. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of DOTA-tri(t-butyl ester) Products
For researchers, scientists, and drug development professionals working with chelator-conjugated molecules for applications in radiopharmaceuticals and molecular imaging, the precise characterization of these products is paramount. DOTA-tri(t-butyl ester) is a widely utilized bifunctional chelator that allows for the stable conjugation of metals to biomolecules. However, a range of alternative chelators exists, each with unique properties that can influence the outcome of mass spectrometry analysis. This guide provides an objective comparison of the mass spectrometry performance of DOTA-tri(t-butyl ester) and a common alternative, NOTA-tri(t-butyl ester), supported by experimental data and detailed protocols.
Performance Comparison: DOTA-tri(t-butyl ester) vs. NOTA-tri(t-butyl ester)
The choice of chelator can impact several aspects of a research project, from conjugation efficiency to the in vivo stability of the final product.[1][2][3] From a mass spectrometry perspective, the chelator can influence ionization efficiency, fragmentation patterns, and the overall quality of the data. While both DOTA and NOTA are excellent chelators, they exhibit differences in their mass spectrometry analysis due to their distinct structures. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a 12-membered ring with four carboxyl groups, while NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a 9-membered ring with three carboxyl groups.[4]
| Performance Metric | DOTA-tri(t-butyl ester) Conjugates | NOTA-tri(t-butyl ester) Conjugates | Key Considerations |
| Ionization Efficiency (ESI/MALDI) | Good | Generally higher | The smaller, more compact structure of NOTA can lead to more efficient ionization and potentially higher signal intensity in the mass spectrometer.[2] |
| Adduct Formation (ESI) | Prone to Na+ and K+ adducts | Also forms adducts, but can be minimized with optimized conditions | The presence of multiple acidic protons and lone pairs on the nitrogen atoms makes both chelators susceptible to adduct formation. Careful sample preparation and the use of appropriate mobile phase additives are crucial. |
| Fragmentation (MS/MS) | Characteristic fragmentation of the DOTA macrocycle | Distinct fragmentation pattern of the NOTA macrocycle | The fragmentation patterns are predictable and can be used for structural confirmation. The loss of the t-butyl groups is a common initial fragmentation step for both. |
| Metal Complex Stability in MS | High | High | Both DOTA and NOTA form highly stable complexes with a variety of metal ions, which typically remain intact during the ionization process.[1] |
| Data Interpretation | Generally straightforward | Can be simpler due to potentially cleaner spectra | The higher ionization efficiency and potentially reduced adduct formation of NOTA conjugates can lead to mass spectra that are easier to interpret. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable mass spectrometry data. Below are representative protocols for the analysis of DOTA- and NOTA-conjugated peptides.
Protocol 1: ESI-LC/MS Analysis of Chelator-Peptide Conjugates
This protocol is suitable for the characterization and purity assessment of DOTA- or NOTA-conjugated peptides.
1. Sample Preparation:
- Dissolve the purified and lyophilized chelator-peptide conjugate in a solution of 50% acetonitrile/50% deionized water with 0.1% formic acid to a final concentration of 1 mg/mL.
- Vortex the sample to ensure complete dissolution.
- Centrifuge the sample at 14,000 x g for 5 minutes to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial.
2. LC-MS/MS System and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in deionized water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: Nitrogen, optimized for the specific instrument.
- Data Acquisition: Acquire full scan MS data from m/z 200-2000 and data-dependent MS/MS on the most abundant precursor ions.
3. Data Analysis:
- Process the raw data using the instrument's software.
- Identify the molecular ion peak [M+H]+ and any common adducts (e.g., [M+Na]+, [M+K]+).
- Analyze the MS/MS spectra to confirm the peptide sequence and the presence of the chelator.
Protocol 2: MALDI-TOF MS Analysis of Chelator-Peptide Conjugates
This protocol is a rapid method for confirming the molecular weight of the synthesized conjugates.
1. Sample and Matrix Preparation:
- Sample: Prepare a 1 mg/mL stock solution of the chelator-peptide conjugate in 50% acetonitrile/50% deionized water with 0.1% trifluoroacetic acid (TFA).
- Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/50% deionized water with 0.1% TFA.
2. Sample Spotting:
- On a MALDI target plate, spot 1 µL of the matrix solution.
- Immediately add 1 µL of the sample solution to the matrix spot on the plate.
- Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
3. MALDI-TOF MS System and Conditions:
- MS System: A MALDI-TOF mass spectrometer.
- Ionization Mode: Positive ion, reflectron mode.
- Laser: Nitrogen laser (337 nm).
- Laser Intensity: Optimize for the best signal-to-noise ratio while avoiding excessive fragmentation.
- Mass Range: m/z 500-5000.
- Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.
4. Data Analysis:
- Acquire the mass spectrum and identify the [M+H]+ peak of the chelator-peptide conjugate.
- Compare the observed mass with the calculated theoretical mass to confirm the identity of the product.
Visualizing Experimental Workflows and Logical Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to visualize key aspects of the mass spectrometry analysis of DOTA-tri(t-butyl ester) products.
Caption: Experimental workflow for LC-MS/MS analysis of DOTA-peptide conjugates.
Caption: Decision tree for selecting an appropriate mass spectrometry technique.
Conclusion
The mass spectrometry analysis of DOTA-tri(t-butyl ester) products and their alternatives is a critical step in the development of targeted radiopharmaceuticals and imaging agents. While DOTA remains a robust and widely used chelator, alternatives such as NOTA may offer advantages in certain mass spectrometry applications, including potentially higher ionization efficiency. The choice of analytical technique, whether ESI-LC/MS for detailed characterization and quantification or MALDI-TOF for rapid molecular weight confirmation, should be guided by the specific research question. By employing standardized protocols and understanding the unique characteristics of each chelator, researchers can ensure the generation of high-quality, reliable data to support their drug discovery and development efforts.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOTA/NOTA functionalization - SB PEPTIDE [sb-peptide.com]
stability of DOTA complexes vs DTPA complexes in biological systems
In the realm of biomedical research and drug development, particularly in the fields of radioimmunotherapy and medical imaging, the choice of a chelating agent to securely bind a metal ion is paramount to the safety and efficacy of the final product. Among the most widely used chelators are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). This guide provides an objective comparison of the stability of DOTA and DTPA complexes in biological systems, supported by experimental data, to aid researchers in selecting the optimal chelator for their applications.
The fundamental difference between these two chelators lies in their structure. DOTA is a macrocyclic ligand, meaning its core structure is a pre-organized ring. In contrast, DTPA is a linear, or acyclic, chelator. This structural distinction has profound implications for the stability of their respective metal complexes, especially within a biological environment. While both form thermodynamically stable complexes with a variety of metal ions, DOTA complexes exhibit significantly higher kinetic inertness.[1][2] This means that once a metal ion is encapsulated within the DOTA cage, it is released much more slowly than from the more flexible DTPA structure. This superior kinetic stability is a critical factor for in vivo applications, as the release of free metal ions can lead to significant toxicity.[3][4]
Quantitative Comparison of Complex Stability
The stability of metal-chelator complexes can be quantified by two key parameters: the thermodynamic stability constant (log K) and the kinetic inertness, often expressed as a dissociation half-life or rate constant. The following tables summarize comparative data for DOTA and DTPA complexes with medically relevant metal ions.
| Metal Ion | Chelator | Log K (Stability Constant) | Method |
| Gd(III) | DOTA | ~28 | Potentiometry |
| Gd(III) | DTPA | ~22 | Potentiometry |
| Sc(III) | DOTA | 30.79 | Potentiometry, 45Sc NMR |
| Sc(III) | DTPA | 27.43 | Potentiometry, 45Sc NMR |
Table 1: Thermodynamic Stability Constants (Log K) of DOTA and DTPA Complexes. A higher log K value indicates a more thermodynamically stable complex. While both chelators form stable complexes, DOTA generally exhibits a higher thermodynamic stability with these metal ions.[1][5]
| Metal Ion | Chelator | Dissociation Rate Constant (day⁻¹) in Serum | Dissociation Half-life |
| ⁸⁸Y | DOTA | No significant release | Not applicable |
| ⁸⁸Y | 1B4M-DTPA | 3.97 x 10⁻³ | ~174 days |
| ⁸⁸Y | CHX-A''-DTPA | 2.54 x 10⁻³ | ~273 days |
Table 2: Kinetic Inertness of ⁸⁸Y-DOTA and ⁸⁸Y-DTPA Derivative Complexes in Serum. This data clearly demonstrates the superior kinetic inertness of the DOTA complex, which showed no measurable dissociation over the study period. In contrast, the DTPA derivatives exhibited slow but measurable dissociation.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the stability of DOTA and DTPA complexes in biological systems.
In Vitro Serum Stability Assay
This assay assesses the stability of a radiolabeled chelate complex in the presence of serum proteins and other endogenous molecules that could potentially compete for the metal ion.
Protocol:
-
Preparation of Radiolabeled Complex: The chelator (DOTA or DTPA conjugate) is radiolabeled with the desired radionuclide (e.g., ⁸⁸Y, ¹¹¹In, ¹⁷⁷Lu) following established protocols. The final product is purified to remove any free radiometal.
-
Incubation: A small volume of the purified radiolabeled complex (e.g., 50 µL) is added to fresh human or animal serum (e.g., 450 µL).
-
Time Points: The mixture is incubated at 37°C in a humidified atmosphere. Aliquots are taken at various time points (e.g., 0, 1, 4, 24, 48 hours, and up to several days).[5][7]
-
Analysis: The aliquots are analyzed to separate the intact radiolabeled complex from any released radiometal. Common methods include:
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): Separates molecules based on size. The larger, intact antibody-chelate-metal complex will elute before the smaller, free metal.
-
Radio-Thin Layer Chromatography (Radio-TLC): The serum sample is spotted on a TLC plate, and a mobile phase is used to separate the components based on their affinity for the stationary phase. The radioactivity of the different spots is quantified.[5]
-
-
Quantification: The percentage of the intact complex is calculated at each time point to determine the stability profile and calculate the dissociation rate.
In Vivo Biodistribution Studies
These studies evaluate the in vivo stability and clearance of the radiolabeled complexes in an animal model.
Protocol:
-
Animal Model: Typically, healthy mice (e.g., nude mice) are used.[6]
-
Injection: A known amount of the radiolabeled DOTA or DTPA complex is injected intravenously into the mice.[6]
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, groups of mice are euthanized.
-
Tissue Collection and Measurement: Major organs and tissues (e.g., blood, liver, kidneys, spleen, bone, muscle, and tumor if applicable) are collected, weighed, and the amount of radioactivity in each is measured using a gamma counter.[6][8]
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Higher accumulation in bone for radiometals like ⁸⁸Y is indicative of in vivo dissociation of the complex, as the free metal ion is taken up by the bone.[6]
Visualizing Stability and In Vivo Fate
The following diagrams illustrate the experimental workflow for comparing complex stability and the biological consequences of complex dissociation.
References
- 1. mdpi.com [mdpi.com]
- 2. Gadolinium Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
- 3. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DOTA-tri(t-butyl ester) in Non-Aqueous Solvents for Bioconjugation
For researchers, scientists, and drug development professionals working in the fields of radiopharmaceuticals and molecular imaging, the choice of a bifunctional chelator is a critical decision that impacts the stability, efficacy, and ease of synthesis of targeted radioconjugates. DOTA-tri(t-butyl ester) has emerged as a cornerstone reagent for these applications, particularly in non-aqueous reaction environments. This guide provides an objective comparison of DOTA-tri(t-butyl ester) with its primary alternative, NOTA-bis(t-butyl ester), focusing on their performance in non-aqueous solvents, supported by available experimental data.
Introduction to Bifunctional Chelators
Bifunctional chelators are molecules that possess two key functionalities: a chelating moiety capable of securely binding a metal ion (often a radionuclide) and a reactive functional group for covalent attachment to a biomolecule, such as a peptide, antibody, or nanoparticle. The strategic use of protecting groups, like the tert-butyl esters in DOTA-tri(t-butyl ester), is essential for controlled, site-specific conjugation in non-aqueous media. These protecting groups render the molecule more soluble in organic solvents and prevent the carboxyl groups from interfering with the conjugation reaction.
DOTA-tri(t-butyl ester) features the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, where three of the four carboxylic acid groups are protected as tert-butyl esters. This leaves a single carboxylic acid available for conjugation. The DOTA macrocycle is renowned for forming highly stable complexes with a wide range of radiometals.
NOTA-bis(t-butyl ester) is a derivative of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle. In this case, two of the three carboxylic acid groups are protected as tert-butyl esters. The smaller ring size of the NOTA macrocycle influences its chelation properties and reaction kinetics.
Performance Comparison in Non-Aqueous Solvents
The selection of a bifunctional chelator for non-aqueous applications hinges on several key performance indicators: solubility, stability, and reactivity.
Solubility
The ability to achieve a sufficient concentration of the chelator in a non-aqueous solvent is paramount for efficient conjugation reactions. DOTA-tri(t-butyl ester) and its alternatives exhibit good solubility in common organic solvents used for peptide and antibody labeling.
| Chelator | Solvent | Reported Solubility |
| DOTA-tri(t-butyl ester) | Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] |
| Dimethylformamide (DMF) | Good solubility | |
| Dichloromethane (DCM) | Good solubility | |
| Chloroform | Good solubility[2] | |
| Methanol | Good solubility[2] | |
| NOTA-bis(t-butyl ester) | Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL[3], 50 mg/mL[4][5][6] |
| Ethanol | ≥ 10 mg/mL[3] | |
| Methanol | Generally soluble[7] |
Note: "Good solubility" indicates that the compound is sufficiently soluble for typical conjugation reactions, although specific quantitative values were not found in the reviewed literature.
Stability
The stability of the bifunctional chelator in the chosen non-aqueous solvent during storage and reaction is crucial to ensure the integrity of the molecule and the success of the conjugation.
| Chelator | Solvent | Storage Conditions | Duration |
| DOTA-tri(t-butyl ester) | Dimethyl Sulfoxide (DMSO) | -80°C | 6 months[1] |
| Dimethyl Sulfoxide (DMSO) | -20°C | 1 month[1] | |
| NOTA-bis(t-butyl ester) | Dimethyl Sulfoxide (DMSO) | -80°C | 6 months[4] |
| Dimethyl Sulfoxide (DMSO) | -20°C | 1 month[4] |
While specific data on the stability at room temperature in these solvents is limited, the widespread use of these chelators in conjugation reactions performed at room temperature for several hours suggests adequate short-term stability under these conditions.
Reactivity and Conjugation Efficiency
The efficiency of the conjugation reaction and the conditions required are critical factors. A direct comparison of p-SCN-Bn-DOTA and p-SCN-Bn-NOTA for conjugation to the A1 single-domain antibody (sdAb) in a solution of DMSO and water revealed the following:
| Feature | p-SCN-Bn-DOTA | p-SCN-Bn-NOTA |
| Optimized Chelator-to-Antibody Ratio | 1.8 | 1.3 |
| Radiolabeling Conditions for >95% Purity | 60°C for 15 minutes | Room temperature for 5 minutes |
This study highlights a key advantage of the NOTA derivative in its ability to be radiolabeled rapidly at room temperature, which is particularly beneficial for heat-sensitive biomolecules. However, the DOTA derivative achieved a higher degree of conjugation to the antibody under optimized conditions.
Experimental Protocols
General Protocol for Peptide Conjugation with DOTA-tri(t-butyl ester) in DMF
This protocol is a generalized procedure based on common methodologies for conjugating DOTA-tri(t-butyl ester) to a peptide via its primary amine groups (e.g., the N-terminus or the side chain of a lysine residue).
Materials:
-
Peptide with a free primary amine
-
DOTA-tri(t-butyl ester)
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve the peptide in anhydrous DMF to a concentration of approximately 10 mg/mL.
-
In a separate vial, dissolve DOTA-tri(t-butyl ester) (1.5 equivalents relative to the peptide) in anhydrous DMF.
-
Add HATU (1.45 equivalents) and DIPEA (3 equivalents) to the DOTA-tri(t-butyl ester) solution.
-
Allow the activation of DOTA-tri(t-butyl ester) to proceed for 15-30 minutes at room temperature.
-
Add the activated DOTA-tri(t-butyl ester) solution to the peptide solution.
-
Let the reaction mixture stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by LC-MS.
-
Upon completion, the reaction mixture is typically purified by preparative reverse-phase HPLC.
-
The purified DOTA-peptide conjugate's identity is confirmed by mass spectrometry.
-
The tert-butyl protecting groups are removed by treatment with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), prior to radiolabeling.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using DOTA-tri(t-butyl ester) for bioconjugation.
Caption: Workflow for bioconjugation using DOTA-tri(t-butyl ester).
Caption: Key advantages of DOTA and NOTA based bifunctional chelators.
Conclusion
DOTA-tri(t-butyl ester) offers significant advantages for the synthesis of radiopharmaceuticals in non-aqueous solvents. Its excellent solubility in common organic solvents facilitates homogeneous reaction conditions, which are essential for high-yield conjugation to sensitive biomolecules. The tert-butyl ester protecting groups provide a robust strategy for directing the conjugation to a specific site and are readily removed under acidic conditions prior to radiolabeling.
When compared to its main alternative, NOTA-bis(t-butyl ester), DOTA-tri(t-butyl ester) may offer higher conjugation yields in certain applications. However, NOTA-based chelators present a distinct advantage in their ability to be radiolabeled much faster and at room temperature, particularly with Gallium-68.
The choice between DOTA-tri(t-butyl ester) and a NOTA-based alternative will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the chosen radionuclide, and the desired reaction conditions. For applications where a higher degree of conjugation is paramount and the biomolecule can withstand modest heating during radiolabeling, DOTA-tri(t-butyl ester) remains an excellent choice. For applications involving heat-sensitive biomolecules or requiring rapid radiolabeling kinetics, a NOTA-based chelator may be more suitable.
References
A Head-to-Head Comparison of NOTA and DOTA Chelators for PET Imaging
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal chelators for radiometal-based positron emission tomography (PET) agents.
In the rapidly evolving field of nuclear medicine, the choice of a chelator for developing PET imaging agents is a critical decision that profoundly influences the diagnostic efficacy and biodistribution of the radiopharmaceutical. Among the most widely used bifunctional chelators are 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This guide provides an objective comparison of NOTA and DOTA, supported by experimental data, to aid researchers in selecting the most appropriate chelator for their specific PET imaging applications.
The fundamental role of a bifunctional chelator is to form a stable complex with a radiometal, which is then conjugated to a targeting biomolecule (e.g., a peptide or antibody). The choice between NOTA and DOTA can significantly impact key performance indicators such as radiolabeling efficiency, in vivo stability, and the overall pharmacokinetic profile of the imaging agent.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of NOTA- and DOTA-based PET agents, primarily focusing on those labeled with Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).
Table 1: Comparison of ⁶⁴Cu-Labeled PSMA-Targeted PET Agents
| Parameter | ⁶⁴Cu-NOTA-PSMA | ⁶⁴Cu-DOTA-PSMA | Reference(s) |
| Radiochemical Purity | >98% | >98% | [1][2] |
| In Vitro Stability (Serum) | Good | Good | [1][2] |
| In Vitro Binding Affinity (Ki, nM) | 2.17 ± 0.25 | 6.75 ± 0.42 | [3][4] |
| Cellular Uptake (%/1x10⁶ cells) | 6.02 ± 0.05 | 2.93 ± 0.06 | [3][4] |
| Tumor Uptake (1 h p.i., %ID/g) | Similar to DOTA-based | Similar to NOTA-based | [1][5] |
| Tumor Uptake (24 h p.i., %ID/g) | Lower than DOTA-based | Higher than NOTA-based | [1][5] |
| Liver Uptake (1 h p.i.) | Significantly lower than DOTA-based | Significantly higher than NOTA-based | [1][4][5] |
Table 2: General Comparison of Radiolabeling and Stability with Different Radionuclides
| Parameter | NOTA | DOTA | Reference(s) |
| Preferred Radionuclides | ⁶⁴Cu, ⁶⁸Ga, Al¹⁸F | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu | [6][7][8] |
| ⁶⁸Ga Labeling Conditions | Room temperature, fast kinetics | Requires heating (70-95°C), slower kinetics | [7][8] |
| ⁶⁴Cu Labeling Conditions | Room temperature, rapid kinetics | Slower kinetics, may require heating | [3][9] |
| In Vivo Stability with ⁶⁴Cu | Generally higher, less liver uptake | Prone to transchelation leading to higher liver uptake | [3][5][10] |
| Thermodynamic Stability Constant (log K) with Ga³⁺ | ~31 | ~21 | [7] |
Key Performance Differences
Radiolabeling Efficiency: A significant advantage of NOTA is its ability to chelate certain radiometals, such as ⁶⁸Ga and ⁶⁴Cu, under milder conditions (often at room temperature) and with faster kinetics compared to DOTA, which typically requires heating.[7][8] This is particularly beneficial when working with temperature-sensitive biomolecules like antibodies.
In Vivo Stability and Biodistribution: While both chelators can form highly stable complexes, studies have shown that the in vivo stability of ⁶⁴Cu-DOTA complexes can be suboptimal, leading to the release of ⁶⁴Cu and subsequent accumulation in the liver.[3][10] In contrast, ⁶⁴Cu-NOTA complexes generally exhibit higher in vivo stability, resulting in significantly lower liver uptake, which can improve image quality and reduce radiation dose to this organ.[1][4][5] For ⁶⁸Ga, both chelators form stable complexes, though some studies suggest NOTA-based agents clear more rapidly from non-target tissues.[7]
Tumor Uptake and Retention: The choice of chelator can also influence tumor targeting. In some studies with PSMA-targeting agents, NOTA-conjugated tracers have demonstrated higher initial tumor uptake and binding affinity.[3][4] However, DOTA-conjugated counterparts have sometimes shown better tumor retention at later time points (e.g., 24 hours post-injection).[1][5] This highlights the importance of considering the imaging time points and the specific targeting molecule when selecting a chelator.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are general protocols for key experiments cited in the comparison.
General Protocol for Conjugation of NOTA/DOTA to a Peptide
-
Peptide Preparation: Dissolve the peptide containing a free amine group in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a concentration of 5-10 mg/mL.[11]
-
Chelator Activation: Immediately before use, dissolve the NHS-ester of NOTA or DOTA in an anhydrous solvent like DMSO or DMF to a concentration of 10 mg/mL.[11]
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of the activated chelator solution to the peptide solution.[11]
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature.[11]
-
Purification: The resulting conjugate can be purified using size-exclusion chromatography (e.g., a PD-10 desalting column) or preparative HPLC.[11][12]
-
Characterization: Confirm the successful conjugation and determine the number of chelators per peptide molecule using mass spectrometry.[11]
General Protocol for Radiolabeling with ⁶⁸Ga
-
Generator Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.05 N HCl.[13]
-
Reaction Mixture Preparation: In a sterile vial, combine the NOTA- or DOTA-conjugated peptide (10-20 µg) with a suitable buffer (e.g., 1 M sodium acetate, pH 4.5).[13] Add the ⁶⁸GaCl₃ eluate to this mixture.
-
Incubation:
-
For NOTA-conjugates: Incubate at room temperature for 5-10 minutes.
-
For DOTA-conjugates: Incubate in a heating block at 95°C for 10-15 minutes.[13]
-
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.[14]
In Vitro Serum Stability Assay
-
Incubation: Add a small volume of the purified radiolabeled compound to a vial containing human serum. Incubate the mixture at 37°C.[13]
-
Time-Point Sampling: At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum mixture.[13]
-
Analysis: Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of radioactivity still attached to the biomolecule.[13]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the chemical structures, the chelation process, and a typical experimental workflow.
Conclusion
Both NOTA and DOTA are highly effective and widely utilized chelators for the development of PET imaging agents. The choice between them is not always straightforward and depends heavily on the specific application, the choice of radiometal, and the nature of the targeting biomolecule.
NOTA is often the preferred chelator for:
-
Radiolabeling with ⁶⁴Cu, due to the higher in vivo stability and lower liver uptake of the resulting complex.
-
Applications involving temperature-sensitive biomolecules, owing to its milder radiolabeling conditions.
-
⁶⁸Ga applications where rapid, room-temperature labeling is advantageous.
DOTA remains the gold standard for:
-
Theranostic applications using radiometals like ¹⁷⁷Lu and ⁹⁰Y.
-
Applications where very high tumor retention at later time points is critical.
-
A wide range of established protocols and extensive clinical experience.
Ultimately, the optimal chelator should be selected based on a thorough evaluation of preclinical data, considering the trade-offs between radiolabeling convenience, in vivo stability, and the desired pharmacokinetic profile for the specific diagnostic challenge.
References
- 1. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04655K [pubs.rsc.org]
- 9. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging Cancer Using PET – the Effect of the Bifunctional Chelator on the Biodistribution of a 64Cu-Labeled Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Serum Stability Assays for Radiolabeled Peptides
The stability of radiolabeled peptides in serum is a critical parameter in the development of new radiopharmaceuticals for diagnostic imaging and therapy.[1][2][3] Poor stability against enzymatic degradation can lead to a short in vivo half-life, reducing the accumulation of the radiotracer in target tissues and compromising imaging quality or therapeutic efficacy.[2][4] This guide provides a comparative overview of the methodologies used to assess the in vitro serum stability of these compounds, presents sample data, and outlines strategies for improving stability.
Standard Experimental Protocol: In Vitro Serum Stability Assay
The primary goal of this assay is to quantify the percentage of intact radiolabeled peptide remaining after incubation in serum over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its high resolution.[5][6]
Detailed Methodology
Materials:
-
Radiolabeled peptide solution (e.g., in PBS or saline)
-
Human serum (or serum from other species, e.g., mouse, rat)
-
Quenching solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic acid (TCA).[7]
-
Incubator or water bath set to 37°C
-
Microcentrifuge
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 HPLC column
Procedure:
-
Incubation: Mix the radiolabeled peptide with fresh serum (e.g., a 1:1 or 1:4 v/v ratio) in a microcentrifuge tube.[7] A typical starting concentration for the peptide is 1 mM.[7]
-
Time Points: Immediately take an aliquot for the zero-minute (T=0) time point. Place the remaining mixture in an incubator at 37°C.[7]
-
Sampling: At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 24h), withdraw aliquots of the incubation mixture.
-
Quenching & Precipitation: Add the aliquot to a tube containing an equal volume of cold quenching solution to stop enzymatic activity and precipitate serum proteins.[7]
-
Centrifugation: Vortex the quenched sample and incubate on ice for at least 10 minutes. Centrifuge at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.[7]
-
Analysis: Carefully collect the supernatant, which contains the peptide and its metabolites. Analyze the supernatant using radio-HPLC.
-
Data Calculation: The percentage of intact peptide is calculated by integrating the area of the peak corresponding to the intact peptide and dividing it by the total integrated area of all radioactive peaks in the chromatogram. The half-life (t½) can be calculated by fitting the data to a one-phase decay model.[8]
References
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Radiochemical Purity of ¹¹¹In-DOTA Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of radiochemical purity is a critical quality control step in the development and application of ¹¹¹In-DOTA labeled compounds for imaging and therapy. This guide provides a comparative overview of the most common analytical methods, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a widely used chelator for radiolabeling peptides and antibodies with trivalent radiometals like Indium-111 (¹¹¹In). The resulting radiolabeled compounds are valuable tools in nuclear medicine. Ensuring the radiochemical purity of these compounds is paramount, as impurities such as free ¹¹¹In can lead to inaccurate imaging data and unnecessary radiation dose to non-target tissues. The two primary methods for assessing radiochemical purity are Instant Thin-Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
Both ITLC and HPLC are routinely used to determine the radiochemical purity of ¹¹¹In-DOTA labeled compounds, with typical requirements for radiochemical purity to be greater than 95%.[1][2] The choice between these methods often depends on the specific compound, available equipment, and the desired level of detail in the analysis.
| Method | Principle | Advantages | Disadvantages | Typical Radiochemical Purity (%) |
| Instant Thin-Layer Chromatography (ITLC) | Separation based on differential migration of components on a stationary phase due to a mobile phase. | - Rapid and simple- Inexpensive- Requires minimal sample volume | - Lower resolution compared to HPLC- May not separate all impurities | >95%[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of components between a stationary phase (column) and a mobile phase under high pressure. | - High resolution and sensitivity- Provides quantitative data on various species- Can separate closely related impurities | - More complex and time-consuming- Requires specialized equipment- Larger sample volume may be needed | >97%[3][4] |
Experimental Data
The following table summarizes representative experimental data for the radiochemical purity assessment of various ¹¹¹In-DOTA labeled compounds using ITLC and HPLC.
| Compound | Method | Stationary Phase | Mobile Phase | Radiochemical Purity (%) | Reference |
| ¹¹¹In-DOTA-Bevacizumab | ITLC | Whatman No. 2 | 10% Ammonium Acetate:Methanol (1:1) | >97% | [3] |
| ¹¹¹In-DOTA-Bevacizumab | HPLC | Reversed-phase column | Gradient of acetate/citrate buffer | >97% | [3] |
| ¹¹¹In-DOTA-5D3 | ITLC | --- | Ethylenediaminetetraacetic acid (EDTA) solution | >98% | [5][6] |
| ¹¹¹In-DOTA-Rituximab | HPLC | Reversed-phase column | Gradient of acetate/citrate buffer | 97.5% | [4] |
| ¹¹¹In-DOTA-Peptides | ITLC | ITLC-SG | Sodium citrate (pH 5.5) | --- | [7] |
| ¹¹¹In-DOTA-PR81 | ITLC | --- | --- | >96% | [1] |
Experimental Protocols
Protocol 1: Radiochemical Purity Assessment by ITLC
This protocol provides a general framework for assessing the radiochemical purity of an ¹¹¹In-DOTA labeled compound using ITLC. Specific mobile and stationary phases may need to be optimized for different compounds.
Materials:
-
Developing chamber
-
Mobile phase (e.g., 10% ammonium acetate:methanol (1:1), 0.1 M citrate solution)[3][8]
-
Radio-TLC scanner or gamma counter
-
Micropipette
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of approximately 0.5 cm. Allow the chamber to equilibrate.
-
Using a pencil, lightly draw an origin line about 1-2 cm from the bottom of the ITLC strip.[8]
-
Spot a small volume (1-2 µL) of the radiolabeled compound onto the center of the origin line.
-
Place the ITLC strip into the developing chamber, ensuring the origin spot is above the solvent level.[8]
-
Allow the solvent front to migrate up the strip until it is about 1-2 cm from the top.
-
Remove the strip from the chamber and mark the solvent front. Allow the strip to dry completely.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The radiolabeled compound will typically remain at the origin (Rf = 0), while free ¹¹¹In will migrate with the solvent front (Rf ≈ 1).
-
Calculate the radiochemical purity by determining the percentage of the total activity that corresponds to the radiolabeled compound.
Protocol 2: Radiochemical Purity Assessment by HPLC
This protocol outlines a general procedure for HPLC analysis of ¹¹¹In-DOTA labeled compounds. The specific column, mobile phase gradient, and detector settings should be optimized for the compound of interest.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector (e.g., NaI scintillation detector) and a UV detector.
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water).
-
Mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Syringes and vials for sample injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Prepare the radiolabeled sample for injection, diluting if necessary.
-
Inject a known volume of the sample onto the HPLC column.
-
Run a gradient elution program to separate the components. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the components.
-
Monitor the eluate with both the radioactivity and UV detectors.
-
Identify the peaks corresponding to the radiolabeled compound, free ¹¹¹In, and other potential impurities based on their retention times.
-
Integrate the peak areas from the radioactivity chromatogram to determine the percentage of each radioactive species.
-
Calculate the radiochemical purity as the percentage of the total radioactivity corresponding to the intact radiolabeled compound.
Visualizations
Workflow for Radiochemical Purity Assessment
The following diagram illustrates the general workflow for assessing the radiochemical purity of an ¹¹¹In-DOTA labeled compound.
Caption: General workflow for radiolabeling and quality control.
Decision Tree for Method Selection
This diagram provides a decision-making framework for selecting the appropriate method for radiochemical purity assessment.
Caption: Decision tree for selecting a purity assessment method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 111In-DOTA-5D3, a Surrogate SPECT Imaging Agent for Radioimmunotherapy of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 111In-DOTA-5D3, a Surrogate SPECT Imaging Agent for Radioimmunotherapy of Prostate-Specific Membrane Antigen | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
Safety Operating Guide
Proper Disposal of DOTA-tri(t-butyl ester): A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of DOTA-tri(t-butyl ester), a common chelating agent in research and drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with DOTA-tri(t-butyl ester) and to use appropriate personal protective equipment (PPE).
Hazard Profile:
DOTA-tri(t-butyl ester) is classified with varying hazard levels by different suppliers. It is prudent to handle it as a potentially hazardous substance. Key hazard statements include:
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
Quantitative Hazard Summary
The following table summarizes the hazard classifications for DOTA-tri(t-butyl ester) as reported in Safety Data Sheets (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol for DOTA-tri(t-butyl ester)
This protocol outlines the process for disposing of pure, uncontaminated DOTA-tri(t-butyl ester) as well as materials contaminated with it.
Step 1: Waste Identification and Segregation
-
Pure DOTA-tri(t-butyl ester): If the chemical is expired, in excess, or no longer needed, it must be disposed of as chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with DOTA-tri(t-butyl ester), such as pipette tips, gloves, weigh boats, and empty containers, must be treated as contaminated waste.
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash or as directed by your institution.
-
Solid Waste: Segregate contaminated solid waste (gloves, paper towels, etc.) into a designated, clearly labeled hazardous waste container.
-
Step 2: Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting DOTA-tri(t-butyl ester) waste. The container must have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "DOTA-tri(t-butyl ester)". Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][2] Keep the container closed except when adding waste.
Step 3: Final Disposal
-
Consult Local Regulations: The primary rule for chemical disposal is to adhere to local, state, and federal regulations.[1][3]
-
Contact EHS: Contact your institution's EHS or equivalent safety office to arrange for the pickup and disposal of the chemical waste. They will have established procedures with licensed waste disposal contractors.
-
Do Not Dispose in Regular Trash or Drains: Never dispose of DOTA-tri(t-butyl ester) or its containers (unless properly decontaminated) in the regular trash or down the drain.[2] This can lead to environmental contamination and regulatory violations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of DOTA-tri(t-butyl ester).
Caption: Disposal workflow for DOTA-tri(t-butyl ester).
References
Personal protective equipment for handling DOTA-tri(t-butyl ester)
This guide provides crucial safety protocols and logistical information for the handling and disposal of DOTA-tri(t-butyl ester) (CAS No. 137076-54-1), a compound frequently used in peptide synthesis and as a chelating agent for magnetic resonance imaging (MRI) contrast agents.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling DOTA-tri(t-butyl ester), based on its chemical properties and associated hazards.[1]
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves. | Impervious gloves (e.g., nitrile or butyl rubber) should be worn to prevent skin contact, which can cause irritation.[1][3] Always inspect gloves for tears or degradation before use. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | A standard laboratory coat is sufficient for low-volume handling. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. An air-purifying respirator with organic vapor cartridges may be necessary. | To be used in poorly ventilated areas or when handling the powder form to avoid respiratory tract irritation.[1][4] Engineering controls like a fume hood are the preferred method of exposure control. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing risks when handling DOTA-tri(t-butyl ester). The following workflow outlines the necessary steps for safe handling.
-
Preparation and Inspection : Before starting any work, ensure that the work area is clean and uncluttered. Inspect all PPE for any damage and verify that safety equipment, such as an eye wash station and safety shower, is accessible.[1]
-
Engineering Controls : All handling of DOTA-tri(t-butyl ester), especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4]
-
Personal Protective Equipment (PPE) Donning : Put on all required PPE as outlined in the table above before handling the chemical.
-
Chemical Handling :
-
Post-Handling : After handling, wash hands thoroughly.[1] Clean all equipment and the work area to prevent cross-contamination.
-
Storage : Store DOTA-tri(t-butyl ester) in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage is at 4°C, protected from light, and under a nitrogen atmosphere.[1][2] For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[2]
Disposal Plan
All waste containing DOTA-tri(t-butyl ester) must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][4]
-
Chemical Waste : Collect all residual chemical and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[3] Do not dispose of contaminated PPE in regular trash.
-
Spill Cleanup : In the event of a spill, absorb liquids with an inert material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[1] Decontaminate the spill area and any affected equipment.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling DOTA-tri(t-butyl ester).
Caption: PPE selection workflow for handling DOTA-tri(t-butyl ester).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
